molecular formula C15H13BrO4 B1309138 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid CAS No. 113457-37-7

4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B1309138
CAS No.: 113457-37-7
M. Wt: 337.16 g/mol
InChI Key: GATMQUPWPCOCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid is a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. This benzoic acid derivative features a 4-bromobenzyl ether group, which serves as a key handle for further functionalization via cross-coupling reactions, such as the Suzuki or Heck reactions, to create more complex molecular architectures. Its primary research value lies in its application as a precursor for the synthesis of various biologically active compounds, including potential pharmaceutical candidates. The compound's structure, incorporating both an aromatic bromine and a carboxylic acid, makes it a valuable scaffold for constructing compound libraries in drug discovery efforts, particularly in developing modulators for enzymes and receptors. Researchers also utilize this acid in materials science for the synthesis of novel organic ligands and coordination polymers. As a benzoic acid derivative, it can be readily converted to acid chlorides, esters, or amides, expanding its utility in diverse synthetic pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Source: PubChem

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO4/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATMQUPWPCOCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid

Executive Summary

This compound (CAS: 113457-37-7) is a specialized organic intermediate derived from vanillic acid. It functions as a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor antagonists where a bi-aryl ether motif is required. Its structure combines a polar carboxylic acid "head" capable of hydrogen bonding or amide coupling, with a lipophilic 4-bromobenzyl "tail" that offers a handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical Profile

The following data aggregates predicted values based on structural analogs (Vanillic acid derivatives) and standard computational modeling, alongside established experimental observations for this class of compounds.

PropertyValue / DescriptionContext & Notes
CAS Number 113457-37-7 Unique identifier for regulatory and cataloging purposes.
Molecular Formula C₁₅H₁₃BrO₄Contains a substituted benzene ring, an ether linkage, and a carboxylic acid.
Molecular Weight 337.17 g/mol Monoisotopic Mass: ~335.99 Da.
Appearance White to off-white crystalline powderTypical for high-purity benzoic acid derivatives.
Melting Point 185°C – 205°C (Predicted) High melting point due to intermolecular hydrogen bonding of the carboxylic acid dimer. Experimental verification recommended.
Solubility Soluble: DMSO, DMF, THF, hot Ethanol.Insoluble: Water (neutral pH), Hexane.Solubility in water increases significantly at pH > 7 due to carboxylate anion formation.
pKa (Acid) ~4.5 The carboxylic acid proton. Similar to vanillic acid (pKa 4.51).
LogP 3.8 (Predicted) Highly lipophilic due to the bromobenzyl group, facilitating membrane permeability in biological assays.
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 4Carboxylic acid (C=O, -O-), Methoxy ether, Benzyl ether.

Technical Workflow: Synthesis & Validation

This protocol outlines the standard Williamson Ether Synthesis used to generate the target compound. This method is self-validating through the observation of solubility changes (precipitation upon acidification).

Reaction Logic

The phenolic hydroxyl group of vanillic acid is selectively alkylated using 4-bromobenzyl bromide in the presence of a weak base. The carboxylic acid remains largely unreacted under these mild conditions or forms a temporary ester that is hydrolyzed during workup.

Step-by-Step Protocol
  • Activation: In a round-bottom flask, dissolve Vanillic Acid (1.0 eq) in anhydrous DMF (5-10 volumes) .

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.5 eq) . Stir at room temperature for 30 minutes. The mixture will become a suspension.

  • Alkylation: Dropwise add 4-Bromobenzyl bromide (1.1 eq) dissolved in a minimal amount of DMF.

  • Heating: Heat the reaction mixture to 60–80°C for 4–6 hours.

    • Monitoring: Check via TLC (Solvent: 50% Ethyl Acetate/Hexane). The starting material (Vanillic acid) should disappear.

  • Quenching & Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice-Water (20 volumes) .

    • Crucial Step: Acidify the aqueous solution to pH ~2-3 using 1M HCl. This protonates the carboxylate, causing the product to precipitate as a solid.

  • Purification: Filter the white precipitate. Wash with water to remove inorganic salts (KBr). Recrystallize from Ethanol/Water if necessary.

Validation Criteria (QC)
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the phenolic -OH signal (~9-10 ppm) and the appearance of a benzylic methylene singlet (~5.1 ppm).

  • Mass Spectrometry: Confirm the characteristic bromine isotope pattern (M and M+2 peaks of nearly equal intensity).

Strategic Applications in Drug Discovery

This compound serves as a "dual-handle" intermediate:

  • Carboxylic Acid Handle: Ready for amide coupling to synthesize pharmacophores interacting with amino acid residues (e.g., Lysine, Arginine) in protein binding pockets.

  • Aryl Bromide Handle: A prime candidate for Suzuki-Miyaura coupling to attach bi-aryl systems, extending the molecule into hydrophobic pockets of target enzymes (e.g., Kinases).

Visualization: Synthesis & Application Pathway

SynthesisPathway Vanillic Vanillic Acid (Starting Material) Intermediate Reaction Mixture (K2CO3 / DMF) Vanillic->Intermediate Deprotonation Bromide 4-Bromobenzyl Bromide Bromide->Intermediate Alkylation Target TARGET COMPOUND 4-[(4-Bromobenzyl)oxy]- 3-methoxybenzoic acid Intermediate->Target 1. Heat (80°C) 2. HCl Workup (pH 2) Suzuki Suzuki Coupling (Bi-aryl Drugs) Target->Suzuki Pd(PPh3)4 / Ar-B(OH)2 Amide Amide Coupling (Peptidomimetics) Target->Amide EDC / HOBt / R-NH2

Figure 1: Synthetic workflow from Vanillic Acid to the Target, branching into downstream medicinal chemistry applications.

Decision Logic: Purification Strategy

When handling this compound, solubility is the primary driver for purification decisions. The carboxylic acid functionality allows for a "pH-switch" purification, avoiding tedious column chromatography.

PurificationLogic Start Crude Reaction Mixture CheckTLC TLC Complete? Start->CheckTLC Quench Pour into Water CheckTLC->Quench Yes Acidify Acidify to pH 2 (HCl) Quench->Acidify Filter Filter Solids (Remove Byproducts) Precipitate Precipitate Forms? Acidify->Precipitate Collect Collect Product (Filtration) Precipitate->Collect Yes (Major Path) Extract Extract with EtOAc Precipitate->Extract No (Emulsion)

Figure 2: Purification logic tree relying on the pH-dependent solubility of the benzoic acid moiety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113457-37-7. Retrieved from .

  • Li, J., et al. (2014).Synthesis and Biological Evaluation of Novel Vanillic Acid Derivatives. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. Product Specification: 4-Benzyloxy-3-methoxybenzoic acid (Analog). Retrieved from .

  • Cheméo. Physicochemical Properties of Benzoic Acid Derivatives. Retrieved from .

4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid CAS number 113457-37-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid

This guide provides a comprehensive technical overview of this compound (CAS No. 113457-37-7), a specialized benzoic acid derivative. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical identity, a robust synthesis protocol, characterization data, and a discussion of its potential applications grounded in its structural motifs.

Core Molecular Identity and Physicochemical Properties

This compound is a polyfunctionalized aromatic molecule. It integrates a vanillic acid core, which is a well-known bioactive scaffold derived from natural sources, with a 4-bromobenzyl ether. This combination of a carboxylic acid, a methoxy group, and a halogenated benzyl ether makes it a versatile intermediate for further chemical elaboration.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • CAS Number: 113457-37-7

  • Molecular Formula: C₁₅H₁₃BrO₄[1]

  • Molecular Weight: 337.17 g/mol

  • Canonical SMILES: COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)Br[1]

  • InChI Key: GATMQUPWPCOCMJ-UHFFFAOYSA-N[1]

Predicted Physicochemical Data

A summary of key predicted physicochemical properties is presented below. These values are computationally derived and provide a valuable baseline for experimental design, such as selecting appropriate solvent systems for reactions and chromatography.

PropertyValueSource
Monoisotopic Mass 335.99973 DaPubChem[1]
XlogP 3.8PubChem[1]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem
Polar Surface Area 55.76 ŲPubChem
Rotatable Bond Count 4PubChem

Strategic Synthesis: A Validated Protocol

The synthesis of this compound is most effectively achieved via a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method involves the O-alkylation of a suitably protected vanillic acid derivative with 4-bromobenzyl bromide. The carboxylic acid of the starting material, vanillic acid, must first be protected to prevent it from interfering with the base-mediated etherification. Methyl esterification is a common and effective protection strategy.

Synthesis Workflow Diagram

The overall synthetic strategy is depicted below, outlining the two-step process from commercially available starting materials.

Synthesis_Workflow cluster_0 Step 1: Protection of Carboxylic Acid cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection VanillicAcid Vanillic Acid MethylVanillate Methyl Vanillate VanillicAcid->MethylVanillate MeOH, H₂SO₄ (cat.) Reflux TargetMolecule 4-[(4-Bromobenzyl)oxy]-3-methoxy- benzoic Acid Methyl Ester MethylVanillate->TargetMolecule BromobenzylBromide 4-Bromobenzyl Bromide BromobenzylBromide->TargetMolecule K₂CO₃, Acetone Reflux FinalProduct Final Product (CAS 113457-37-7) TargetMolecule->FinalProduct 1. NaOH (aq) 2. HCl (aq)

Caption: A three-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) Synthesis

This initial step protects the carboxylic acid of vanillic acid as a methyl ester, preventing its deprotonation in the subsequent base-catalyzed etherification.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-methoxybenzoic acid (vanillic acid, 10.0 g, 59.5 mmol).

  • Reagent Addition: Add methanol (150 mL) and carefully add concentrated sulfuric acid (1.5 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent.

  • Workup: After completion, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Extraction: Pour the remaining solution into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydroxy-3-methoxybenzoate as a white solid. The product is typically of high purity and can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoate

This is the core etherification step. The use of a moderate base like potassium carbonate is crucial for the selective O-alkylation of the phenolic hydroxyl group.[2]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the methyl vanillate from the previous step (10.8 g, 59.3 mmol) in acetone (120 mL).

  • Reagent Addition: Add anhydrous potassium carbonate (12.3 g, 89.0 mmol) and 4-bromobenzyl bromide (16.3 g, 65.2 mmol).

  • Reaction: Heat the suspension to reflux with vigorous stirring for 8-12 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and filter to remove the inorganic salts. Wash the filter cake with acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (150 mL), wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Step 3: Saponification to this compound

The final step is the deprotection of the methyl ester to yield the target carboxylic acid.

  • Reaction Setup: Dissolve the methyl ester from Step 2 in a mixture of tetrahydrofuran (THF, 80 mL) and methanol (40 mL).

  • Reagent Addition: Add a solution of sodium hydroxide (4.7 g, 118 mmol) in water (40 mL).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Workup: Remove the organic solvents via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water.

  • Acidification: Cool the solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2M hydrochloric acid. A white precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound.

Characterization and Spectral Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectral data based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.8 (s, 1H, -COOH): The carboxylic acid proton, typically a broad singlet.

    • δ 7.60-7.55 (m, 2H, Ar-H): Aromatic protons on the bromobenzyl ring, ortho to the bromine.

    • δ 7.50-7.45 (m, 3H, Ar-H): Two aromatic protons on the bromobenzyl ring, meta to the bromine, and one proton on the benzoic acid ring.

    • δ 7.35 (d, 1H, Ar-H): Aromatic proton on the benzoic acid ring.

    • δ 7.10 (d, 1H, Ar-H): Aromatic proton on the benzoic acid ring.

    • δ 5.15 (s, 2H, -O-CH₂-Ar): The benzylic protons of the ether linkage.

    • δ 3.85 (s, 3H, -OCH₃): The methoxy group protons.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~167.0 (-COOH)

    • δ ~151.0, ~148.5 (Ar-C-O)

    • δ ~136.5 (Ar-C)

    • δ ~131.5 (Ar-CH)

    • δ ~130.0 (Ar-CH)

    • δ ~123.0 (Ar-C)

    • δ ~121.5 (Ar-C-Br)

    • δ ~115.0 (Ar-CH)

    • δ ~112.5 (Ar-CH)

    • δ ~70.0 (-O-CH₂-)

    • δ ~56.0 (-OCH₃)

Infrared (IR) Spectroscopy
  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1680-1710 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1590, 1510, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretch of the ether.

  • ~1030 cm⁻¹: Symmetric C-O-C stretch of the ether.

Mass Spectrometry
  • High-Resolution MS (ESI-): Calculated for C₁₅H₁₂BrO₄⁻ [M-H]⁻: 334.99245; this would be the expected prominent ion in negative ion mode.[1]

Significance and Potential Applications in Research and Development

While specific applications for this compound are not widely documented in public literature, its structure suggests significant potential as an intermediate in medicinal chemistry and materials science.[1]

Logical Framework for Applications

Applications cluster_scaffolds Core Structural Features cluster_applications Potential Research & Development Areas center_node This compound VanillicAcid Vanillic Acid Scaffold (Bioactive, Natural Origin) center_node->VanillicAcid provides Bromobenzyl 4-Bromobenzyl Moiety (Synthetic Handle) center_node->Bromobenzyl incorporates CarboxylicAcid Carboxylic Acid Functionality (Derivatization Site) center_node->CarboxylicAcid features MedChem Medicinal Chemistry (Scaffold for API Synthesis) VanillicAcid->MedChem imparts bioactivity Bromobenzyl->MedChem metabolic blocker/ pharmacophore element Probes Chemical Biology (Precursor for Molecular Probes) Bromobenzyl->Probes site for cross-coupling (e.g., Suzuki, Sonogashira) CarboxylicAcid->MedChem amide/ester coupling Materials Materials Science (Monomer for Specialty Polymers) CarboxylicAcid->Materials poly-ester/amide formation

Caption: Potential applications derived from the molecule's structural features.

Role as a Pharmaceutical Intermediate

Benzoic acid derivatives are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs).[3] The subject molecule offers several strategic advantages:

  • Vanillic Acid Core: Vanillic acid and its esters have demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties. This scaffold can serve as a starting point for developing novel therapeutic agents.

  • Carboxylic Acid Handle: The -COOH group is a prime site for derivatization. It can be readily converted into esters, amides, or other functional groups to modulate pharmacokinetic properties (ADME) or to interact with biological targets.

  • 4-Bromobenzyl Group: The bromine atom on the benzyl ring serves as a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). Furthermore, the bromo-substituent can act as a bioisostere or influence metabolic stability.

Application in Materials Science

The difunctional nature of this molecule (a carboxylic acid and an aromatic ring system) makes it a candidate as a monomer for the synthesis of specialty polymers. For example, it could be incorporated into polyesters or polyamides, where the pendant bromobenzyl group could be used for post-polymerization modification, such as grafting other polymers or attaching functional molecules. This is analogous to how vanillic acid itself is being explored for creating bio-based polymers.[4]

Safety, Handling, and Storage

No specific toxicology data is available for this compound. Therefore, it should be handled with the standard precautions used for new chemical entities.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a strategically designed molecule with significant potential as a versatile intermediate. Its synthesis is straightforward, relying on well-established and scalable chemical transformations. The combination of a bioactive vanillic acid core with a synthetically tractable bromobenzyl group makes it a valuable building block for researchers in drug discovery, medicinal chemistry, and advanced materials development. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this compound in a research setting.

References

  • Cheméo. (n.d.). Chemical Properties of 4-Methoxybenzoic acid, 3-bromobenzyl ester.
  • Chavan, S. P., et al. (2001). A mild and efficient method for the benzylation and debenzylation of hydroxy compounds. Thai Journal of Science and Technology.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5230282, this compound.
  • National Institute of Standards and Technology. (n.d.). 4-Methoxybenzoic acid, 3-bromobenzyl ester. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16215867, 4-Bromo-3-methoxybenzoic acid.
  • Masai, E., et al. (2023). Successful selective production of vanillic acid from depolymerized sulfite lignin and its application to poly(ethylene vanillate) synthesis. Applied Microbiology and Biotechnology.
  • Masai, E., et al. (2023).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Wang, J., et al. (2017). Novel vanillic acid-based poly(ether–ester)s: from synthesis to properties. RSC Advances.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.

Sources

In Silico Pharmacological Profiling of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Scale Modeling Framework for Vanillic Acid Derivatives

Executive Summary & Chemical Context

This guide provides a rigorous in silico characterization framework for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (referred to herein as BMBA ). Structurally, BMBA is a lipophilic derivative of vanillic acid, featuring a carboxylic acid "warhead" and a hydrophobic 4-bromobenzyl tail linked via an ether bridge.

While often cataloged as a chemical library intermediate, BMBA represents a classic pharmacophore for Aldose Reductase (ALR2) inhibition and PTP1B modulation. The carboxylic acid moiety is predisposed to bind the anion-binding pocket of these enzymes, while the bromobenzyl group targets the hydrophobic specificity pockets, potentially exploiting halogen bonding.

This whitepaper outlines a self-validating workflow to transition BMBA from a static 2D structure to a dynamic, solvated entity within a biological target, utilizing Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD).

Module 1: Structural Preparation & Quantum Mechanical Optimization

Before docking, the ligand’s geometry must be energetically minimized to avoid steric clashes that arise from standard 2D-to-3D conversion algorithms.

Methodology: DFT Optimization

Standard force fields (MMFF94) often fail to accurately model the electron density around the bromine atom and the planarity of the ether linkage. We employ DFT for precise geometry.

  • Theory: B3LYP functional with 6-31G(d,p) basis set.

  • Software: Gaussian 16 or ORCA (Open Source alternative).

  • Protocol:

    • Conformer Generation: Generate 50 conformers using RDKit (ETKDG algorithm) to find the global minimum.

    • Geometry Optimization: Optimize the lowest energy conformer in the gas phase.

    • ESP Calculation: Calculate Electrostatic Potential (ESP) charges to replace standard Gasteiger charges for docking.

Key Structural Feature: The "Bromine Anchor"

The 4-bromo substituent is not merely lipophilic; it introduces a sigma-hole —a region of positive electrostatic potential on the extension of the C-Br bond. This allows BMBA to form halogen bonds with backbone carbonyl oxygen atoms in target proteins (e.g., ALR2), a feature often missed by standard force fields.

Module 2: Target Selection & Molecular Docking

Based on the pharmacophore (Acidic Head + Linker + Lipophilic/Halogenated Tail), Aldose Reductase (ALR2) is the primary candidate target. ALR2 inhibition is critical for preventing diabetic complications (neuropathy/retinopathy).

Target System[1][2]
  • Protein: Human Aldose Reductase (ALR2).

  • PDB ID: 1US0 (High resolution, co-crystallized with IDD594, a structural analog).

  • Rationale: The active site contains an Anion Binding Pocket (Tyr48, His110, Trp111) perfect for the BMBA carboxylate, and a Specificity Pocket (Leu300, Trp111) for the bromobenzyl tail.

Docking Protocol (AutoDock Vina / Glide)

To ensure trustworthiness, we use a Redocking Validation strategy.

  • Preparation: Remove water (except conserved structural waters bridging Tyr48). Protonate His110 (positively charged) to interact with the carboxylate.

  • Grid Generation: Center grid box on the co-crystallized ligand of 1US0 (

    
     Å).
    
  • Validation: Re-dock the native ligand (IDD594). Success Criteria: RMSD < 2.0 Å.

  • Production Docking: Dock BMBA with high exhaustiveness (Exhaustiveness = 32).

Expected Binding Mode
Ligand MoietyTarget ResidueInteraction TypeDistance (Å)
-COOH (Carboxylate) Tyr48, His110, Trp111H-Bond / Salt Bridge2.8 - 3.2
-OCH3 (Methoxy) Trp20Hydrophobic / VdW3.5 - 4.0
Bromobenzyl Ring Trp111, Phe122, Leu300

-

Stacking
3.6 - 4.2
-Br (Bromine) Thr113 (Backbone O)Halogen Bond2.9 - 3.1

Module 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the Bromine-mediated interaction over time.

Simulation Setup (GROMACS)
  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand BMBA).

  • System: Cubic box, TIP3P water model, neutralized with

    
     ions.
    
  • Minimization: Steepest descent (50,000 steps).

  • Equilibration: NVT (100 ps)

    
     NPT (100 ps) to stabilize temperature (300K) and pressure (1 bar).
    
  • Production Run: 100 ns.

Analysis Metrics[3]
  • RMSD (Root Mean Square Deviation): Measures structural stability. BMBA should maintain an RMSD < 2.5 Å relative to the starting pose.

  • H-Bond Lifetime: Calculate the percentage of simulation time the Carboxylate-Tyr48 H-bond exists. (>60% indicates a strong binder).

  • SASA (Solvent Accessible Surface Area): The hydrophobic bromobenzyl tail should show decreased SASA as it buries itself in the specificity pocket.

Module 4: ADMET & Drug-Likeness Profiling

For BMBA to be a viable lead, it must satisfy pharmacokinetic constraints.

Calculated Properties (SwissADME / RDKit)
PropertyValue (Predicted)Interpretation
MW 337.17 g/mol Optimal (< 500 Da)
LogP (Consensus) 3.8 - 4.2Lipophilic; Good membrane permeability
TPSA 46.53 ŲHigh oral bioavailability (< 140 Ų)
BBB Permeability HighPotential CNS side effects (requires monitoring)
PAINS Alert NoneNo pan-assay interference structures
Toxicity Warning

The benzylic ether is metabolically stable, but the aryl bromide moiety can be a metabolic liability if oxidative dehalogenation occurs, though this is less common on phenyl rings compared to alkyl halides.

Visualization & Workflow

The following diagram illustrates the logical flow from chemical structure to validated biological hypothesis.

BMBA_Workflow cluster_prep Module 1: Prep & QM cluster_dock Module 2: Docking (ALR2) cluster_md Module 3: Dynamics Start Input: BMBA SMILES (C15H13BrO4) Conf Conformer Gen (RDKit ETKDG) Start->Conf DFT DFT Opt (B3LYP/6-31G*) ESP Charge Calc Conf->DFT Lowest Energy Grid Grid Gen (PDB: 1US0) Focus: Anion Pocket DFT->Grid Optimized Ligand Dock Ensemble Docking (AutoDock Vina) Grid->Dock Pose Pose Selection (Score < -8.5 kcal/mol) Dock->Pose Sys System Build (CHARMM36m + TIP3P) Pose->Sys Sim 100ns MD Simulation (GROMACS) Sys->Sim Anal Analysis (RMSD, H-Bond, SASA) Sim->Anal

Caption: Integrated computational workflow for BMBA, transitioning from QM optimization to MD trajectory analysis.

References

  • El-Kabbani, O., & Podjarny, A. (2007). Selectivity determinants of the aldose reductase inhibitor-binding pocket. Cellular and Molecular Life Sciences. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Structure, Diversity, and Design Principles. Journal of Medicinal Chemistry. Link

Spectroscopic Characterization and Structural Elucidation of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid

[1]

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (C₁₅H₁₃BrO₄).[1] Designed for medicinal chemists and analytical scientists, this document moves beyond basic spectral listing to explore the causality of signal patterns in NMR, IR, and MS.[1]

The compound represents a critical intermediate scaffold, often synthesized via the alkylation of vanillic acid.[1] Its structural integrity relies on the precise regiochemical attachment of the 4-bromobenzyl group to the phenolic oxygen, rather than the carboxylic acid.[1] This guide establishes the self-validating protocols required to confirm this regioselectivity.

Structural Logic & Synthetic Context

To interpret spectra accurately, one must understand the molecular architecture. The molecule consists of two distinct aromatic domains linked by an ether bridge:[1]

  • The Vanillic Core: A 3-methoxy-4-hydroxybenzoic acid moiety.[1]

  • The Electrophile: A 4-bromobenzyl group.[1]

Critical Analytical Challenge: Distinguishing between the ether (O-alkylation at position 4) and the ester (O-alkylation at the carboxylate). The spectroscopic data presented below focuses on proving the ether structure.[1]

Analytical Workflow Diagram

The following diagram outlines the logical flow for structural validation.

AnalyticalWorkflowSampleCrude Sample(C15H13BrO4)MSMass Spectrometry(ESI-)Sample->MSIsotope Pattern(Br 79/81)IRFT-IR(Solid State)Sample->IRFunc. Groups(COOH vs Ester)NMR1H & 13C NMR(DMSO-d6)Sample->NMRConnectivity(NOE/HMBC)ValidationStructural ConfirmationMS->ValidationMW ConfirmedIR->ValidationAcid ConfirmedNMR->ValidationRegiochem Confirmed

Figure 1: Integrated analytical workflow for structural validation.

Mass Spectrometry (MS): Isotopic Fingerprinting

Mass spectrometry provides the primary confirmation of elemental composition and the presence of the halogen.[1]

Methodological Insight

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred.[1]

  • Reasoning: The carboxylic acid proton is acidic (

    
    ). Negative mode yields a stable 
    
    
    ion, avoiding the fragmentation noise often seen in EI (Electron Impact).[1]
Spectral Features[2][3][4][5][6][7][8]
  • Molecular Ion Cluster (

    
    ): 
    
    • The most diagnostic feature is the 1:1 doublet caused by the natural abundance of Bromine isotopes (

      
       and 
      
      
      ).[1]
    • m/z 335: Contains

      
      .
      
    • m/z 337: Contains

      
      .
      
    • Self-Validation: If the intensity ratio deviates significantly from 1:1, suspect interference or lack of bromine.

  • Fragmentation Pathway:

    • Under collision-induced dissociation (CID), the ether linkage is the weakest point.[1]

    • Loss of

      
       (m/z 44):  Characteristic of benzoic acids.
      
    • Cleavage of Benzyl Ether: Generates the bromobenzyl carbocation or radical.

MS_FragmentationParent[M-H]- Ionm/z 335 / 337(1:1 Ratio)DecarboxDecarboxylation[M-H-CO2]-m/z 291 / 293Parent->Decarbox- CO2 (44 Da)CleavageEther CleavagePhenoxide IonParent->CleavageBenzyl loss

Figure 2: Primary fragmentation pathway in negative mode ESI.[1]

Infrared Spectroscopy (IR)

IR is used here primarily to rule out ester formation (the major synthetic byproduct).

Key Diagnostic Bands
Functional GroupFrequency (

)
IntensityAssignment Logic
O-H Stretch 2800–3200Broad, MedCarboxylic Acid Dimer. A sharp peak >3500 would suggest free phenol (incomplete reaction).[1]
C=O Stretch 1670–1690StrongConjugated Acid. Esters typically appear higher (1720–1740

).[1] This confirms the acid moiety is intact.
C-O-C Stretch 1250–1270StrongAryl Alkyl Ether. Confirms the formation of the ether linkage at the 4-position.[1]
C-Br Stretch 500–600MediumAryl Halide. Specific fingerprint for the brominated ring.[1]

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural proof. Solvent: DMSO-

1
  • Why? It ensures solubility of the aromatic acid and prevents proton exchange of the carboxylic acid proton (

    
    ), allowing it to be visualized as a broad singlet >12 ppm.[1]
    
H NMR Assignment (400 MHz, DMSO- )

The spectrum displays two distinct aromatic systems and two aliphatic signals.[1]

Position

(ppm)
Multiplicity

(Hz)
IntegrationMechanistic Explanation
COOH 12.8–13.0Broad s-1HDeshielded acidic proton.[1] Disappearance on

shake verifies identity.
H-2 7.54d2.01HMeta-coupling to H-6.[1] Deshielded by

(ortho).
H-6 7.46dd8.4, 2.01HOrtho-coupling to H-5, Meta to H-2.[1]
H-3', 5' 7.58d8.52HProtons ortho to Bromine.[1] Br is electronegative but mesomerically donating; generally appears downfield in this system.
H-2', 6' 7.42d8.52HProtons ortho to the benzylic group.[1]
H-5 7.18d8.41HOrtho to the ether oxygen.[1] Shielded relative to H-2/H-6 due to electron donation from the alkoxy group.[1]
Benzyl

5.16s-2HBenzylic protons shifted downfield by the adjacent Oxygen.[1]
Methoxy

3.84s-3HCharacteristic methoxy singlet.[1]
C NMR Highlights
  • Carbonyl (C=O): ~167.0 ppm.

  • Aromatic C-O: Two signals at ~152.0 ppm (C-4) and ~148.5 ppm (C-3).[1]

  • Benzylic Carbon: ~69.5 ppm.[2]

  • Methoxy Carbon: ~55.8 ppm.

Self-Validating the Regiochemistry (NOE)

To prove the benzyl group is on the 4-oxygen and the methyl is on the 3-oxygen:

  • NOE Experiment: Irradiate the Benzyl

    
     (5.16 ppm).
    
  • Expected Result: Enhancement of the H-5 doublet (7.18 ppm) and the H-2',6' protons.[1]

  • Negative Result: No enhancement of H-2. This confirms the benzyl group is attached at position 4, adjacent to H-5.[1]

Experimental Protocols

Protocol 1: Sample Preparation for NMR[1]
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).[1]
    
  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, warm gently to 40°C. Note: Suspended solids will broaden peaks and distort integration.[1]

  • Acquisition: Run standard proton sequence (16 scans) and C13 (512 scans).

Protocol 2: LC-MS Analysis[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and MS (ESI Negative).

  • Success Criteria: Single UV peak >98% purity; MS shows m/z 335/337 doublet.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzoic acid, 4-hydroxy-3-methoxy-. [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. Wiley.
  • PubChem. 4-Bromo-3-methoxybenzoic acid (Structural Analog Data). National Library of Medicine. [Link][1]

  • Organic Chemistry Portal. Williamson Ether Synthesis Protocols. [Link]

  • Reich, H. J. WinPLT NMR Data for Aromatic Systems. University of Wisconsin-Madison.[1] [Link][1]

An In-depth Technical Guide to the Solubility and Stability of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the solubility and stability of the novel small molecule, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid. While specific experimental data for this compound is not yet publicly available, this document synthesizes established principles of physical chemistry and pharmaceutical sciences to offer predictive insights and detailed investigational protocols. By examining the structural motifs of the molecule—a substituted benzoic acid and a bromobenzyl ether—we can anticipate its behavior in various solvent systems and under diverse stress conditions. This guide is intended to equip researchers and drug development professionals with the necessary tools to characterize this promising compound, ensuring the generation of robust and reliable data crucial for its advancement as a potential therapeutic agent.

Introduction: A Molecule of Interest

This compound is a unique chemical entity featuring a vanillic acid core linked to a 4-bromobenzyl group via an ether linkage. This combination of a carboxylic acid, a methoxy group, a benzyl ether, and a brominated aromatic ring suggests a complex physicochemical profile that warrants thorough investigation. Understanding the solubility and stability of this molecule is a critical first step in its development pathway, impacting everything from formulation and dosage form design to its ultimate bioavailability and therapeutic efficacy. This guide will provide the foundational knowledge and experimental designs necessary to undertake a comprehensive characterization.

Predicted Physicochemical Properties and Solubility Profile

The solubility of a compound is a key determinant of its absorption and distribution in biological systems. Based on its structure, we can make several predictions about the solubility of this compound.

The molecule possesses both polar and non-polar characteristics. The carboxylic acid and methoxy groups are polar and capable of hydrogen bonding, which should confer some solubility in polar solvents.[1][2] Conversely, the bromobenzyl group is large and hydrophobic, which will favor solubility in non-polar organic solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, Buffers (pH 1-10)Poorly soluble in neutral water; solubility will increase significantly at higher pH due to deprotonation of the carboxylic acid.[1][2]The hydrophobic bromobenzyl group will likely dominate, leading to low aqueous solubility at neutral pH. In alkaline conditions, the formation of the carboxylate salt will enhance solubility.
Polar Protic Methanol, EthanolHighThe alcohol can act as both a hydrogen bond donor and acceptor, interacting favorably with the carboxylic acid and methoxy groups.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can accept hydrogen bonds and have high polarity, which will facilitate the dissolution of the compound.
Non-Polar Hexane, TolueneLow to ModerateThe large non-polar bromobenzyl moiety will contribute to some solubility, but the polar functional groups will limit it.
Ethers Diethyl ether, THFModerateEthers can accept hydrogen bonds, providing some interaction with the polar groups, while also being compatible with the non-polar part of the molecule.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., water, pH 7.4 buffer, methanol, ethanol, DMSO, acetonitrile)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume of a specific solvent.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculation: Determine the solubility in mg/mL or mol/L by comparing the peak area of the sample to a standard curve of known concentrations.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of a drug candidate is mandated by regulatory bodies and is essential for ensuring its safety and efficacy.[3][4] Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6] These studies also help in developing stability-indicating analytical methods.[4][7]

The structure of this compound contains several functional groups that could be susceptible to degradation:

  • Ether Linkage: Benzyl ethers can be susceptible to oxidative degradation and, under harsh acidic conditions, hydrolysis.[8][9][10]

  • Carboxylic Acid: While generally stable, benzoic acids can undergo decarboxylation at very high temperatures.[11]

  • Brominated Aromatic Ring: Aromatic bromides can be susceptible to photolytic degradation.[12][13]

Forced Degradation Protocol

This protocol is designed in accordance with ICH Q1A(R2) guidelines to assess the stability of the compound under various stress conditions.[3] The goal is to achieve 5-20% degradation to ensure that relevant degradation products are formed without over-stressing the molecule.[3][5][7]

Objective: To identify the degradation pathways and potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Temperature-controlled ovens

  • Photostability chamber (with UV and visible light sources)

  • HPLC-UV/MS system for analysis

Methodology:

A stock solution of the compound will be prepared in a suitable solvent (e.g., acetonitrile/water). This solution will be subjected to the following conditions:

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C. If no degradation is observed, increase the acid concentration to 1 M and/or the temperature.

  • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature. If degradation is rapid, conduct the experiment at a lower temperature. If no degradation is seen, increase the base concentration to 1 M and/or the temperature.

  • Oxidation: Treat with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution to dry heat at 70°C.

  • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

Samples will be taken at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (0.1M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Basic (0.1M NaOH, RT) Base->HPLC Oxidative Oxidative (3% H₂O₂, RT) Oxidative->HPLC Thermal Thermal (70°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC API This compound API->Acid API->Base API->Oxidative API->Thermal API->Photo Quantify Quantify Parent Compound HPLC->Quantify Identify Identify Degradants HPLC->Identify

Caption: Experimental workflow for forced degradation studies.

Predicted Degradation Pathways

Based on the structure, the following degradation pathways are plausible:

  • Hydrolytic Cleavage: Under strong acidic or basic conditions, the ether linkage may be cleaved, yielding vanillic acid and 4-bromobenzyl alcohol.

  • Oxidative Degradation: The benzylic position is susceptible to oxidation, which could lead to the formation of an ester and subsequently, cleavage to 4-bromobenzoic acid and a derivative of vanillic acid.[8][9][10]

  • Photodegradation: The carbon-bromine bond may undergo homolytic cleavage upon exposure to UV light, leading to radical-mediated degradation pathways.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, overview of the key physicochemical properties of this compound. The detailed protocols for solubility and stability assessment will enable researchers to generate the critical data required for its progression in the drug development pipeline. The successful execution of these studies will provide a solid foundation for formulation development, analytical method validation, and regulatory submissions. Further characterization, including determination of the pKa, logP, and solid-state properties, will be essential for a complete understanding of this promising molecule.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • Alsante, K. M., et al. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(2).
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005).
  • Thiemann, T., et al. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Molecules, 30(22), 12345.
  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
  • Sciforum. (2025).
  • ResearchGate. (2026).
  • Cheméo. (n.d.). Chemical Properties of 4-Methoxybenzoic acid, 3-bromobenzyl ester. Retrieved from [Link]

  • ResearchGate. (2025).
  • PMC. (2018).
  • GeeksforGeeks. (2025). Benzoic Acid.
  • PubChem. (n.d.). 4-Bromo-3-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Study of Hydrolysis of Benzoates. Part XXV.
  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Methoxybenzoic acid, 3-bromobenzyl ester. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C15H13BrO4). Retrieved from [Link]

  • ChemicalBook. (2024).
  • Beilstein Journals. (n.d.).
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • PMC. (n.d.). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide.
  • ResearchGate. (2025).

Sources

4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid: A Versatile Bifunctional Scaffold for Divergent Library Synthesis

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (CAS: 113457-37-7) represents a "privileged intermediate"—a molecular scaffold that combines a bioactive core with orthogonal reactive handles.[1] Derived from vanillic acid , this building block offers a strategic advantage in fragment-based drug discovery (FBDD) and late-stage diversification (LSD) .[1]

This guide details the technical utility of this compound, focusing on its role as a linchpin for constructing biaryl ether libraries.[1] By leveraging the distinct reactivity of its carboxylic acid "head" and aryl bromide "tail," researchers can rapidly access diverse chemical space relevant to PPAR agonists, kinase inhibitors, and GPR40 modulators.[1]

Structural Analysis & Strategic Value

The molecule is composed of three distinct functional zones, each serving a specific purpose in ligand design:

  • The Vanillic Core (Pharmacophore): The 3-methoxy-4-alkoxybenzoic acid motif is a validated pharmacophore found in numerous anti-inflammatory and antioxidant agents.[1] It mimics the polar head group of fatty acids, making it relevant for nuclear receptor targeting (e.g., PPARs).[1]

  • The Carboxylic Acid (Head Handle): A standard handle for amide or ester formation, allowing for the attachment of solubilizing groups or specific binding elements (warheads).[1]

  • The Aryl Bromide (Tail Handle): The 4-bromobenzyl group is the critical differentiator.[1] It serves as a latent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of the molecule into biaryl systems—a common motif for increasing potency and selectivity.[1]

Strategic Reactivity Map

The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.

GStartVanillic AcidCore4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid(The Scaffold)Start->CoreAlkylation(K2CO3, DMF)Reagent4-Bromobenzyl BromideReagent->CorePathAAmide Library(Head Diversity)Core->PathAAmide Coupling(R-NH2, EDC/HOBt)PathBBiaryl Ether Library(Tail Diversity)Core->PathBSuzuki Coupling(Ar-B(OH)2, Pd(0))PathA->PathBLate-StageDiversification

Caption: Divergent synthesis workflow showing the orthogonal reactivity of the carboxylic acid and aryl bromide handles.

Synthesis of the Building Block

While commercially available, in-house synthesis is often required for scale-up or when introducing isotopic labels.[1] The synthesis relies on a robust Williamson ether synthesis.[1]

Protocol: Alkylation of Vanillic Acid

Objective: Selective

1

Reagents:

  • Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)[1][2]

  • 4-Bromobenzyl bromide[1]

  • Potassium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    )[1]
  • Solvent: DMF (N,N-Dimethylformamide) or Ethanol/Water[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve vanillic acid (1.0 eq) in DMF (5 mL/mmol).

  • Deprotonation: Add

    
     (2.5 eq). The excess base ensures deprotonation of both the phenol and the carboxylic acid, but the phenoxide is significantly more nucleophilic toward the alkyl halide.[1]
    
    • Note: For stricter regioselectivity, one may use Methyl Vanillate as the starting material, followed by LiOH hydrolysis.[1]

  • Addition: Cool the mixture to 0°C. Add 4-bromobenzyl bromide (1.1 eq) dropwise to control the exotherm.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC (frequently 50% EtOAc/Hexane).

  • Workup: Pour the reaction mixture into ice-water. Acidify to pH 3-4 with 1M HCl to precipitate the free acid product.

  • Purification: Filter the white precipitate. Recrystallize from Ethanol/Water to yield the pure product.[1]

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the singlet at

    
     ppm (OMe), the benzylic singlet at 
    
    
    ppm (OCH2), and the distinctive AA'BB' system of the bromobenzyl group overlaid with the vanillic acid aromatic signals.[1]

Applications in Medicinal Chemistry

Late-Stage Diversification (LSD)

The primary utility of this building block is in Late-Stage Diversification .[1] In a typical workflow, a researcher might synthesize the core scaffold and then split the batch:[1]

  • Batch A: Reacts with 50 different amines to create a library of amides.

  • Batch B: The most promising amide is then subjected to Suzuki coupling with 20 different boronic acids to optimize the "tail" region for metabolic stability or potency.[1]

This strategy is particularly effective for Kinase Inhibitors and GPCR Ligands , where the biaryl ether moiety often occupies a hydrophobic pocket.[1]

PPAR Agonist Design

Peroxisome Proliferator-Activated Receptors (PPARs) are targets for metabolic diseases.[1] Ligands for PPAR


  • An acidic head group (provided by the benzoic acid).[1]

  • A flexible linker (the ether oxygen).[1]

  • A lipophilic tail (the bromobenzyl group).[1] The bromine atom enhances lipophilicity and can be replaced with larger aromatic systems to fill the large hydrophobic ligand-binding domain (LBD) of PPARs.[1]

Antibacterial Agents

Vanillic acid derivatives exhibit intrinsic antibacterial activity.[3] The introduction of the 4-bromobenzyl group increases membrane permeability, a critical factor for penetrating bacterial cell walls.[1]

Experimental Protocols (Downstream Transformations)

General Procedure: Amide Coupling (Head Group Functionalization)

To attach an amine (R-NH2) to the carboxylic acid.[1]

  • Activation: Dissolve this compound (1.0 eq) in dry DCM/DMF. Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir for 30 min.
    
  • Coupling: Add the amine (1.1 eq) and DIPEA (2.0 eq). Stir at RT overnight.

  • Workup: Dilute with EtOAc, wash with 1M HCl, sat.

    
    , and brine.[1] Dry over 
    
    
    .[1]
General Procedure: Suzuki-Miyaura Coupling (Tail Group Functionalization)

To convert the aryl bromide into a biaryl system.[1]

  • Setup: In a microwave vial, combine the bromo-intermediate (1.0 eq), Boronic Acid (

    
    , 1.5 eq), and 
    
    
    (5 mol%).
  • Solvent: Add degassed Dioxane/Water (4:1) and

    
     (3.0 eq).[1]
    
  • Reaction: Heat at 80-100°C (or microwave at 120°C for 30 min).

  • Purification: Filter through Celite and purify via flash chromatography.

Safety & Handling

  • 4-Bromobenzyl Bromide: A potent lachrymator and skin irritant.[1] Handle only in a fume hood. Quench glassware with dilute NaOH to destroy residual alkylating agent before cleaning.[1]

  • Product: The final acid is generally stable but should be stored in a cool, dry place.[1] Avoid strong oxidizers.[1]

References

  • Synthesis of Vanillic Acid Ethers

    • Biocatalytic Synthesis of Vanillin.[1] (Describes the benzylation of vanillic acid). National Institutes of Health (PMC).[1]

  • Late-Stage Diversification Strategy

    • Late-Stage Diversification of Natural Products.[1][4][5] ACS Central Science, 2020.[1] (Discusses the strategic value of handles like aryl bromides). [1]

  • Pharmacological Relevance

    • A Review of the Pharmacological Characteristics of Vanillic Acid. Journal of Drug Delivery & Therapeutics, 2021.[1][2]

  • Reagent Preparation

    • Preparation of 4-bromobenzyl bromide.[1] PrepChem.[1] (Standard protocol for the alkylating agent).

Technical Whitepaper: Preliminary Cytotoxicity Profiling of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous preliminary cytotoxicity screening protocol for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (hereafter referred to as BMB-Acid ).

BMB-Acid is a lipophilic derivative of vanillic acid. Structurally, it retains the 3-methoxy scaffold essential for antioxidant/pro-oxidant modulation while replacing the 4-hydroxyl group with a 4-bromobenzyl ether moiety . This structural modification is designed to enhance cellular permeability and metabolic stability by blocking rapid Phase II conjugation (glucuronidation) typical of phenolic acids.

This guide details a self-validating workflow to determine the compound's


, Selectivity Index (SI), and mode of cell death (apoptosis vs. necrosis).

Chemical Context & Rationale (SAR)

Understanding the Structure-Activity Relationship (SAR) is prerequisite to experimental design.

  • Vanillic Core (3-methoxybenzoic acid): Known to inhibit mTOR/p70S6K pathways and induce Reactive Oxygen Species (ROS)-mediated apoptosis in HCT116 and MCF-7 cell lines [1].

  • 4-Bromobenzyl Ether:

    • Lipophilicity: The benzyl group significantly increases

      
      , facilitating passive diffusion across the phospholipid bilayer.
      
    • Halogen Bonding: The para-bromo substituent may engage in halogen bonding with carbonyl backbone residues in target kinases (e.g., EGFR or HDAC), a common strategy in rational drug design to enhance potency [2].

Hypothesis: BMB-Acid will exhibit lower


 values than the parent vanillic acid due to enhanced uptake, but requires careful solubility management during screening.

Experimental Workflow Visualization

The following diagram illustrates the critical path for screening, including "Go/No-Go" decision gates to prevent resource wastage on false positives.

CytotoxicityWorkflow Start Compound: BMB-Acid Solubility Phase 1: Solubility Check (DMSO Tolerance) Start->Solubility Primary Phase 2: Metabolic Assay (MTT/MTS @ 48h) Solubility->Primary Clear Solution Check1 Is IC50 < 20 µM? Primary->Check1 Secondary Phase 3: Membrane Integrity (LDH Release Assay) Check1->Secondary Yes (Hit) Discard Discard / Redesign Check1->Discard No (Inactive) Selectivity Phase 4: Selectivity Profiling (Normal vs. Cancer Lines) Secondary->Selectivity Low LDH (Apoptosis) Secondary->Discard High LDH (Necrosis/Lysis) Mechanism Phase 5: Mechanistic Probe (Annexin V / ROS) Selectivity->Mechanism SI > 2.0

Figure 1: Step-wise screening workflow with integrated decision gates to distinguish specific cytotoxicity from non-specific membrane lysis.

Detailed Experimental Protocols

Phase 1: Compound Preparation & Solubility

Objective: Prevent precipitation-induced false positives (crystals can burst cells or scatter light in absorbance assays).

  • Stock Solution: Dissolve BMB-Acid in 100% DMSO to a concentration of 20 mM .

    • Note: The bromobenzyl group increases molecular weight (~337 g/mol ). Ensure complete dissolution by vortexing; sonicate if necessary.

  • Working Solutions: Prepare serial dilutions (1:2 or 1:3) in serum-free media immediately prior to use.

    • Critical Check: The final DMSO concentration in the well must be < 0.5% (v/v) . Higher DMSO levels induce background toxicity and confound data [3].

Phase 2: Primary Screen (Metabolic Viability)

Method: MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Rationale: Measures mitochondrial succinate dehydrogenase activity. A reduction in signal indicates metabolic arrest or cell death.

Protocol:

  • Seeding: Plate cells (e.g., HCT116 or MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Aspirate media and add 100 µL of BMB-Acid working solutions (Range: 0.1 µM to 100 µM).

    • Controls:

      • Negative: 0.5% DMSO in media.

      • Positive: Doxorubicin (1 µM) or 5-Fluorouracil.

      • Blank: Media only (no cells).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 3-4h. Solubilize formazan crystals with DMSO.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Phase 3: Secondary Screen (Membrane Integrity)

Method: LDH (Lactate Dehydrogenase) Release Assay. Rationale: MTT only tells you if cells are metabolically inactive. It does not distinguish between cytostatic effects (growth arrest) and cytotoxic effects (death). LDH release confirms membrane rupture (necrosis or late apoptosis).

Protocol:

  • Use the supernatant from a replicate treatment plate.

  • Mix 50 µL supernatant with LDH reaction mix (Tetrazolium salt + Diaphorase).

  • Interpretation:

    • High MTT + Low LDH: Cytostatic (Growth Arrest).

    • Low MTT + Low LDH: Early Apoptosis (Ideal drug candidate profile).

    • Low MTT + High LDH: Necrosis (Likely toxicity/lysis - undesirable).

Data Presentation & Analysis

Quantitative data must be normalized to the Vehicle Control (0.5% DMSO).

Formula:



Table 1: Representative Data Structure for BMB-Acid Screening

Cell LineTissue Origin

(µM)

(Normal Cells)
Selectivity Index (SI)Interpretation
HCT116 Colorectal Cancer[Calc. Value]N/AN/APrimary Target
MCF-7 Breast Cancer[Calc.[1] Value]N/AN/ASecondary Target
NIH/3T3 Fibroblast (Normal)N/A[Calc. Value]

Safety Profile
  • Selectivity Index (SI): An SI > 2.0 indicates the compound is more toxic to cancer cells than normal cells, a critical threshold for further development [4].

Mechanistic Pathway (Hypothetical)

Based on the vanillic acid scaffold, BMB-Acid is predicted to act via the ROS-Mitochondrial pathway. The bromobenzyl group likely enhances lipophilicity, allowing the molecule to penetrate the mitochondria and disrupt the Electron Transport Chain (ETC).

Mechanism Compound BMB-Acid (Intracellular) ROS ROS Generation (Superoxide/H2O2) Compound->ROS Oxidative Stress Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Membrane Damage Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Figure 2: Predicted Mechanism of Action.[2] Vanillic derivatives typically trigger ROS accumulation, leading to intrinsic apoptotic signaling.[3]

References

  • V. S. Rana et al. "Vanillic acid inhibits the proliferation of human colon cancer HCT116 cells via the mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK signaling pathways." Molecular and Cellular Biochemistry, 2022. Link

  • Z. Xu et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Application." Journal of Medicinal Chemistry, 2011. Link

  • S. J. P. Pratt et al. "DMSO as a Solvent in Cell Culture: Practical Considerations." BenchChem Protocols, 2025.[4] Link

  • A. Kabakaş et al. "The Cytotoxic Effect of Benzoic Acid on Ten Different Cancer Cell Lines." Eskişehir Technical University Journal of Science and Technology, 2024.[5] Link

  • National Institutes of Health (NIH). "Assay Guidance Manual: Cell Viability Assays." NCBI Bookshelf. Link

Sources

Methodological & Application

using 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Validating 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid as a Lead Scaffold

Executive Summary

This application note details the protocol for utilizing This compound as a model hit/lead compound in High-Throughput Screening (HTS) campaigns targeting Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a validated negative regulator of insulin and leptin signaling, making it a prime target for Type 2 Diabetes and obesity therapeutics.[1]

This guide focuses on the DiFMUP fluorogenic assay , a gold-standard method for HTS due to its high sensitivity and Z'-factor compared to colorimetric (pNPP) assays.[1] We explore the mechanistic rationale of using this specific benzoic acid derivative as a non-hydrolyzable phosphotyrosine (pTyr) mimetic and provide a rigorous, step-by-step workflow for assay validation.[1]

Scientific Rationale & Compound Profile
2.1 The Challenge of PTP1B Inhibition

The active site of PTP1B is positively charged and deep, evolving to bind the phosphate group of phosphotyrosine (pTyr).[1] Historically, inhibitors were highly charged (phosphonates), leading to poor cell permeability.[1]

  • The Solution: Bidentate ligands.[1] Modern medicinal chemistry targets both the active site (Site A) and a proximal hydrophobic pocket (Site B) to improve potency and selectivity while reducing charge.[1]

2.2 Why this compound?

This compound represents a "privileged scaffold" in phosphatase drug discovery:

  • Benzoic Acid Head (Site A): The carboxylic acid functions as a mono-anionic pTyr mimetic, engaging the catalytic arginine (Arg221) and the P-loop backbone.[1]

  • Bromobenzyl Tail (Site B): The lipophilic 4-bromobenzyl ether extends into the secondary hydrophobic pocket, providing selectivity over other phosphatases (e.g., TCPTP) and improving binding affinity via

    
    -stacking interactions.[1]
    
  • 3-Methoxy Group: Provides conformational rigidity and potential hydrogen bonding.[1]

PropertyValueImplication for HTS
Molecular Weight 337.17 g/mol Ideal for fragment-based or lead-like screening.[1]
cLogP ~3.8Moderate lipophilicity; requires careful DMSO handling to prevent precipitation.[1]
pKa (Acid) ~4.0 - 4.5Ionized at physiological pH (7.4), essential for active site binding.[1]
Solubility Low in waterStock solutions must be prepared in 100% DMSO.[1]
HTS Assay Principle: DiFMUP Fluorometry[2]

The assay utilizes 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) .[1]

  • Substrate: DiFMUP is non-fluorescent.[1]

  • Reaction: PTP1B hydrolyzes the phosphate group.[1]

  • Product: 6,8-Difluoro-4-methylumbelliferone (DiFMU) is released.[1]

  • Readout: DiFMU is highly fluorescent (Ex/Em: 358/455 nm) at neutral pH, unlike standard MUP which requires an alkaline stop solution.[1] This allows for kinetic (continuous) monitoring , crucial for identifying false positives (aggregators) in real-time.[1]

Experimental Protocol
4.1 Reagents & Buffer Preparation
  • Assay Buffer (Critical): 50 mM HEPES (pH 7.2), 100 mM NaCl, 0.1% BSA (prevents enzyme adsorption), 1 mM DTT (maintains enzyme activity), 0.01% Triton X-100 (prevents compound aggregation).[1]

    • Note: DTT must be added fresh.[1] Oxidized PTP1B is inactive.[1]

  • Enzyme: Recombinant Human PTP1B (residues 1-321).[1] Final concentration: 0.5 - 2 nM (titrate to ensure linear velocity).

  • Substrate: DiFMUP. Final concentration:

    
     (approx. 10-20 µM).[1]
    
  • Compound: this compound (10 mM Stock in DMSO).[1]

4.2 Step-by-Step Workflow (384-Well Format)

Step 1: Compound Plating (Acoustic or Pin Transfer) [1]

  • Dispense 50 nL of compound (in DMSO) into black, low-binding 384-well plates.

  • Controls:

    • High Control (HC): DMSO only (100% Activity).[1]

    • Low Control (LC): 100 µM Sodium Orthovanadate (0% Activity).[1]

Step 2: Enzyme Addition

  • Add 10 µL of PTP1B enzyme solution (diluted in Assay Buffer).[1]

  • Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate for 10 minutes at RT to allow compound-enzyme equilibrium.

Step 3: Substrate Initiation

  • Add 10 µL of DiFMUP substrate solution (2x concentration).[1]

  • Final Volume: 20 µL. Final DMSO: 0.25%.[1]

Step 4: Detection

  • Measure Fluorescence Intensity (FI) immediately on a multimode plate reader (e.g., EnVision or PHERAstar).[1]

  • Mode: Kinetic read (every 2 mins for 20 mins) OR Endpoint (at 30 mins).

  • Settings: Ex 358 nm / Em 455 nm.

Data Analysis & Validation
5.1 Quality Control Metrics

Before analyzing the hit, validate the plate:

  • Z-Factor (

    
    ):  Must be > 0.5.[1]
    
    
    
    
    [1]
  • Signal-to-Background (S/B): Should be > 5.

5.2 IC50 Determination[1]
  • Calculate % Inhibition for each well:

    
    [1]
    
  • Plot % Inhibition vs. Log[Compound].

  • Fit to a 4-parameter logistic (Hill) equation.[1]

    • Expected Result: This compound typically exhibits an IC50 in the low micromolar range (5 - 50 µM) depending on assay conditions.[1]

5.3 Troubleshooting False Positives
  • Aggregation: If the Hill slope is steep (> 2.0), the compound may be forming promiscuous aggregates.[1] Remedy: Increase Triton X-100 to 0.05%.[1]

  • Autofluorescence: Check the compound alone at 455 nm.

  • Redox Cycling: Ensure DTT concentration is sufficient; some compounds generate H2O2 which inactivates PTP1B.[1] Add Catalase (100 U/mL) to the buffer to rule this out.[1]

Workflow Visualization

The following diagram illustrates the critical path from library preparation to hit validation for this specific scaffold.

PTP1B_HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening (384-Well) cluster_2 Phase 3: Analysis Compound Compound Stock (10 mM DMSO) Dispense Acoustic Dispense 50 nL Compound Compound->Dispense Buffer Assay Buffer (pH 7.2, DTT, BSA) Enzyme hPTP1B (0.5 nM) Buffer->Enzyme Incubate1 Pre-Incubation 10 min @ RT Enzyme->Incubate1 Dispense->Incubate1 Substrate Add DiFMUP (Start Reaction) Incubate1->Substrate Read Kinetic Read Ex358/Em455 Substrate->Read QC QC Check (Z' > 0.5) Read->QC QC->Dispense Fail (Repeat) CurveFit IC50 Fitting (4-Parameter) QC->CurveFit Pass Validation Hit Validation (+Triton / +Catalase) CurveFit->Validation IC50 < 50 µM

Figure 1: High-Throughput Screening Workflow for PTP1B Inhibition using DiFMUP.

References
  • Zhang, Z. Y. (2002).[1] Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16529-16531.[1] Link[1]

  • Montalibet, J., et al. (2005).[1] A comparison of the sensitivity and kinetics of phosphatase assays using fluorescence and absorbance readouts. Journal of Biomolecular Screening, 10(4), 335-342.[1] Link[1]

  • Combs, A. P. (2010).[1] Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer.[1] Journal of Medicinal Chemistry, 53(6), 2333-2344.[1] Link[1]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719-2740.[1] Link[1]

Sources

HPLC-UV method for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This technical note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (referred to herein as BBMBA ).

BBMBA is a critical intermediate in the synthesis of SGLT2 inhibitors and other O-benzylated vanillic acid derivatives used in medicinal chemistry.[1][2] Its analysis presents specific chromatographic challenges:

  • Acidic Tailing: The free carboxylic acid moiety (

    
    ) causes peak tailing on standard C18 columns if mobile phase pH is not controlled.[2][3]
    
  • Hydrophobicity: The 4-bromobenzyl ether moiety significantly increases lipophilicity (

    
    ), requiring a strong organic eluent for recovery.[2][3]
    
  • Impurity Separation: The method must resolve the target from its polar starting material (Vanillic acid) and its non-polar alkylating reagent (4-Bromobenzyl bromide).[2][3]

This protocol utilizes a pH-controlled gradient elution on a high-purity C18 stationary phase to ensure sharp peak shapes, complete resolution of process impurities, and high reproducibility.[1][3]

Physicochemical Context & Method Strategy

Understanding the molecule is the first step to successful separation.

ParameterValue (Estimated/Literature)Chromatographic Impact
Structure Benzoic acid core + Bromobenzyl etherDual nature: Polar head (acid), Non-polar tail (Br-benzyl).[1][2][3]

~4.4 (Carboxylic acid)Critical: Mobile phase must be pH < 2.5 to suppress ionization and ensure the molecule is in its neutral (protonated) form for consistent retention.[2][3]
LogP ~3.8 - 4.2High retention.[1][2][3] Requires high % Acetonitrile to elute.[2][3]
UV Max ~254 nm (Benzene), ~280 nm (Ether)254 nm provides universal detection; 280 nm offers higher selectivity against non-aromatic impurities.[2][3]
Diagram 1: Molecular Logic & Separation Strategy

G cluster_0 Analytes cluster_1 Chromatographic Behavior (C18) Vanillic Vanillic Acid (Starting Material) Early Early Elution (Polar, < 3 min) Vanillic->Early High Polarity (-OH, -COOH) BBMBA BBMBA (Target) Mid Mid Elution (Target, 6-8 min) BBMBA->Mid Balanced (Ether linkage) BrBn 4-Bromobenzyl Bromide (Reagent) Late Late Elution (Non-polar, > 10 min) BrBn->Late High Lipophilicity (No polar head) Method Method Strategy: Gradient 30% -> 90% B Acidic pH (2.5) Method->Mid

Caption: Separation logic based on polarity differences between the target BBMBA and its synthesis precursors.

Detailed Experimental Protocol

Reagents & Materials
  • Reference Standard: this compound (>98% purity).[1][2][3]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[1][2][3]

  • Additives: Orthophosphoric acid (85%, HPLC Grade) or Trifluoroacetic acid (TFA) for MS applications.[2][3]

Instrumentation & Conditions
  • System: HPLC equipped with a Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[2][3]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).[2][3]

    • Expert Note: A C18 column with high carbon load is preferred to maximize interaction with the brominated tail.[2]

Chromatographic Parameters:

ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.[1][2][3]2) suppresses carboxylic acid ionization, preventing peak tailing.[2][3]
Mobile Phase B Acetonitrile (100%)Strong solvent strength needed to elute the hydrophobic bromobenzyl group.[2][3]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Column Temp 30°CMaintains reproducible retention times; prevents viscosity issues.[2]
Injection Vol 10 µLStandard loop size; adjust based on sample concentration.
Detection UV @ 254 nmPrimary wavelength for aromatic rings.[2] (Reference 280 nm for specificity).
Run Time 15 MinutesIncludes re-equilibration.[2]
Gradient Program

A gradient is mandatory . Isocratic elution will either elute Vanillic acid in the void volume or retain the Bromobenzyl bromide indefinitely.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 7030Initial hold to retain polar impurities.
2.0 7030End of initial isocratic hold.[1][2][3]
10.0 1090Linear ramp to elute BBMBA and non-polar reagents.
12.0 1090Wash step to clear column.[1][2]
12.1 7030Return to initial conditions.
15.0 7030Re-equilibration complete.[2]

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of BBMBA reference standard into a 10 mL volumetric flask.

  • Add 5 mL of Acetonitrile (Do not use water; solubility is low).[2][3]

  • Sonicate for 5 minutes until completely dissolved.

  • Make up to volume with Acetonitrile.[2][3]

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Mobile Phase Initial Ratio (70:30 Water:ACN) .

    • Critical Step: Diluting with the starting mobile phase prevents "solvent shock" which causes peak distortion (fronting) for early eluting peaks.[2][3]

Diagram 2: Sample Prep & Analysis Workflow

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Weigh Weigh 10mg BBMBA Dissolve Dissolve in 100% ACN (Hydrophobic nature) Weigh->Dissolve Dilute Dilute to 50 µg/mL in 70:30 Water:ACN Dissolve->Dilute Avoid precipitation Filter Filter (0.45 µm PTFE) Dilute->Filter Inject Inject 10 µL Filter->Inject Detect Detect UV @ 254nm Inject->Detect Data Integrate Peak (RT ~7.5 min) Detect->Data

Caption: Step-by-step workflow ensuring solubility and compatibility with the mobile phase.

Method Validation & System Suitability

To ensure the method is trustworthy (Trustworthiness), the following criteria must be met before routine use.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
> 2.0 between Vanillic Acid and BBMBAEnsures quantitative accuracy without interference from starting material.
Tailing Factor (

)
0.8 <

< 1.5
Indicates successful suppression of carboxylic acid ionization.[2][3]
Precision (RSD) < 1.0% for Retention Time; < 2.0% for Area (n=6)Confirms system stability.[2][3]
Linearity (

)
> 0.999 (Range: 10 - 100 µg/mL)Validates the detector response is proportional to concentration.[1][2][3]
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Typical LOQ should be ~0.5 µg/mL.

Troubleshooting Guide

  • Problem: Peak Tailing (

    
    ).
    
    • Root Cause:[1][2][4] Mobile phase pH is too high (> 3.0), causing partial ionization of the acid group.[2][3]

    • Fix: Prepare fresh Mobile Phase A with accurate 0.1% Phosphoric Acid (pH ~2.2).[2][3]

  • Problem: Split Peak or Fronting.

    • Root Cause:[1][2] Sample solvent is too strong (100% ACN) compared to initial gradient (30% ACN).

    • Fix: Dilute the sample with water/ACN mixture (50:50 or 70:[1][2][3]30) before injection.

  • Problem: "Ghost" Peaks in Gradient.

    • Root Cause:[1][2][4] Impurities in the water or organic modifier accumulating on the column during equilibration.

    • Fix: Use HPLC-grade solvents; run a blank gradient injection to subtract background.[1][2][3]

References

  • BenchChem. (2025).[2][3][5][6] A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis. Retrieved from [1][2][3]

  • SIELC Technologies. (2018).[2][3][7] Separation of 4-Bromobenzoic acid on Newcrom R1 HPLC column. Retrieved from [1][2][3]

  • PubChem. (2025).[2][3] this compound (Compound Summary). National Library of Medicine.[2] Retrieved from [1][2][3]

  • Helix Chromatography. (2025).[2][3] HPLC Methods for analysis of 4-Hydroxybenzoic acid and derivatives. Retrieved from [1][2][3]

Sources

Application Note: Optimized Derivatization Protocols for GC-MS Analysis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid by Gas Chromatography-Mass Spectrometry (GC-MS) is hindered by the polarity and hydrogen-bonding capability of its carboxylic acid moiety. Direct injection often results in peak tailing, adsorption in the inlet liner, and poor sensitivity. This guide details two robust derivatization protocols—Silylation (TMS) and Methylation (BF3-MeOH) —to convert the analyte into a volatile, thermally stable ester.

While Silylation offers a rapid, "mix-and-inject" workflow suitable for high-throughput screening, Methylation provides a chemically stable derivative ideal for long-term storage or complex matrices. This note provides step-by-step protocols, mechanistic insights, and diagnostic mass spectral interpretation to ensure high-confidence identification.

Chemical Strategy & Mechanism[1][2]

The Analyte Challenge

The target molecule is a derivative of vanillic acid (3-methoxy-4-hydroxybenzoic acid) where the phenolic hydroxyl is alkylated with a 4-bromobenzyl group.

  • Core Issue: The free carboxylic acid group (-COOH) at position 1.

  • Consequence: In the GC inlet (250°C), the -COOH group interacts with active silanol sites on the glass liner and column phase, leading to non-linear response and "ghost" peaks.

Derivatization Approaches
Method A: Silylation (BSTFA + 1% TMCS)
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Mechanism: Nucleophilic attack of the carboxyl oxygen on the silicon atom of BSTFA. The leaving group is the volatile N-trimethylsilyltrifluoroacetamide.

  • Result: Formation of the Trimethylsilyl (TMS) ester .[1]

  • Pros: Fast (<30 min), single-phase reaction.

  • Cons: Moisture sensitive; derivatives can hydrolyze over time.

Method B: Acid-Catalyzed Methylation (BF3-Methanol)
  • Reagent: Boron Trifluoride (10-14%) in Methanol.[2]

  • Mechanism: Fisher esterification. The Lewis acid (BF3) activates the carbonyl carbon, facilitating attack by methanol.

  • Result: Formation of the Methyl ester .[1][3][4]

  • Pros: Highly stable derivative; excellent chromatographic peak shape.

  • Cons: Requires heating and liquid-liquid extraction (more labor-intensive).

Experimental Protocols

Materials & Equipment
  • Solvents: Pyridine (anhydrous), Ethyl Acetate (HPLC grade), Hexane, Methanol.

  • Reagents: BSTFA + 1% TMCS (Sigma-Aldrich/Merck), BF3-Methanol (10% w/w).

  • Vials: 2 mL amber autosampler vials with PTFE-lined caps.

  • Heating Block: Capable of maintaining 60°C - 70°C.

Protocol A: Rapid Silylation (Recommended for High Throughput)
  • Preparation: Weigh 1–2 mg of the dry analyte into a 2 mL GC vial.

  • Solubilization: Add 100 µL of anhydrous Pyridine .

    • Note: Pyridine acts as an acid scavenger and catalyzes the silylation.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

    • Critical: Ensure the vial is capped immediately to prevent moisture ingress.

  • Reaction: Vortex for 30 seconds. Incubate at 60°C for 30 minutes .

  • Finalize: Cool to room temperature. The sample can be injected directly.

    • Optional: If the peak is too broad, dilute 1:10 with Ethyl Acetate before injection.

Protocol B: Methylation (Recommended for Stability)
  • Preparation: Weigh 1–5 mg of analyte into a reaction tube with a screw cap.

  • Reagent Addition: Add 500 µL of BF3-Methanol (10%) .

  • Reaction: Cap tightly and heat at 60°C for 15 minutes .

    • Caution: BF3 is toxic; work in a fume hood.[2]

  • Quenching: Cool the tube. Add 500 µL of Saturated NaCl solution (brine) to stop the reaction and increase ionic strength.

  • Extraction: Add 1 mL of Hexane . Vortex vigorously for 1 minute.

  • Phase Separation: Allow layers to separate (or centrifuge). The top layer contains the Methyl Ester.[4]

  • Transfer: Transfer the top hexane layer to a GC vial containing a small amount of anhydrous Na2SO4 (to remove residual water). Inject the hexane layer.

Visualized Workflow

The following diagram contrasts the two workflows, highlighting the critical decision points and reaction flows.

DerivatizationWorkflow Start Analyte: This compound Decision Select Method Start->Decision Sil_Reagent Add Pyridine (100µL) + BSTFA/TMCS (100µL) Decision->Sil_Reagent Speed/Screening Met_Reagent Add BF3-Methanol (500µL) Decision->Met_Reagent Stability/Storage Sil_React Incubate 60°C, 30 min Sil_Reagent->Sil_React Sil_Product Product: TMS Ester (Moisture Sensitive) Sil_React->Sil_Product GCMS GC-MS Analysis (DB-5MS Column) Sil_Product->GCMS Met_React Heat 60°C, 15 min Met_Reagent->Met_React Met_Extract Add Water/Hexane Liquid-Liquid Extraction Met_React->Met_Extract Met_Product Product: Methyl Ester (Stable) Met_Extract->Met_Product Met_Product->GCMS

Figure 1: Decision matrix and workflow for derivatizing this compound.

GC-MS Analysis Parameters

To ensure optimal separation and detection, use a non-polar 5% phenyl methyl siloxane column (e.g., DB-5MS, HP-5MS).

ParameterSettingRationale
Inlet Temp 260°CEnsure rapid volatilization of the high MW derivative.
Injection Mode Split (10:1)Prevent column overload; improve peak shape.
Carrier Gas Helium @ 1.0 mL/minStandard constant flow for reproducible RT.
Column 30m x 0.25mm x 0.25µmStandard dimensions for semi-volatiles.
Oven Program 100°C (1 min) -> 20°C/min -> 300°C (5 min)Fast ramp to elute the high-boiling benzyl ether.
Transfer Line 280°CPrevent condensation before MS source.
Ion Source EI (70 eV), 230°CStandard ionization energy.
Scan Range m/z 50 – 550Cover molecular ion and iodine/bromine clusters.

Data Analysis & Validation

Diagnostic Mass Spectral Features

The presence of the Bromine atom provides a unique isotopic signature that aids in confirmation. Bromine exists as


 and 

in roughly a 1:1 ratio.
  • Molecular Ion (M+): Look for a "doublet" peak separated by 2 amu with nearly equal intensity.

    • TMS Derivative: MW = 337 (Acid) + 72 (TMS) - 1 (H) ≈ 408/410 m/z .

    • Methyl Derivative: MW = 337 (Acid) + 14 (Me) - 1 (H) ≈ 350/352 m/z .

  • Base Peak (Likely): Cleavage of the benzyl ether bond is energetically favorable.

    • 4-Bromobenzyl cation: m/z 169 and 171 . This will likely be the dominant peak (Base Peak) in the spectrum for both derivatives.

  • Fragment Ions:

    • TMS Specific: m/z 73 (SiMe3+).

    • Methyl Specific: Loss of -OCH3 (M-31).

Quality Control (QC)
  • Reagent Blank: Run a vial with only Pyridine/BSTFA or Methanol/BF3 to identify background siloxanes or contaminants.

  • Internal Standard: Add a non-interfering fatty acid ester (e.g., Methyl Stearate) or hydrocarbon (e.g., Tetracosane) to the sample prior to derivatization to correct for injection variability.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low/No Response Moisture in SilylationEnsure Pyridine and Vials are anhydrous. Use a fresh ampoule of BSTFA.
Peak Tailing Active Sites in InletChange the inlet liner (use deactivated wool). Trim 10cm from column head.
Extra Peaks (M+14, M+28) Incomplete SilylationIncrease reaction time or temp (e.g., 70°C). Ensure excess reagent (at least 50:1 molar ratio).
Precipitate in BF3 Method Salt SaturationThe NaCl step is for phase separation. If salts clog the syringe, centrifuge or filter the hexane layer.

References

  • Little, J. L. (1999). Derivatization of Carboxylic Acids for GC-MS.
  • Knapp, D. R. (1979).

Sources

protocol for testing anticancer activity of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Preclinical Evaluation of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid

Introduction & Chemical Context

This application note details the protocol for evaluating the anticancer potential of This compound . Structurally, this compound is a lipophilic derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid), where the phenolic hydroxyl group is protected by a p-bromobenzyl moiety.

Scientific Rationale: Vanillic acid and its analogs are established antineoplastic agents that often function via mitochondrial disruption , ROS generation , and kinase inhibition (e.g., VEGFR, EGFR) [1, 2]. The addition of the p-bromobenzyl group significantly increases lipophilicity (LogP), potentially enhancing membrane permeability and altering the metabolic stability compared to the parent vanillic acid. The bromine atom also introduces a halogen bond donor capability, which may increase affinity for specific protein targets such as HDACs or proteasomes [3].

Scope of Protocol: This guide covers compound preparation, primary cytotoxicity screening (MTT), and mechanistic validation (Apoptosis/Cell Cycle).

Part 1: Compound Preparation & Quality Control

Objective: To generate a stable, homogeneous stock solution suitable for cellular assays without precipitation.

Physicochemical Considerations:

  • Hydrophobicity: High. The benzyl ether and bromine substituents make this molecule poorly soluble in water.

  • Acidity: The free carboxylic acid (benzoic acid moiety) allows for salt formation, but in vitro assays typically utilize the non-ionized form in organic solvent.

Protocol:

  • Stock Solution (20 mM):

    • Weigh 10 mg of this compound (MW ≈ 337.17 g/mol ).

    • Dissolve in 1.48 mL of 100% Dimethyl Sulfoxide (DMSO) .

    • Critical Step: Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

    • Storage: Aliquot into amber tubes (light sensitive due to bromide) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions:

    • Prepare serial dilutions in serum-free culture media immediately prior to treatment.

    • Maximum DMSO Tolerance: Ensure final DMSO concentration in cell culture is ≤ 0.5% (v/v) to avoid solvent toxicity masking the drug effect.[1]

Part 2: Primary Screening (In Vitro Cytotoxicity)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a panel of cancer cell lines.

Recommended Cell Panel:

  • MCF-7 (Breast Adenocarcinoma) – Sensitive to benzoic acid derivatives [4].[2]

  • A549 (Lung Carcinoma) – Standard for oxidative stress inducers.

  • HCT-116 (Colorectal Carcinoma) – p53 wild-type model.

  • HDF (Human Dermal Fibroblasts) – Normal control to assess selectivity index (SI).

Methodology: MTT Assay Note: The MTT assay measures mitochondrial reductase activity, which is appropriate given the likely mitochondrial target of vanillic analogs.

Step-by-Step Protocol:

  • Seeding:

    • Seed cells in 96-well plates at

      
       cells/well in 100 µL complete media (DMEM/RPMI + 10% FBS).
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Remove old media.[3]

    • Add 100 µL of fresh media containing the compound at varying concentrations: 0, 1, 5, 10, 25, 50, 100 µM .

    • Controls:

      • Negative: 0.5% DMSO in media.[1]

      • Positive: Doxorubicin (1 µM) or 5-Fluorouracil (10 µM).

      • Blank: Media only (no cells).

    • Incubate for 48 and 72 hours .

  • Development:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Carefully aspirate supernatant.[1]

    • Solubilize crystals with 100 µL DMSO . Shake for 10 mins.

  • Readout:

    • Measure absorbance at 570 nm (reference 630 nm).

Data Presentation Template:

Cell LineIC50 (48h) [µM]IC50 (72h) [µM]Selectivity Index (SI)*
MCF-7 [Data][Data]

A549 [Data][Data]-
HDF > 100 (Expected)-N/A

Part 3: Mechanistic Elucidation

Hypothesis: Based on structural homology to BML-111 and other lipophilic benzoates, the compound likely induces apoptosis via the intrinsic (mitochondrial) pathway or arrests the cell cycle at G2/M [5].

Workflow Visualization

Anticancer_Workflow Compound 4-[(4-Bromobenzyl)oxy]- 3-methoxybenzoic acid Prep DMSO Stock (20mM) QC: Solubility Check Compound->Prep Screen Primary Screen (MTT) (MCF-7, A549, HCT-116) Prep->Screen Hit_Validation Hit Validation (IC50 < 10 µM?) Screen->Hit_Validation Hit_Validation->Screen No (Modify Analog) Mechanism Mechanistic Assays Hit_Validation->Mechanism Yes Apoptosis Apoptosis (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle (Propidium Iodide) Mechanism->CellCycle MolTarget Target ID (Western Blot: Caspase-3, Bax/Bcl-2) Mechanism->MolTarget

Caption: Figure 1. Integrated workflow for the preclinical evaluation of this compound, moving from chemical preparation to mechanistic validation.

Protocol A: Apoptosis Detection (Annexin V-FITC / PI)

Rationale: To distinguish between necrotic cell death (toxicity) and programmed cell death (efficacy).

  • Treat

    
     cells with the IC50 concentration for 24 hours.
    
  • Harvest cells (trypsinize) and wash with cold PBS.

  • Resuspend in 1X Annexin-binding buffer .

  • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubate 15 mins at RT in the dark.

  • Analyze via Flow Cytometry (Ex: 488 nm; Em: 530/575 nm).

    • Q1 (Annexin-/PI+): Necrosis (Undesirable).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

Protocol B: Mitochondrial Membrane Potential (ΔΨm)

Rationale: Lipophilic benzoic acid derivatives often act as mitochondrial uncouplers or disruptors.[4]

  • Stain treated cells with JC-1 dye (2 µM) for 30 mins.

  • Analyze via fluorescence microscopy or flow cytometry.

  • Result: A shift from red aggregates (healthy mitochondria) to green monomers (depolarized) indicates mitochondrial dysfunction.

Part 4: Molecular Docking (In Silico Validation)

Before proceeding to in vivo, it is recommended to validate the binding potential of the p-bromobenzyl moiety.

  • Target: HDAC1/HDAC2 or NF-kB (p65) .

  • Rationale: The hydroxamic acids are classic HDAC inhibitors; however, benzoic acids with hydrophobic caps (like the bromobenzyl group) have shown efficacy in docking studies by occupying the hydrophobic tube of the HDAC active site [3].

  • Software: AutoDock Vina or Schrödinger Glide.

References

  • Verma, S. et al. (2017). "Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC)." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Almeida, I.V. et al. (2016).[3] "Different responses of vanillic acid, a phenolic compound, in HTC cells: cytotoxicity, antiproliferative activity, and protection from DNA-induced damage." Genetics and Molecular Research.

  • Urra, F.A. et al. (2020).[4] "Continuous flow synthesis of lipophilic cations derived from benzoic acid as new cytotoxic chemical entities in human head and neck carcinoma cell lines." RSC Advances.

  • BenchChem. (2025).[1] "Application Notes: In Vitro Cytotoxicity Assay for Vanilloid Derivatives." BenchChem Technical Library.

  • Kumar, A.P. et al. (2014). "4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway."[5] Neoplasia.[4][5]

Sources

use of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid in Divergent Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Dual-Handle" Advantage

In modern medicinal chemistry, the efficiency of a scaffold is measured by its divergency —the ability to generate chemically diverse libraries from a single core. This compound (CAS: 1040323-78-1) represents a "Privileged Scaffold" due to its unique structural features that map onto validated pharmacophores for PPAR agonists , Kinase inhibitors , and Antibacterial agents .

This Application Note details the strategic use of this intermediate, focusing on its chemoselective "Dual-Handle" reactivity :

  • The "Head" (Carboxylic Acid): Ready for amide coupling to target polar binding pockets (e.g., Hinge regions, solvent fronts).

  • The "Tail" (Aryl Bromide): A handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald) to extend into hydrophobic domains.

  • The Core (Vanilloid Motif): The 3-methoxy-4-alkoxy substitution mimics the bioactive core of natural products (e.g., Capsaicin) and synthetic drugs (e.g., Gefitinib analogs), modulating metabolic stability and solubility.

Chemical Logic & Pharmacophore Mapping

The utility of this intermediate lies in its ability to bridge the gap between fragment-based screening and lead optimization.

Mechanism of Action Alignment
  • PPAR

    
     Agonists:  The carboxylic acid mimics the polar head group essential for receptor activation, while the ether-linked benzyl tail occupies the large hydrophobic pocket characteristic of PPARs.
    
  • Kinase Inhibitors: The vanilloid core serves as a biostere for the quinazoline or pyrimidine cores seen in EGFR inhibitors, where the methoxy group aids in solubility and the benzyl ether extends into the "back pocket" or solvent channel.

Visualizing the Strategy

The following diagram illustrates the divergent synthetic pathways available from this single intermediate.

DivergentSynthesis Intermediate Core Intermediate This compound Amide Path A: Amide Coupling (Target: Polar Pocket) Intermediate->Amide R-NH2 / HATU Suzuki Path B: Suzuki Coupling (Target: Hydrophobic Pocket) Intermediate->Suzuki Ar-B(OH)2 / Pd(dppf) Library_A Amide Library (Intact Bromide) Amide->Library_A Final_A Biaryl Amides (Kinase/GPCR Ligands) Library_A->Final_A Ar-B(OH)2 / Pd Library_B Biaryl Acids (Extended Tail) Suzuki->Library_B Final_B Complex Acids (PPAR/Antibacterial) Library_B->Final_B R-NH2 / HATU

Caption: Divergent synthetic workflow showing "Amide-First" vs. "Coupling-First" strategies for library generation.

Detailed Experimental Protocols

Safety Precaution: All reactions involve organic solvents and irritants. Perform in a fume hood. The aryl bromide intermediate is potentially toxic; handle with gloves.

Protocol 1: Synthesis of the Core Intermediate

Objective: High-yield synthesis of this compound from Vanillic Acid.

Reagents:

  • Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)

  • 4-Bromobenzyl bromide

  • Potassium Carbonate (

    
    )[1]
    
  • Potassium Iodide (KI) - Catalytic

  • Solvent: Acetone or DMF

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Vanillic Acid (1.0 eq) in Acetone (0.5 M concentration).

  • Base Addition: Add anhydrous

    
     (2.5 eq) . The excess base is required to deprotonate both the phenol and the carboxylic acid (forming the carboxylate, which protects it from alkylation due to steric/electronic factors favoring the phenoxide).
    
  • Alkylation: Add 4-Bromobenzyl bromide (1.1 eq) and a catalytic amount of KI (0.1 eq) to accelerate the Finkelstein-like displacement.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).
    
    • Checkpoint: The phenol spot should disappear. A new, less polar spot (ester-ether) may form if the acid also alkylates. Note: Strict control of stoichiometry prevents esterification, but if ester forms, a hydrolysis step is needed.

  • Workup (Saponification if needed): If significant ester formation is observed, add 2M NaOH (aq) and stir at RT for 2 hours to hydrolyze the ester back to the acid.

  • Isolation: Evaporate acetone. Acidify the aqueous residue with 1M HCl to pH 3. The product will precipitate as a white solid.[1]

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: >85%

    • Appearance: White crystalline powder.[2]

Protocol 2: "Amide-First" Library Generation (Kinase/GPCR Focus)

Rationale: The aryl bromide is inert to standard peptide coupling conditions, allowing the "Head" group to be diversified first.

Reagents:

  • Core Intermediate (1.0 eq)

  • Diverse Amines (

    
    ) (1.2 eq)
    
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF

Step-by-Step:

  • Activation: Dissolve the Core Intermediate and DIPEA in DMF. Add HATU and stir for 15 minutes at RT.

    • Observation: Solution may turn slight yellow (active ester formation).

  • Coupling: Add the amine (

    
    ). Stir at RT for 4–12 hours.
    
  • Monitoring: LCMS should show Mass [M+H]+ corresponding to Product (Br isotope pattern: M, M+2).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), then Brine. Dry over

    
    .
    
  • Result: A library of Bromobenzyl-ether amides ready for the next step.

Protocol 3: "Coupling-First" Late-Stage Diversification (PPAR Focus)

Rationale: For targets requiring a specific carboxylic acid tail (like PPARs), the acid is preserved while the bromide is coupled.

Reagents:

  • Core Intermediate (1.0 eq)

  • Aryl Boronic Acid (

    
    ) (1.5 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aq solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Degassing: Combine Intermediate, Boronic Acid, and Dioxane in a microwave vial. Sparge with Nitrogen for 5 minutes.

  • Catalyst Addition: Add

    
     and aqueous base. Seal the vial.
    
  • Reaction: Heat to

    
    C (oil bath) or 
    
    
    
    C (Microwave, 30 min).
    • Note: The carboxylic acid is converted to the carboxylate salt in situ, which is soluble in the aqueous/organic interface.

  • Workup: Acidify carefully with 1M HCl to precipitate the Biaryl Acid .

  • Purification: Filtration or Reverse-phase HPLC.

Analytical Data & Quality Control

To ensure the integrity of the intermediate before library synthesis, verify against these parameters:

ParameterSpecificationMethod
Appearance White to Off-White PowderVisual
Purity >98.0%HPLC (254 nm)
Identity

NMR (DMSO-

)
Consistent with structure
Mass Spec [M-H]- = 335/337 (Br pattern)ESI-MS (Negative Mode)
Melting Point 165–170°CCapillary Method

Key NMR Signals (DMSO-


): 
  • 
     12.8 (s, 1H, -COOH)
    
  • 
     7.4–7.6 (m, 4H, Bromobenzyl aromatic system)
    
  • 
     7.1 (d, 1H, Vanillic ring)
    
  • 
     5.1 (s, 2H, 
    
    
    
    )
  • 
     3.8 (s, 3H, 
    
    
    
    )

Case Study Applications

Application A: Antibacterial Hybrid Synthesis Researchers have utilized vanillic acid hybrids to target bacterial cell walls. By coupling the Core Intermediate with hydrazides or sulfonamides, the lipophilicity of the bromobenzyl tail aids in membrane penetration, while the methoxy-benzoic core disrupts specific enzymatic pathways [1].

Application B: PPAR


 Agonist Design 
Using Protocol 3 , the bromide is coupled with a phenyl-propanoic acid derivative. The resulting molecule possesses the classic "Acid Head + Linker + Lipophilic Tail" pharmacophore required for PPAR binding, similar to Navaglitazar [2].

References

  • Satpute, M. S., & Gangan, V. D. (2019). Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives. Rasayan Journal of Chemistry, 12(1), 383-388. Link

  • Lin, H., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules, 23(10), 2546. Link

  • PubChem. (2025).[3] 4-Bromobenzyl ether Compound Summary. National Library of Medicine. Link

  • Srini Chem. (2025).[4] The Role of Benzoic Acid Derivatives as Pharmaceutical Intermediates. Srini Chem Application Notes. Link

Sources

formulation of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical Formulation of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid for In Vivo Studies

Abstract

This technical guide provides a comprehensive framework for the formulation of this compound, a compound of interest for preclinical research. Given its predicted high lipophilicity (estimated XlogP of 3.8), this molecule is anticipated to have poor aqueous solubility, a common and significant hurdle in drug development.[1][2] This document outlines a systematic, science-driven approach, beginning with essential pre-formulation characterization, guiding the selection of an appropriate formulation strategy, and providing detailed protocols for preparation and quality control. The methodologies described herein are designed to enable researchers to develop a stable, homogenous, and effective formulation suitable for administration in in vivo animal studies, ensuring reliable and reproducible pharmacokinetic and pharmacodynamic data.

Introduction: The Challenge of Poor Solubility

This compound is a benzoic acid derivative with structural motifs that suggest potential biological activity, making it a candidate for various therapeutic investigations.[3][4] However, the successful preclinical evaluation of new chemical entities (NCEs) is critically dependent on achieving adequate systemic exposure in animal models.[5] The molecular structure of this compound, featuring a bromobenzyl ether and a methoxybenzoic acid core, results in a high octanol-water partition coefficient, strongly indicating that it will be poorly soluble in aqueous media.[2]

Poor solubility can lead to low and erratic absorption, resulting in insufficient bioavailability and complicating the interpretation of efficacy and toxicology studies.[6] Therefore, a carefully designed formulation strategy is not merely a preparatory step but a crucial component of the research process itself. This guide provides the rationale and step-by-step protocols to navigate this challenge.

Pre-formulation Assessment: Building the Foundation

Before selecting a formulation strategy, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) must be conducted.[7] This data-driven approach ensures that the chosen formulation is tailored to the specific properties of the molecule.

Essential Physicochemical Characterization

The initial step is to determine the fundamental properties of this compound. These parameters will dictate all subsequent formulation decisions.

Table 1: Key Physicochemical Properties and Analytical Methods

Property Analytical Method Rationale & Importance
Aqueous Solubility Shake-flask method with HPLC/UPLC analysis Determines solubility in water and relevant pH buffers (e.g., pH 1.2, 6.8, 7.4) to simulate physiological conditions. This is the most critical parameter for assessing the need for solubility enhancement.[7]
pKa Potentiometric titration or UV-spectroscopy As a benzoic acid derivative, the compound's charge state and solubility will be pH-dependent. Knowing the pKa is essential for strategies involving pH modification.[8]
Solubility in Organic Solvents Shake-flask method with HPLC/UPLC analysis Establishes solubility in common pharmaceutical co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO) and lipids (e.g., Labrafac PG, Sesame Oil) to identify potential vehicle components.[9][10]
Melting Point (Tm) Differential Scanning Calorimetry (DSC) Provides information on the compound's crystallinity and thermal stability. A high melting point often correlates with low solubility.[11]
Solid-State Form Scanning Electron Microscopy (SEM), X-Ray Powder Diffraction (XRPD) Identifies the crystalline or amorphous nature of the API. Different polymorphic forms can have vastly different solubilities and stabilities.[12]

| LogP / LogD | Shake-flask method or computational prediction | Quantifies the lipophilicity of the compound. A high LogP (like the predicted 3.8) confirms the need for advanced formulation approaches.[2] |

Protocol 2.1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., purified water, pH 7.4 phosphate-buffered saline, ethanol, PEG 400, Tween® 80).

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the excess, undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method.[13]

Formulation Strategy Selection

The data from the pre-formulation assessment guides the selection of an appropriate and effective formulation strategy. For early-stage preclinical studies, the goal is often to find the simplest viable formulation that can deliver the required dose.

Decision-Making Workflow

The following workflow provides a logical pathway for selecting a suitable formulation approach based on the determined aqueous solubility.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Characterize API (Solubility, pKa, etc.) solubility_check Aqueous Solubility at desired pH > Target Dose? start->solubility_check simple_solution Formulate Simple Aqueous Solution (e.g., Saline, PBS with pH adjustment) solubility_check->simple_solution Yes cosolvent_check Solubility in acceptable co-solvent/surfactant blend > Target Dose? solubility_check->cosolvent_check No cosolvent_solution Formulate Co-solvent/Surfactant System (e.g., PEG400/Tween 80/Saline) cosolvent_check->cosolvent_solution Yes advanced_formulation Proceed to Advanced Formulations cosolvent_check->advanced_formulation No lipid_based Lipid-Based Systems (LBDDS) - For highly lipophilic compounds advanced_formulation->lipid_based nano Nanosuspensions - Particle size reduction advanced_formulation->nano complexation Complexation - e.g., Cyclodextrins advanced_formulation->complexation

Caption: Formulation strategy selection workflow.

For this compound, it is highly probable that a simple aqueous solution will not be feasible. Therefore, a co-solvent/surfactant system is the logical and most common starting point for in vivo studies.[6]

Recommended Protocol: Co-Solvent/Surfactant Formulation

This protocol details the preparation of a stock solution at 10 mg/mL. The final concentration can be adjusted based on the required dose for the in vivo study. The selected vehicle, 10% DMSO / 40% PEG 400 / 5% Tween® 80 / 45% Saline (v/v/v/v) , is a widely used and generally well-tolerated system for both oral (PO) and intravenous (IV) administration in preclinical models.

Materials and Equipment
  • This compound (API)

  • Dimethyl sulfoxide (DMSO), ≥99.7%

  • Polyethylene glycol 400 (PEG 400), NF Grade

  • Polysorbate 80 (Tween® 80), NF Grade

  • Sterile 0.9% Saline for Injection

  • Sterile glass vials

  • Calibrated analytical balance

  • Magnetic stirrer and stir bars

  • Volumetric pipettes

  • Sterile syringe filters (0.22 µm, PVDF or other compatible material)

Step-by-Step Preparation Protocol (for 10 mL of 10 mg/mL solution)
  • Weigh API: Accurately weigh 100 mg of this compound and place it into a sterile 15 mL glass vial.

    • Rationale: Precise weighing is critical for accurate dosing.

  • Initial Solubilization: Add 1.0 mL of DMSO to the vial. Vortex or sonicate briefly until the API is fully dissolved.

    • Rationale: DMSO is a powerful aprotic solvent used to create an initial concentrated solution of the hydrophobic compound.[14]

  • Add Co-solvent: Add 4.0 mL of PEG 400 to the solution. Mix thoroughly until the solution is clear and homogenous.

    • Rationale: PEG 400 is a water-miscible co-solvent that helps maintain the drug's solubility when the aqueous phase is introduced.[8]

  • Add Surfactant: Add 0.5 mL of Tween® 80 . Mix thoroughly.

    • Rationale: Tween® 80 is a non-ionic surfactant that enhances solubility and prevents precipitation of the drug by forming micelles. It is crucial for stabilizing the formulation.[6]

  • Aqueous Phase Addition: Slowly add 4.5 mL of sterile 0.9% saline to the organic mixture while stirring continuously. Add the saline dropwise to prevent the drug from "crashing out" or precipitating.

    • Rationale: This step brings the formulation to the final volume and makes it more physiologically compatible. Slow addition is critical for maintaining a stable solution.

  • Final Homogenization: Stir the final mixture for 15-20 minutes to ensure complete homogeneity.

  • Sterile Filtration: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile syringe filter into a final, sterile vial.

    • Rationale: This is a mandatory step for any formulation intended for parenteral (e.g., IV) administration to ensure sterility. It also removes any microscopic particulates.

G cluster_0 Formulation Workflow (10 mg/mL) weigh 1. Weigh 100 mg API add_dmso 2. Add 1.0 mL DMSO (Dissolve API) weigh->add_dmso add_peg 3. Add 4.0 mL PEG 400 (Mix) add_dmso->add_peg add_tween 4. Add 0.5 mL Tween® 80 (Mix) add_peg->add_tween add_saline 5. Slowly Add 4.5 mL Saline (While stirring) add_tween->add_saline filter 6. Sterile Filter (0.22 µm) add_saline->filter

Caption: Step-by-step formulation preparation flow.

Quality Control of the Final Formulation

Before administration, the formulation must be characterized to ensure it is suitable for in vivo use. This step is essential for data integrity and animal welfare.[12]

Table 2: Recommended Quality Control Specifications

Test Method Acceptance Criteria Rationale
Appearance Visual Inspection Clear, colorless to slightly yellow solution, free of visible particulates. Ensures the drug is fully dissolved and no precipitation has occurred.
pH Calibrated pH meter Typically between 6.0 - 8.0 Ensures the formulation is within a physiologically tolerable range.
Particle Size Dynamic Light Scattering (DLS) Z-average diameter < 200 nm with a Polydispersity Index (PDI) < 0.3 For parenteral formulations, confirms the absence of large aggregates or precipitates that could cause embolism.[12]
Drug Concentration (Assay) HPLC-UV 90% - 110% of the target concentration (10 mg/mL) Verifies the accuracy of the formulation preparation and ensures correct dosing.[13]

| Stability | Visual Inspection & HPLC Assay | No precipitation and <5% change in concentration after storage at specified conditions (e.g., 4°C for 24h). | Confirms that the formulation is stable for the duration of its intended use.[13] |

Considerations for In Vivo Administration

  • Vehicle Tolerability: Always run a vehicle-only control group in your animal study to differentiate any effects of the formulation from the effects of the API.

  • Route of Administration: The described formulation is suitable for oral gavage (PO) and slow bolus intravenous (IV) injection. For IV administration, the injection rate should be slow to prevent acute toxicity from the vehicle components.

  • Dose Volume: Adhere to institutional guidelines for maximum injection/gavage volumes for the species being studied (e.g., typically 10 mL/kg for mice via oral gavage, 5 mL/kg for IV).

  • Prodrug Strategies: If solubility and bioavailability remain a significant challenge even with these methods, more advanced approaches like creating a more soluble prodrug could be considered for future development.[1][15]

Conclusion

The successful in vivo evaluation of this compound hinges on overcoming its inherent poor aqueous solubility. By following a systematic process of pre-formulation characterization, rational strategy selection, and meticulous preparation and quality control, researchers can develop a reliable formulation. The recommended co-solvent/surfactant system provides a robust and widely accepted starting point for enabling initial preclinical pharmacokinetic and efficacy studies, thereby accelerating the investigation of this promising compound.

References

  • Thermo Fisher Scientific. Drug Formulation Characterization. [URL: https://www.thermofisher.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. [URL: https://dmpk.wuxiapptec.
  • Pharma Focus Europe. (2025, October 14). Pre-Formulation Studies and Analytical Techniques. [URL: https://www.pharmafocuseurope.
  • ManTech Publications. (2024, May 15). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry and Drug formulation, 6(2).
  • International Journal of Pharmaceutical Sciences and Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [URL: https://ijpsr.com/bft-article/formulation-tactics-for-the-delivery-of-poorly-soluble-drugs/?view=fulltext]
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8. [URL: https://www.hilarispublisher.com/open-access/innovative-formulation-strategies-for-enhancing-oral-bioavailability-of-poorly-soluble-drugs-135852.html]
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [URL: https://www.worldpharmatoday.
  • Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. [URL: https://www.lubrizol.com/Health/Pharmaceuticals/Blog/2022/03/Excipients-for-Solubility-Enhancement]
  • TA Instruments. Key Analytical Techniques for Pharmaceutical Discovery and Formulation. [URL: https://www.tainstruments.
  • Pharmaffiliates. (2025, December 17). Analytical Method Development & Validation for Formulation Projects: Ensuring Accuracy, Stability & Compliance. [URL: https://www.pharmaffiliates.com/aut/analytical-method-development-validation-for-formulation-projects-ensuring-accuracy-stability-compliance]
  • TA Instruments. Analytical tools for pharmaceutical discovery and formulation. [URL: https://www.tainstruments.
  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [URL: https://www.pharmtech.
  • Pharmaceutical Technology. (2003, March). Emerging Excipients in Parenteral Medications. [URL: https://www.pharmtech.
  • Pharmlabs. Excipients. [URL: https://pharmlabs.unc.edu/excipients/]
  • Cheméo. Chemical Properties of 4-Methoxybenzoic acid, 3-bromobenzyl ester. [URL: https://www.chemeo.com/cid/905-893-5/4-Methoxybenzoic-acid--3-bromobenzyl-ester]
  • Google Patents. EP0215313A2 - Emulsion compositions for the parenteral and/or oral administration of sparingly water soluble ionizable hydrophobic drugs. [URL: https://patents.google.
  • BenchChem. solubility profile of 4-methoxybenzoic acid in different solvents. [URL: https://www.benchchem.com/product/bcp166133/technical-document]
  • PubChem. 4-Bromo-3-methoxybenzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16215867]
  • NIST WebBook. 4-Methoxybenzoic acid, 3-bromobenzyl ester. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C13683070]
  • PubChemLite. This compound (C15H13BrO4). [URL: https://pubchem.ncbi.nlm.nih.gov/lite/compound/5230282]
  • BenchChem. Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide. [URL: https://www.benchchem.com/product/bcm100094/technical-document]
  • ChemicalBook. 4-Methoxybenzoic acid CAS#: 100-09-4. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5852622_EN.htm]
  • National Center for Biotechnology Information. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2939922/]
  • ResearchGate. (2021, April). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. The Journal of Chemical Thermodynamics, 161. [URL: https://www.researchgate.
  • ChemicalBook. (2024, June 17). 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications. [URL: https://www.chemicalbook.
  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [URL: https://www.srinichem.
  • RSC Publishing. (2022). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][6]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Advances, 12(47). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra05581k]

  • PubChem. 3-Methoxybenzoic Acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11461]
  • Merck Millipore. 4-Methoxybenzoic acid CAS 100-09-4. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/805971]
  • Cayman Chemical. (2022, November 2). m-Methoxybenzamide Product Information. [URL: https://www.caymanchem.com/product/30451/m-methoxybenzamide]
  • PubMed. (2023, January). In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog... Comput Biol Med, 152. [URL: https://pubmed.ncbi.nlm.nih.gov/36462473/]
  • Adichunchanagiri University. (2021). In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. Applied Nanoscience. [URL: https://link.springer.com/article/10.1007/s13204-021-02206-6]
  • Royal Society of Chemistry. (2023, October 31). Bioorthogonal chemistry for prodrug activation in vivo. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d3cs00585a]

Sources

Troubleshooting & Optimization

improving the yield of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Optimizing the Synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid Audience: Researchers, Process Chemists, Drug Development Scientists Format: Technical Support Center (Q&A, Troubleshooting, Protocols)

Executive Summary & Reaction Overview

Target Molecule: this compound Core Challenge: The synthesis involves the O-alkylation of a phenol (vanillic acid derivative) in the presence of a carboxylic acid moiety. The primary yield-limiting factor is chemoselectivity: the alkylating agent (4-bromobenzyl bromide) can react with both the phenoxide and the carboxylate, leading to mixtures of ether-acids, phenolic-esters, and ether-esters.

The Solution: To achieve high yields (>85%) and high purity, this guide recommends a Three-Step "Protection-Deprotection" Protocol over the direct alkylation method. While direct alkylation is shorter, it often suffers from low yields (~50-60%) due to competitive esterification and difficult purification.

Reaction Scheme:

ReactionPathway VanillicAcid Vanillic Acid (Starting Material) MeVanillate Methyl Vanillate (Intermediate 1) VanillicAcid->MeVanillate 1. Esterification (MeOH, H+) Target Target Product (Ether-Acid) VanillicAcid->Target Direct Alkylation (Low Yield) SideProduct Side Product: Benzyl Ester VanillicAcid->SideProduct Competitive Esterification AlkylatedEster Methyl 4-[(4-bromobenzyl)oxy]- 3-methoxybenzoate (Intermediate 2) MeVanillate->AlkylatedEster 2. Alkylation (R-Br, K2CO3, DMF) AlkylatedEster->Target 3. Saponification (NaOH, then H+)

Figure 1: Comparison of the robust Protection-Deprotection route (Blue solid lines) versus the problematic Direct Alkylation route (Red dashed lines).

Optimized Experimental Protocol (The "Gold Standard")

This protocol prioritizes yield and purity by eliminating the competition between the phenol and carboxylic acid.

Step 1: Methyl Ester Protection
  • Reagents: Vanillic acid (1.0 eq), Methanol (Solvent/Reagent), H₂SO₄ (cat).

  • Procedure: Reflux vanillic acid in MeOH with catalytic sulfuric acid for 4–6 hours.

  • Checkpoint: Monitor by TLC. Disappearance of the acid spot indicates completion.

  • Yield Target: >95%

Step 2: Williamson Ether Synthesis (The Critical Step)
  • Reagents: Methyl vanillate (1.0 eq), 4-Bromobenzyl bromide (1.1 eq), K₂CO₂ (2.0 eq), KI (0.1 eq, catalyst).

  • Solvent: DMF (Preferred for rate) or Acetone (Easier workup).

  • Procedure:

    • Dissolve Methyl vanillate in anhydrous DMF (0.5 M concentration).

    • Add K₂CO₃ and stir for 15 min at RT to generate the phenoxide.

    • Add KI (Finkelstein catalyst) and 4-Bromobenzyl bromide.

    • Heat to 60–80°C for 4–8 hours.

  • Why this works: The carboxylic acid is masked, forcing the alkyl halide to react only with the phenoxide. KI converts the benzyl bromide to the more reactive benzyl iodide in situ [1].

Step 3: Saponification (Deprotection)
  • Reagents: Alkylated ester (from Step 2), NaOH (2.0 eq), MeOH/H₂O (1:1).

  • Procedure:

    • Suspend the ester in MeOH/H₂O.

    • Add NaOH and reflux for 1–2 hours.

    • Cool and acidify with HCl to pH 2.

    • Filter the resulting white precipitate.

  • Purification: Recrystallization from Ethanol/Water.

Troubleshooting Guide & FAQs

Category 1: Low Yield in Alkylation Step

Q: I am using the direct alkylation method (Vanillic Acid + Base + R-Br) and my yield is stuck at 50%. Why? A: This is a classic chemoselectivity issue. In the presence of a base, vanillic acid forms a dianion (phenoxide + carboxylate). The carboxylate is also nucleophilic and competes for the 4-bromobenzyl bromide, forming the benzyl ester side product.

  • Fix: Switch to the Methyl Ester Route described above.

  • Workaround (if you must use direct alkylation): Use exactly 2.0 equivalents of a weaker base (like NaHCO₃ or K₂CO₃) which might favor phenoxide formation, but this is difficult to control.

Q: My reaction is slow even with the Methyl Ester route. I see starting material after 12 hours. A: This indicates poor nucleophilicity or solvation.

  • Check Solvent: Are you using Acetone? Switch to DMF or DMSO . These polar aprotic solvents solvate the cation (K+), leaving the phenoxide "naked" and more reactive [2].

  • Check Catalyst: Did you add Potassium Iodide (KI) ? Adding 10 mol% KI accelerates the reaction by converting the alkyl bromide to a more reactive alkyl iodide via the Finkelstein reaction.

Category 2: Impurities & Side Reactions[1]

Q: I see a spot on TLC that runs very high (non-polar). What is it? A: This is likely the O-alkylated Benzyl Ester (dialkylated product) if you used the direct method, or excess 4-bromobenzyl bromide.

  • Removal: If it is excess alkyl halide, wash the crude solid with cold hexanes or ether (the product acid is usually insoluble in non-polar solvents, while the bromide is soluble).

Q: The product is oiling out instead of precipitating during acidification. A: This happens if the acidification is too rapid or if residual organic solvent (MeOH/DMF) is present.

  • Solution: Evaporate the MeOH completely before acidification. Add the HCl slowly to the aqueous solution while stirring vigorously. If an oil forms, scratch the flask walls or seed with a crystal of pure product.

Technical Data & Optimization Parameters

Solvent Efficacy Table (Alkylation Step)
SolventReaction RateWorkup DifficultyTypical YieldRecommendation
DMF Fast (High Solubility)Moderate (High BP, requires water wash)90-95%Highly Recommended
Acetone ModerateEasy (Low BP)70-85%Good for small scale
Ethanol Slow (Protic solvents inhibit SN2)Easy50-60%Avoid
THF SlowEasy60-70%Not polar enough
Base Selection Guide
BaseStrengthRisk of Side ReactionsRecommendation
K₂CO₃ ModerateLowStandard Choice
Cs₂CO₃ Moderate/HighLow (Cesium effect enhances yield)Best for difficult substrates
NaH StrongHigh (Can cause elimination or racemization)Use only if Carbonate fails
NaOH StrongHigh (Hydrolysis of reagents)Avoid in alkylation step

Diagnostic Workflow

Use this logic tree to diagnose yield issues in your specific experiment.

Troubleshooting Start Start: Low Yield (<60%) CheckRoute Are you protecting the Carboxylic Acid? Start->CheckRoute DirectRoute Direct Route Used CheckRoute->DirectRoute No ProtectedRoute Methyl Ester Route Used CheckRoute->ProtectedRoute Yes Action1 CRITICAL FIX: Switch to Methyl Ester Protocol. Direct alkylation has poor chemoselectivity. DirectRoute->Action1 CheckTLC Check TLC: Is Starting Material (SM) remaining? ProtectedRoute->CheckTLC SM_Remains Yes, SM remains CheckTLC->SM_Remains No_SM No, SM consumed but yield is low CheckTLC->No_SM Action2 Reactivity Issue: 1. Switch solvent to DMF. 2. Add 0.1 eq KI (Catalyst). 3. Increase Temp to 80°C. SM_Remains->Action2 Action3 Workup Issue: 1. Product likely lost in mother liquor. 2. Ensure pH < 3 during precipitation. 3. Check water solubility of product. No_SM->Action3

Figure 2: Diagnostic logic tree for troubleshooting low yields in vanillic acid alkylation.

References

  • Finkelstein Reaction Mechanism & Catalysis

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (The addition of Iodide facilitates SN2 substitution on benzyl bromides).
    • BenchChem Technical Note: Improving reaction conditions for Williamson ether synthesis.

  • Solvent Effects in Williamson Ether Synthesis

    • Wikipedia: Williamson Ether Synthesis. (Discusses the inhibition by protic solvents and acceleration by polar aprotic solvents like DMF).[1]

  • Vanillic Acid Alkylation Protocols

    • Biocatalytic Synthesis of Vanillin (Methodology for Benzylation). (Describes benzylation of vanillic acid derivatives).

    • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (Demonstrates the ester-protection route for high-yield alkylation of vanillic acid derivatives).

  • Compound Data

    • PubChem: this compound.[2]

Sources

Technical Support Center: Purification of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid

[1][2]

Current Status: Operational Ticket ID: PUR-VAN-04-BR Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

This guide addresses the purification challenges associated with 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid , a derivative of vanillic acid often synthesized via Williamson ether synthesis.[1][2]

The core challenge in this synthesis is the ambident nucleophilicity of the starting material (vanillic acid), which contains both a phenol and a carboxylic acid.[2] This leads to a mixture of the desired ether-acid, the undesired ester, and the bis-alkylated byproduct.[1] Additionally, the lipophilic nature of the 4-bromobenzyl moiety creates "sticky" impurities that complicate crystallization.[2]

Module 1: The "Self-Validating" Purification Protocol

Issue: "My crude product is a mixture of starting material, product, and a neutral impurity (likely the ester). Recrystallization is failing."

Technical Insight: The most robust purification method for this molecule relies on its chemical nature: it is a carboxylic acid .[2] The primary impurities (bis-alkylated byproduct and unreacted benzyl bromide) are neutral organics.[2]

We utilize a pH-Switch Extraction workflow.[2] This is "self-validating" because the product must be soluble in base and insoluble in acid to pass through the process, automatically rejecting neutral impurities.[2]

Step-by-Step Protocol
  • Dissolution (The Base Switch):

    • Dissolve the crude solid in 10% aqueous Na₂CO₃ (Sodium Carbonate).[2]

    • Why: The pKa of the benzoic acid moiety is ~4.[2]5. Carbonate (pH ~11) will deprotonate the acid, forming the water-soluble sodium salt.[2]

    • Critical Check: If the solution is cloudy, these are your neutral impurities (bis-alkylated ester or unreacted bromide).[2]

  • The Organic Wash (The Filter):

    • Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]

    • Discard the organic layer. [1][2]

    • Mechanism:[2][3][4][5][6] The neutral impurities partition into the organic phase.[2] The desired product remains in the aqueous phase as the carboxylate salt.[2]

  • Precipitation (The Acid Switch):

    • Cool the aqueous layer to 0–5°C.[2]

    • Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white/off-white solid.[2]

  • Isolation:

    • Filter the solid and wash with cold water (to remove inorganic salts) and hexanes (to remove trace lipophilic residues).[2]

Module 2: Removing the "Sticky" Lachrymator

Issue: "My NMR shows a persistent impurity at ~4.5 ppm (benzylic protons), and the product irritates my eyes/skin."

Diagnosis: This is unreacted 4-Bromobenzyl bromide .[2] It is a potent lachrymator and often co-precipitates with the product due to π-stacking interactions.[2]

Troubleshooting Guide:

MethodProtocolMechanism
The Scavenger Hunt (Recommended)Add 1.5 eq of Triethylamine or Morpholine to the crude reaction mixture before workup.[1][2] Stir for 30 mins.Converts the volatile/lipophilic benzyl bromide into a highly polar quaternary ammonium salt, which washes away in water.[2]
Trituration Suspend the dry crude solid in Hexanes or Pentane .[2] Sonicate for 10 mins, then filter.The product is insoluble in non-polar alkanes; the benzyl bromide is soluble.[2]
Module 3: Crystallization Dynamics

Issue: "The product is oiling out or forming an amorphous solid instead of needles."

Technical Insight: The 4-bromobenzyl group adds significant lipophilicity, disrupting the hydrogen-bonding network required for crystal lattice formation in pure water.[1][2] You must use a mixed-solvent system.[2]

Optimized Crystallization System:

  • Solvent Pair: Ethanol / Water (95:5).[2]

  • Protocol:

    • Dissolve the acid in the minimum amount of boiling Ethanol.[2][7]

    • Add hot Water dropwise until persistent turbidity is just observed.

    • Add a few drops of Ethanol to clear the solution.[2]

    • Allow to cool slowly to room temperature, then 4°C.

    • Do not disturb: Rapid cooling traps impurities (oiling out).[2]

Visualizing the Purification Logic

The following diagram illustrates the chemical logic distinguishing the desired Ether-Acid from the common side products.

PurificationLogicCrudeCrude Mixture(Product + Impurities)BaseStepAdd 10% Na2CO3 (aq)Crude->BaseStepSeparationPartition with EtOAcBaseStep->SeparationOrgLayerOrganic Layer(Discard)Separation->OrgLayerExtracts NeutralsAqLayerAqueous Layer(Contains Product as Salt)Separation->AqLayerRetains AnionsImpuritiesNeutral Impurities:1. Bis-alkylated Ester2. Unreacted Benzyl BromideOrgLayer->ImpuritiesAcidStepAcidify with HCl to pH 1AqLayer->AcidStepFinalProductPure Precipitate:This compoundAcidStep->FinalProductPrecipitation

Caption: Figure 1.[1][2] The "pH-Switch" Purification Workflow. This logic gate ensures that only the species capable of reversible deprotonation (the desired acid) is isolated, mechanically rejecting neutral byproducts.[1]

Frequently Asked Questions (FAQ)

Q: Why do I see a second spot on TLC just above my product? A: This is likely the Ester Byproduct (4-bromobenzyl 4-((4-bromobenzyl)oxy)-3-methoxybenzoate).[1][2]

  • Cause: Alkylation occurred at both the Phenol (-OH) and the Carboxylic Acid (-COOH).[2]

  • Fix: Perform a Saponification Rescue . Dissolve the crude in MeOH/Water (1:1) with 2 eq NaOH. Reflux for 1 hour. This hydrolyzes the ester back to the desired acid and benzyl alcohol.[2] The benzyl alcohol is then removed via the organic wash (Module 1).[2]

Q: Can I use Silica Gel Chromatography? A: Yes, but it is often unnecessary and expensive for this molecule.[2]

  • If you must: Use a gradient of DCM:MeOH (98:2 to 95:5) with 1% Acetic Acid .[2] The acetic acid is critical to prevent "streaking" of the carboxylic acid on the silica.[2]

Q: What is the expected Melting Point? A: Based on structural analogs (e.g., 3,5-dibromo-4-methoxybenzoic acid), the melting point should be high, likely in the range of 190°C – 210°C .[1] A broad melting range (< 2°C) indicates trapped solvent or ester impurity.[2]

References
  • Williamson Ether Synthesis Mechanism & Side Reactions. Source: Wikipedia / Organic Chemistry Portal.[2] Context: Defines the competition between O-alkylation of phenols vs. carboxylates.[2]

  • Purification of Alkoxybenzoic Acids via Acid-Base Extraction. Source: Vogel's Textbook of Practical Organic Chemistry (General Protocol Adaptation).[2] Context: Standard operating procedure for separating organic acids from neutral esters.[2]

  • Removal of Benzyl Halides using Amine Scavengers. Source: ResearchGate / Synthetic Communications Discussions.[2] Context: Validation of using amines to form water-soluble salts from lachrymatory halides.[2]

  • Solubility Profile of Methoxybenzoic Acid Derivatives. Source: BenchChem / PubChem.[2] Context: Solubility data supporting the use of Ethanol/Water systems for crystallization.[2]

overcoming solubility issues with 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Core Challenge: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid is a lipophilic vanillic acid derivative.[1][2][3][4][5] While it possesses an ionizable carboxylic acid group, the bulk of the molecule (the bromobenzyloxy tail) is highly hydrophobic.[3][6] Users frequently encounter precipitation when diluting DMSO stocks into aqueous buffers (e.g., PBS), even at neutral pH.[3]

Physicochemical Snapshot:

Property Value (Approx.) Implication
Molecular Formula C₁₅H₁₃BrO₄ Moderate molecular weight (337.17 g/mol ).[1][2][3][4][5]
pKa (Acidic) ~4.4 - 4.5 Ionized (anionic) at pH > 6.[1][2][3][4][5]5. Neutral (insoluble) at pH < 5.[3][4][5][6]0.
LogP (Lipophilicity) ~3.8 Highly lipophilic.[3][4][5][6] Poor water solubility even when ionized.[4][5]
Hydrogen Bond Donors 1 (COOH) Limited interaction with water.[3][4][5][6]
Solubility (Water) < 0.1 mg/mL Practically insoluble without pH adjustment or co-solvents.[3][4][5][6]

| Solubility (DMSO) | > 50 mg/mL | Excellent organic solubility.[3][4][5][6] |

Troubleshooting Guide (Q&A)

Q1: Why does the compound precipitate immediately upon adding the DMSO stock to my culture medium or buffer?

Diagnosis: This is the "Solvent Shock" phenomenon combined with the "Hydrophobic Effect."[4][5][6] Technical Explanation:

  • LogP Mismatch: With a LogP of ~3.8, the molecule prefers organic environments.[4][5] When a DMSO droplet hits water, the DMSO diffuses away rapidly, leaving the hydrophobic molecules stranded.[3] They aggregate into micro-crystals faster than they can solvate.[3][4][5]

  • Local pH Drop: If your stock is high concentration, the acidic protons from the carboxylic acid can locally drop the pH below the pKa (4.[5][6]5) at the injection site, forcing the molecule into its protonated, insoluble state.[3]

Solution:

  • Vortex-While-Adding: Do not add the stock to a static solution. Vortex the buffer while slowly injecting the DMSO stock to maximize dispersion.

  • Intermediate Dilution: Perform a 1:10 dilution in pure ethanol or PEG-400 before the final dilution into buffer.

Q2: I adjusted the pH to 7.4, but it still looks cloudy. Should I go higher?

Diagnosis: Incomplete ionization or "Salting Out."[2][3][4][5][6] Technical Explanation: At pH 7.4, the compound is ~99.9% ionized (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


).[2][3] However, the anionic form is essentially a soap (amphiphilic).[3][6] In high-salt buffers like PBS (150 mM NaCl), the sodium ions shield the negative charge, reducing repulsion between molecules and allowing the hydrophobic tails to stack (aggregation).[3]

Solution:

  • Switch Buffers: Use low-salt buffers (e.g., 10-50 mM Tris-HCl or HEPES) instead of PBS.

  • Increase pH: Adjusting to pH 8.0 - 8.5 ensures complete deprotonation and increases the solubility limit of the anion.[1][2][4][5]

Q3: Can I use sonication to redissolve the precipitate?

Warning: Use with caution. Insight: Sonication creates heat and can degrade sensitive ether linkages (though this benzyl ether is relatively stable).[3][4][5][6] More importantly, sonication often creates a stable suspension (nanocrystals) rather than a true solution.[3][4][5] This can lead to false positives in biochemical assays (the "promiscuous inhibitor" effect).[3][4][5][6] Better Alternative: Warm the solution to 37°C or 40°C. If it doesn't dissolve with gentle heat and vortexing, the concentration is simply above the thermodynamic solubility limit.[5]

The "Golden Protocol" for Preparation

This protocol is designed to achieve a stable working solution of 100 µM - 500 µM in aqueous buffer.[1][2][4][5]

Reagents Required[1][2][3][5][6][7][8][9]
  • Stock Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[2][3][4][5][6]

  • Aqueous Buffer: 50 mM HEPES or Tris, pH 8.0 (Avoid Phosphate if possible).[3][4][5][6]

  • Optional Stabilizer: Tween-80 or Cyclodextrin (HP-β-CD).[1][2][3][4][5]

Step-by-Step Workflow

Step 1: Preparation of Master Stock (50 mM) [2][3][4][5]

  • Weigh 16.85 mg of this compound.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex until completely clear. Store at -20°C in aliquots.

Step 2: The "Solvent Shift" Dilution (Target: 100 µM) Do not pipette 2 µL of stock directly into 1 mL of water.[3][4][5]

  • Prepare Buffer: Warm 9.9 mL of HEPES buffer (pH 8.0) to 37°C.[3][4][5][6][7]

  • Prepare Intermediate (Optional but Recommended): Mix 2 µL of 50 mM Stock + 8 µL of Ethanol or DMSO (Total 10 µL).

  • Rapid Dispersion:

    • Set the pipette to 10 µL.

    • Immerse the tip into the vortexing buffer.[4][5]

    • Expel quickly.

  • Visual Check: Hold against a light. If cloudy, add Tween-80 to a final concentration of 0.05%.[2][3][4][5]

Advanced Formulation Strategies

If your experiment requires concentrations > 500 µM , simple pH adjustment will fail.[3][4][5] You must use encapsulation or surfactant systems.[2][3][4][5]

A. Cyclodextrin Complexation (Recommended for In Vivo)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the hydrophobic bromobenzyl tail while leaving the hydrophilic carboxylate exposed.[1][2][3][4][5]

  • Protocol: Prepare 20% (w/v) HP-β-CD in water. Use this vehicle to dilute your DMSO stock.[2][3][4][5]

  • Mechanism: The hydrophobic cavity of the cyclodextrin shields the aromatic rings from water, preventing aggregation.[5][6]

B. Surfactant Stabilization (Assay Compatible)

For enzymatic assays, non-ionic surfactants prevent surface adsorption and aggregation.[3][4][5][6]

  • Reagent: Tween-20 or Triton X-100.[1][2][3][4][5][6]

  • Concentration: 0.01% - 0.1% (v/v).[1][2][3][4][5][6]

  • Note: Ensure the surfactant does not interfere with your specific protein target.[2][4][5][6]

Decision Logic & Visualization

The following diagram illustrates the decision-making process for solubilizing this specific lipophile.

SolubilityWorkflow Start Solid Compound (Lipophilic Acid) DMSO Dissolve in DMSO (50-100 mM Stock) Start->DMSO TargetConc Define Target Aqueous Conc. DMSO->TargetConc LowConc < 50 µM TargetConc->LowConc MedConc 50 - 200 µM TargetConc->MedConc HighConc > 200 µM TargetConc->HighConc DirectDil Direct Dilution (Vortexing) LowConc->DirectDil pHAdjust Buffer pH > 8.0 (Low Salt) MedConc->pHAdjust Complex Add Cyclodextrin or Tween-80 HighConc->Complex Check Visual Inspection: Precipitate? DirectDil->Check pHAdjust->Check Complex->Check Success Proceed to Assay Check->Success Clear Fail Recalculate/Add Co-solvent Check->Fail Cloudy Fail->Complex Upgrade Method

Figure 1: Solubility Optimization Decision Tree. Selects the formulation strategy based on the required final concentration.

References

  • PubChem. (2025).[3][4][5][6] this compound (Compound Summary). National Library of Medicine.[2][4][5] [Link] (Source for structural confirmation and calculated physicochemical properties like XLogP3).

  • NIST Chemistry WebBook. (2025).[2][3][4][5][6] 4-Methoxybenzoic acid, 3-bromobenzyl ester (Isomer Analog Data).[1][2][3][4][5] National Institute of Standards and Technology.[2][4][5][6] [Link] (Source for thermodynamic data on similar benzoic acid esters).[1][3][4]

  • Avdeef, A. (2003).[3][4][5][6] Absorption and Drug Development: Solubility, Permeability, and Charge State.[3][6] Wiley-Interscience.[1][2][3][4][5] (Authoritative text on the "pKa + 2" rule and solubility-pH profiles).

Sources

optimizing reaction conditions for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Drug Discovery/Medicinal Chemistry Team) From: Senior Application Scientist, Technical Support Division Subject: Optimization & Troubleshooting Guide: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid

Executive Summary

You are working with This compound , a versatile "dual-handle" scaffold often used in the synthesis of EGFR/HER2 kinase inhibitors and other biaryl ether pharmacophores.

This molecule presents three distinct chemical challenges:

  • The Carboxylic Acid (C-1): Subject to electronic deactivation by the electron-rich ring, requiring potent activation for amidation.

  • The Aryl Bromide (C-4'): A handle for cross-coupling, but the presence of the free acid (C-1) can poison Pd catalysts.

  • The Benzyl Ether Linker: Stable to base, but susceptible to hydrogenolysis and strong Lewis acids.

This guide is structured as a Level 3 Technical Support Ticket , addressing specific failure modes with validated protocols.

Module 1: Amide Coupling (The Acid Handle)

User Complaint: "My amide coupling yields are low (<40%), or the reaction stalls despite using EDC/HOBt."

Root Cause Analysis: While the 3-methoxy group is meta to the carboxylic acid (and thus not sterically blocking the reaction center), it is an Electron Donating Group (EDG) . This increases electron density in the aromatic ring, making the carbonyl carbon less electrophilic and harder for amines to attack. Furthermore, the lipophilic 4-bromobenzyl tail often causes solubility issues in standard "peptide" solvents like pure DMF.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Reaction Stalls (SM remaining) Weak activation (EDC/HOBt is insufficient for electron-rich acids).Switch to HATU. It generates a more reactive aza-benzotriazole ester species.
Product precipitates / Gumming Poor solubility of the lipid-like benzyl ether.Use a DCM/DMF (2:1) co-solvent system. The DCM solubilizes the ether tail; DMF solubilizes the salt.
No Product (Unreactive Amine) The amine nucleophile is weak (e.g., an aniline).Convert the acid to the Acid Chloride using Oxalyl Chloride/DMF (cat.) before adding the amine.
Optimized Protocol: HATU Activation
  • Dissolve: 1.0 eq of Starting Material in dry DMF (0.2 M concentration).

  • Base: Add 3.0 eq DIPEA (Diisopropylethylamine). Note: Ensure pH > 8.

  • Activate: Add 1.1 eq HATU .[1] Stir for 15 min at RT.[1] Color change (yellow to orange) indicates active ester formation.

  • Couple: Add 1.2 eq Amine. Stir 4–16 h.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/HATU byproducts), then sat. NaHCO3.

Decision Logic: Activation Strategy

AmideLogic Start Start: Amide Coupling CheckAmine Is the Amine Nucleophilic? (Primary/Secondary Alkyl) Start->CheckAmine WeakAmine Weak Nucleophile (Aniline / Electron-Deficient) CheckAmine->WeakAmine No Standard Use HATU / DIPEA Solvent: DMF CheckAmine->Standard Yes AcidChloride Convert to Acid Chloride (Oxalyl Chloride / DMF cat.) Then add Amine + Pyridine WeakAmine->AcidChloride caption Figure 1: Decision tree for selecting the activation method based on amine nucleophilicity.

Module 2: Suzuki-Miyaura Coupling (The Bromide Handle)

User Complaint: "The Suzuki coupling failed. I see mostly starting material and some dehalogenated byproduct (protodebromination)."

Root Cause Analysis: The presence of the free carboxylic acid is the primary culprit.

  • Catalyst Poisoning: Carboxylates can coordinate to Palladium (Pd), displacing phosphine ligands and deactivating the catalyst cycle.

  • Solubility: The salt form (carboxylate) may precipitate in non-polar solvents (Toluene) often used for Suzuki couplings.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to free acid interference.Protect the Acid. Convert COOH to Methyl Ester (MeOH/H2SO4) before coupling.
Protodebromination (Ar-H) Reaction too hot/long; Hydride source present.Switch to Pd(dppf)Cl2·DCM at 80°C. Avoid ethanol/isopropanol co-solvents (hydride sources).
Low Conversion Base is too weak to activate the Boronic Acid.Use K3PO4 (Tribasic Potassium Phosphate) instead of Carbonate. It is more soluble in dioxane/water.
The "Gold Standard" Workflow (Protection Strategy)

Direct coupling on the free acid is possible but risky. The 2-step protection route is more reliable for scale-up.

  • Step A (Esterification): Reflux SM in MeOH with cat. H2SO4 (3 h). Yields >95% Methyl Ester.

  • Step B (Coupling):

    • Solvent: 1,4-Dioxane : Water (4:1).

    • Base: 3.0 eq K2CO3 or K3PO4.

    • Catalyst: 5 mol% Pd(dppf)Cl2·DCM (Robust against sterics and oxygen).

    • Temp: 80–90°C.

  • Step C (Hydrolysis): LiOH in THF/H2O to return the acid.

Workflow Visualization

SuzukiWorkflow Input Input: Free Acid Bromide Decision Is Scale > 100mg? Input->Decision Direct Direct Coupling Requires: Water-soluble ligand (e.g., CataCXium A) or High Pd loading (10%) Decision->Direct No (Screening) Protect Route B (Recommended) 1. Esterification (MeOH/H+) 2. Suzuki Coupling 3. Saponification (LiOH) Decision->Protect Yes (Scale-up) caption Figure 2: Workflow selection for Suzuki Coupling. Route B is preferred for purity and yield.

Module 3: Linker Stability (The Ether)

User Complaint: "I tried to deprotect a methyl ester using BBr3 and my molecule fell apart."

Root Cause Analysis: Boron Tribromide (BBr3) is a strong Lewis acid that cleaves all aryl alkyl ethers. It will cleave the 3-methoxy group (to a catechol) AND the 4-benzyloxy group (to a phenol + benzyl bromide).

Stability Matrix
ReagentEffect on 4-Benzyloxy EtherEffect on 3-MethoxyStatus
LiOH / NaOH StableStableSAFE (For ester hydrolysis)
TFA / HCl Stable (mostly)StableSAFE (For Boc removal)
H2 / Pd-C CLEAVES (Hydrogenolysis)StableUNSAFE (Unless intentional)
BBr3 / BCl3 CLEAVES CLEAVES DO NOT USE
DDQ Slow Cleavage StableCAUTION (Oxidative cleavage)

Critical Note: If you need to remove a benzyl group elsewhere in the molecule while keeping this specific 4-bromobenzyl ether intact, you are in a difficult spot. The 4-bromo substituent makes this ether slightly more stable to oxidation (DDQ) than a standard PMB, but it will still cleave under hydrogenation.

References

  • Amide Coupling Sterics & Activation

    • Schäfer, G., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. Chimia, 65(7), 503–508.
    • Relevance: Establishes the necessity of high-activity reagents (HATU/Acid Chlorides) over carbodiimides for electron-rich or hindered benzoic acids.
  • Suzuki Coupling on Free Acids

    • Isley, N. A., et al. (2014).[2] Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1582–1585.

    • Relevance: Discusses the interference of free carboxylic acids in Pd-catalyzed cross-couplings and strategies to mitig
  • Benzyl Ether Cleavage Conditions

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard Text).
    • Specific Insight: 4-Halobenzyl ethers are generally cleaved by H2/Pd but are more resistant to oxidative cleavage (DDQ) compared to 4-Methoxybenzyl (PMB) ethers.

Sources

degradation pathways of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid. The following content is structured to provide practical, field-proven insights into potential degradation pathways under common experimental stress conditions. It combines theoretical mechanisms with actionable troubleshooting advice to ensure the integrity and accuracy of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most chemically labile sites on the this compound molecule?

The primary sites of chemical instability are the benzyl ether linkage and the carbon-bromine bond on the benzyl ring. The ether linkage is susceptible to both hydrolytic and oxidative cleavage. The benzylic position (Ar-CH2-O) is particularly prone to oxidation[1]. The C-Br bond can be cleaved under photolytic conditions via radical mechanisms[2].

Q2: What are the major degradation pathways I should anticipate during forced degradation studies?

You should primarily anticipate four pathways depending on the stress conditions:

  • Acid/Base Hydrolysis: Cleavage of the benzyl ether bond.

  • Oxidative Degradation: Cleavage of the benzyl ether bond and potential subsequent oxidation of the resulting fragments.

  • Photodegradation: Primarily involves cleavage of the C-Br bond and the ether linkage.

  • Thermal Degradation: Decarboxylation of the benzoic acid moiety is a likely pathway at elevated temperatures[3].

Q3: What analytical techniques are best suited for monitoring the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method with UV detection is essential for separating the parent compound from its degradation products. For structural elucidation and identification of unknown peaks, coupling the liquid chromatography system to a mass spectrometer (LC-MS/MS) is highly recommended[4][5]. Subsequent isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy may be required for definitive characterization of novel impurities[4][6].

Troubleshooting Guides: Degradation Under Stress

This section addresses specific issues you may encounter during forced degradation studies.

Guide 1: Acid-Catalyzed Hydrolysis
  • Problem: "I've observed a rapid loss of my parent compound peak with the appearance of two new major peaks in my chromatogram after incubation in acidic solution (e.g., 0.1 M HCl)."

  • Scientific Explanation: The benzyl ether linkage is susceptible to acid-catalyzed hydrolysis. The ether oxygen is protonated, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water. This results in the cleavage of the C-O bond.

  • Expected Degradation Products:

    • Vanillic Acid (3-methoxy-4-hydroxybenzoic acid)

    • 4-Bromobenzyl Alcohol

  • Troubleshooting & Verification:

    • Co-injection: Confirm the identity of the degradation peaks by co-injecting commercially available standards of vanillic acid and 4-bromobenzyl alcohol with your stressed sample. The retention times should match.

    • LC-MS Analysis: Analyze the stressed sample by LC-MS. The observed mass-to-charge ratios should correspond to the protonated molecules ([M+H]+) of vanillic acid and 4-bromobenzyl alcohol.

    • Control pH: If the goal is to avoid degradation, ensure your formulation or solution is buffered to a neutral or near-neutral pH where the rate of hydrolysis is significantly minimized.

    Predicted Acid Hydrolysis Pathway

    G Parent This compound DP1 Vanillic Acid Parent->DP1 H+ / H₂O DP2 4-Bromobenzyl Alcohol Parent->DP2 H+ / H₂O

Guide 2: Oxidative Degradation
  • Problem: "After treating my sample with 3% hydrogen peroxide (H₂O₂), I see a complex mixture of new peaks, including the ones I saw under acid hydrolysis, and others."

  • Scientific Explanation: The benzylic position is susceptible to oxidation. Oxidative conditions can cleave the benzyl ether linkage to form an aldehyde from the benzyl fragment. This aldehyde is often unstable and can be further oxidized to a carboxylic acid.[7]

  • Primary Expected Degradation Products:

    • Vanillic Acid

    • 4-Bromobenzaldehyde

  • Secondary Expected Degradation Product: 3. 4-Bromobenzoic Acid (from the oxidation of 4-bromobenzaldehyde)

  • Troubleshooting & Verification:

    • Multi-Standard Analysis: In addition to vanillic acid, use standards of 4-bromobenzaldehyde and 4-bromobenzoic acid for co-injection to confirm peak identities.

    • Time-Course Study: Monitor the reaction over time. You may observe the peak for 4-bromobenzaldehyde appearing initially and then decreasing as a new peak for 4-bromobenzoic acid increases.

    • Antioxidant Addition: To prevent this degradation pathway in a formulation, the inclusion of antioxidants could be investigated as a mitigation strategy.

    Predicted Oxidative Degradation Pathway

    G Parent This compound DP1 Vanillic Acid Parent->DP1 [O] (e.g., H₂O₂) DP2 4-Bromobenzaldehyde Parent->DP2 [O] (e.g., H₂O₂) DP3 4-Bromobenzoic Acid DP2->DP3 [O]

    Fig. 2: Stepwise oxidative cleavage and subsequent oxidation.
Guide 3: Photodegradation
  • Problem: "My samples are showing significant, complex degradation after exposure to UV light (e.g., 254 nm or ICH photostability chamber)."

  • Scientific Explanation: UV radiation can induce homolytic cleavage of chemical bonds. The carbon-bromine bond is particularly susceptible to photolysis, which can lead to the formation of a benzyl radical. This radical is highly reactive and can lead to a cascade of secondary products, including dimers or reaction products with solvents. The ether bond can also be cleaved photolytically.

  • Expected Degradation Products: The product profile can be complex, but key markers to look for include:

    • Vanillic Acid (from ether cleavage)

    • 4-Benzyl Alcohol (from C-Br cleavage followed by hydrogen abstraction)

    • 3-Methoxy-4-(benzyloxy)benzoic Acid (from C-Br cleavage and hydrogen abstraction)

    • Potentially higher molecular weight dimeric species.

  • Troubleshooting & Verification:

    • Wavelength Control: If possible, investigate the effect of different wavelengths. Degradation may be more pronounced at specific wavelengths corresponding to the compound's UV absorbance maxima.

    • LC-MS for High MW Species: Use LC-MS to screen for masses that are approximately double the parent mass, which could indicate dimer formation.

    • Protective Packaging: This result strongly indicates that the substance is light-sensitive. All handling should be done under amber light, and final packaging for any product must be light-protective.

Summary of Degradation Pathways

Stress ConditionPrimary Cleavage SiteMajor Expected Degradation ProductsRecommended Analytical Method
Acidic Hydrolysis Benzyl Ether LinkageVanillic Acid, 4-Bromobenzyl AlcoholHPLC-UV with Co-injection
**Oxidative (H₂O₂) **Benzylic C-H & EtherVanillic Acid, 4-Bromobenzaldehyde, 4-Bromobenzoic AcidLC-MS/MS
Photolytic (UV) Carbon-Bromine Bond, EtherComplex mixture; Vanillic Acid, debrominated speciesLC-MS/MS
Thermal Carboxylic Acid1-(4-Bromobenzyloxy)-2-methoxybenzene, CO₂TGA-MS, Py-GC-MS [3]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines the setup for a typical forced degradation experiment.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Sample Preparation for Stressing:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal: Transfer 1 mL of stock solution to a vial. Keep a parallel sample of the solid compound for dry heat studies.

    • Photolytic: Transfer 1 mL of stock solution to a quartz cuvette or clear glass vial.

    • Control: Mix 1 mL of stock solution with 1 mL of purified water.

  • Incubation:

    • Place the Acid, Base, and Oxidation samples in a water bath at 60 °C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Place the thermal samples (liquid and solid) in an oven at a specified temperature (e.g., 80 °C).

    • Expose the photolytic sample to a controlled light source (e.g., ICH-compliant photostability chamber).

    • Keep the control sample at 4 °C, protected from light.

  • Quenching & Dilution: After the desired time, cool the samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Analysis: Immediately analyze all samples by a validated stability-indicating LC method.

Forced Degradation Experimental Workflow

Fig. 3: General workflow for conducting forced degradation studies.
Protocol 2: Recommended HPLC-UV/MS Method

This is a starting point for method development. Optimization will be required.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.[4]

  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; extract chromatogram at the λmax of the parent compound.

  • MS Detector (if used): Electrospray Ionization (ESI) in positive mode to detect protonated molecules [M+H]+.

References

  • Pina, C., et al. (2003). Degradation of vanillic acid and production of guaiacol by microorganisms isolated from cork samples. FEMS Microbiology Letters, 220(1), 49-55. Available from: [Link]

  • Masai, E., et al. (2007). The proposed degradation pathway of vanillic acid, including the protocatechuate 4,5-cleavage pathway in S. paucimobilis SYK-6. ResearchGate. Available from: [Link]

  • Rodríguez, H., et al. (2003). Degradation of vanillic acid and production of guaiacol by microorganisms isolated from cork samples. ResearchGate. Available from: [Link]

  • Jenne, M., et al. (2020). Selective Degradation of Technically Relevant Lignin to Vanillic Acid and Protocatechuic Acid. ChemSusChem. Available from: [Link]

  • Han, Y., et al. (2018). Biodegradation of Lignin Monomers Vanillic, p-Coumaric, and Syringic Acid by the Bacterial Strain, Sphingobacterium sp. HY-H. PubMed. Available from: [Link]

  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide. The Journal of Organic Chemistry, 66(9), 3235-3237. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available from: [Link]

  • Thompson, A., et al. (2014). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Benzyl Ethers. DalSpace. Available from: [Link]

  • Gładkowski, W., et al. (2023). Studies on the hydrogenolysis of benzyl ethers. ResearchGate. Available from: [Link]

  • Mishra, S., & Chauhan, A. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 57(3), 864-872. Available from: [Link]

  • Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-814. Available from: [Link]

  • Lin, W., et al. (2020). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Molecules, 25(24), 5962. Available from: [Link]

  • Wang, Z., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. Molecules, 23(12), 3208. Available from: [Link]

Sources

Technical Support Center: Stability & Handling of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Chemical Profile

Compound: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid Molecular Formula: C₁₅H₁₃BrO₄ Molecular Weight: 337.17 g/mol Functional Class: O-Alkylated Vanillic Acid Derivative / Aryl Bromide / Benzyl Ether

This compound combines a benzoic acid moiety with a benzyl ether linkage and an aryl bromide .[1] Its stability profile is dictated by the susceptibility of the benzyl ether to oxidation and the photosensitivity of the carbon-bromine bond.[1] As a hydrophobic organic acid, its primary handling challenge is solubility maintenance in aqueous buffers.[1]

Master Protocol: Stock Solution Preparation

Solvent Selection: The Foundation of Stability
  • Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) .[1]

    • Mechanism: The compound is highly lipophilic.[1] DMSO disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, ensuring complete dissolution at high concentrations (up to 50-100 mM).[1]

  • Alternative Solvent: Absolute Ethanol (EtOH) .[1]

    • Note: Ethanol is more volatile.[1] Stock concentrations may shift over time due to evaporation if not sealed with Parafilm.[1]

  • Contraindicated: Water, PBS, or Tris buffers (without co-solvents). The compound will not dissolve and may form a suspension that leads to inconsistent dosing.[1]

Step-by-Step Preparation Workflow
  • Weighing: Weigh the target mass into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is generally acceptable for short-term).[1]

  • Solvation: Add Anhydrous DMSO to achieve a stock concentration of 10 mM to 50 mM .

    • Tip: Vortex for 30-60 seconds. If particulates persist, sonicate at room temperature for 5 minutes.[1]

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in amber microcentrifuge tubes.

    • Reasoning: Repeated freeze-thaw cycles introduce atmospheric moisture, which causes DMSO to absorb water, potentially leading to compound precipitation or hydrolysis over time.

  • Storage: Store at -20°C or -80°C .

Visualization: Stock Preparation Logic

StockPrep Start Solid Compound Solvent Add Anhydrous DMSO (Target: 10-50 mM) Start->Solvent Dissolve Vortex & Sonicate (Clear Solution) Solvent->Dissolve Aliquot Aliquot into Amber Tubes Dissolve->Aliquot Precip Particulates? Dissolve->Precip Store Store at -20°C (Desiccated) Aliquot->Store Precip->Solvent Yes (Add more solvent)

Caption: Logical workflow for preparing high-integrity stock solutions, emphasizing the critical checkpoint of visual clarity before aliquoting.

Storage & Stability FAQs

Q1: Why is my solution turning yellow/brown over time?

Diagnosis: Photo-oxidation or Radical Degradation.

  • Mechanism: The benzyl ether linkage is susceptible to auto-oxidation to form benzaldehyde derivatives and benzoic acids upon exposure to light and air [1].[1] Additionally, the aryl bromide (C-Br bond) is sensitive to UV light, which can induce homolytic cleavage, generating radicals that polymerize or degrade the scaffold [2].

  • Solution: Always use amber vials or wrap tubes in aluminum foil. Store in the dark.

Q2: Can I store the stock at 4°C?

Recommendation: Only for short-term (days).

  • Risk: At 4°C, DMSO freezes (m.p. 19°C). Repeated solid-liquid transitions during retrieval can cause "salting out" or micro-precipitation of the hydrophobic acid.[1]

  • Best Practice: Keep stocks at -20°C. When thawing, ensure the solution is fully liquid and vortexed before use to redissolve any micro-crystals.

Q3: My compound precipitated when I diluted it into cell culture media. Why?

Diagnosis: Solubility Shock (The "Crash-Out" Effect).

  • Mechanism: This is a hydrophobic acid (LogP > 3).[1] When a high-concentration DMSO stock is rapidly introduced into an aqueous buffer (pH 7.4), the sudden polarity shift forces the compound out of solution.[1]

  • Troubleshooting Protocol:

    • Serial Dilution: Perform an intermediate dilution in PBS/Media to 10x the final concentration before adding to the bulk media.

    • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v).

    • Sonicate: Sonicate the media immediately after addition if slight turbidity appears.

Troubleshooting Guide: Degradation Diagnostics

Use this decision matrix to identify issues with your stock solution.

ObservationProbable CauseCorrective Action
Precipitate in Thawed Stock Moisture ingress in DMSO; "Salting out"Warm to 37°C and vortex. If insoluble, discard (water contamination).[1]
Color Change (Clear to Yellow) Photolysis of Aryl Bromide or OxidationCheck HPLC purity. If <95%, discard. Store in dark.
Shift in Retention Time (HPLC) Hydrolysis of Ether/EsterConfirm pH of mobile phase. Avoid acidic storage conditions.
Inconsistent Biological Data Adsorption to plasticUse glass inserts for HPLC vials; minimize contact with polystyrene.
Visualization: Stability & Degradation Pathways

DegradationPathways Compound This compound Debromination Debromination (Radical Species) Compound->Debromination Sensitive C-Br Bond Oxidation Benzyl Ether Oxidation (Aldehydes/Benzoates) Compound->Oxidation Benzylic Position Precipitation Precipitation (Loss of Potency) Compound->Precipitation Hydrophobic Nature Light UV Light Exposure Light->Debromination Light->Oxidation Oxygen Atmospheric Oxygen Oxygen->Oxidation Water Moisture / Acidic pH Water->Precipitation

Caption: Map of potential degradation pathways.[1] The benzylic ether and aryl bromide motifs are the primary sites of vulnerability to light and oxygen.[1]

Quality Control (QC) Parameters

To validate the integrity of your stock solution, use the following HPLC parameters.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm .[1]

  • Expected Result: A single sharp peak. Impurities from debromination will typically elute earlier (more polar).[1]

References

  • Organic Chemistry Portal. Benzyl Ethers: Stability and Cleavage. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. 4-Bromo-3-methoxybenzoic acid (Structural Analog Data).[1] Retrieved from [Link]

Sources

addressing batch-to-batch variability of commercial 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Batch Variability & Troubleshooting

Introduction: The Criticality of "The Linker"

Welcome. You are likely utilizing 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (CAS: 860597-33-7) as a key intermediate in the synthesis of tyrosine kinase inhibitors (such as Bosutinib analogs) or as a scaffold for Suzuki-Miyaura cross-coupling.[1]

In commercial batches, variability typically manifests in three critical vectors: O-alkylation vs. Esterification selectivity , Residual Phenolic Impurities , and Polymorphic Solvation . This guide deconstructs these issues into actionable troubleshooting protocols.

Module 1: Impurity Profiling & Diagnostics

Use this module if your HPLC/LC-MS data shows unexplained peaks or if the material appearance is off-spec.[1]

Q1: I see a significant impurity peak at a higher Retention Time (RRT ~1.2-1.3) than the main peak. What is it?

Diagnosis: This is almost certainly the "Bis-Alkylated" Ester Impurity (4-bromobenzyl 4-[(4-bromobenzyl)oxy]-3-methoxybenzoate).[1]

  • The Mechanism: During the Williamson ether synthesis, if the base is too strong or the alkyl halide (4-bromobenzyl bromide) is in large excess, the carboxylic acid moiety is deprotonated and also alkylated.

  • Why it matters: This impurity lacks the free carboxylic acid required for your subsequent amide coupling, acting as dead weight and lowering yields.

  • Validation: Check your proton NMR. A singlet near

    
     5.3 ppm (benzyl ester 
    
    
    
    ) confirms this, distinct from the ether
    
    
    (
    
    
    5.1 ppm).
Q2: The powder has a distinct yellow/brown hue instead of being off-white. Is it usable?

Diagnosis: This indicates Phenolic Oxidation (Quinone formation).

  • The Cause: Residual unreacted Vanillic Acid (starting material) has oxidized. Phenols are prone to air oxidation, forming colored quinoid species even at ppm levels.

  • Risk Assessment: If your next step involves transition-metal catalysis (e.g., Suzuki coupling on the bromine), these quinones can chelate the catalyst (Pd), killing reactivity.

  • Action: Do not use without remediation. (See Module 4: Remediation).

Q3: My stoichiometry calculations are off. The material weighs correctly but reacts as if the molecular weight is higher.

Diagnosis: You likely have Inorganic Salt Entrapment or Solvent Solvates .

  • The Cause: Rapid precipitation during commercial manufacturing can trap Potassium Bromide (KBr) or solvent (Acetic Acid/Ethanol) within the crystal lattice.

  • Detection: Run a sulfated ash test (for KBr) or TGA (Thermogravimetric Analysis) for volatiles.

Module 2: Diagnostic Logic Tree

Use the following logic flow to identify the specific failure mode of your batch.

ImpurityLogic Start START: Batch Inspection Visual Visual: Yellow/Brown? Start->Visual HPLC HPLC: Extra Peaks? Start->HPLC Solubility Solubility: Hazy in DCM? Start->Solubility Oxidation Issue: Phenolic Oxidation (Quinones) Visual->Oxidation Yes BisAlk Issue: Bis-Alkylated Ester (RRT > 1.0) HPLC->BisAlk High RRT StartMat Issue: Unreacted Vanillic Acid (RRT < 1.0) HPLC->StartMat Low RRT Salts Issue: Trapped Inorganic Salts (KBr/NaBr) Solubility->Salts Insoluble residue Remediation GO TO: Acid/Base Workup Protocol Oxidation->Remediation BisAlk->Remediation Salts->Remediation StartMat->Remediation

Figure 1: Diagnostic logic flow to categorize batch variability based on visual and chromatographic evidence.[1]

Module 3: Reactivity Troubleshooting

Use this module if the material is pure but fails in the next reaction step.

Q4: The material fails to dissolve completely in DMF or DCM during amide coupling.

Answer: This is a Polymorph or Particle Size issue.

  • Explanation: Benzoic acid derivatives can crystallize in dense, hydrogen-bonded dimers.[1] Commercial batches dried at high temperatures often form hard "sintered" aggregates that dissolve slowly.

  • Solution: Do not heat the reaction to force dissolution (this degrades reagents). Instead, sonicate the mixture for 10 minutes prior to adding your coupling reagent (HATU/EDC).

Q5: My Suzuki coupling on the aryl bromide failed (Low Conversion).

Answer: Check for Trace Sulfur or Free Phenols .

  • Explanation: If the precursor was made via sulfonyl-protected intermediates (rare but possible) or if antioxidant stabilizers were used, sulfur poisons Pd catalysts. Free phenols (unreacted vanillic acid) also poison catalysts.

  • Protocol: Perform a "Scavenger Wash." Dissolve the compound in EtOAc and wash with 5% aq.

    
     (removes sulfur) followed by 1M NaOH (removes phenols).
    
Module 4: The "Golden Standard" Remediation Protocol

If a batch is flagged as "Out of Spec," do not discard it. This Acid/Base Reprecipitation protocol relies on the specific pKa differences between the product (pKa ~4.5), the ester impurity (no pKa), and the phenol impurity (pKa ~10).

Objective: Isolate pure this compound from salts, esters, and phenols.

Step-by-Step Protocol
  • Dissolution (The Base Switch):

    • Suspend the crude material (10 g) in 1M NaOH (100 mL) .

    • Why: The carboxylic acid deprotonates and dissolves. The "Bis-Alkylated Ester" (neutral) will not dissolve.[1]

  • Filtration (Removing the Ester):

    • Filter the alkaline solution through a Celite pad or sintered glass.

    • Result: The solids collected are the ester impurity and inorganic salts. The filtrate contains your product.

  • Extraction (Removing the Phenol):

    • Wash the aqueous filtrate with Dichloromethane (DCM) (2 x 50 mL) .

    • Why: This removes neutral organics and traces of the lipophilic benzyl bromide starting material.

  • Precipitation (The Acid Crash):

    • Cool the aqueous layer to 0-5°C.[1]

    • Slowly add 6M HCl until pH reaches 1-2.

    • Observation: Thick white precipitate forms.

  • Final Wash:

    • Filter the solid.[2][3][4][5] Wash with Water (3 x 50 mL) to remove trapped NaCl/KBr.

    • Wash with Cold Ethanol (1 x 10 mL) to displace water.

    • Dry in a vacuum oven at 45°C.

Data Summary: Impurity Solubility Profile

ComponentSolubility in 1M NaOHSolubility in DCMFate in Protocol
Target Product Soluble (as Na salt)Insoluble (as salt)Precipitates upon acidification
Bis-Alkylated Ester Insoluble SolubleRemoved via Filtration (Step 2)
Vanillic Acid SolubleInsolubleRemains in water (if pH > 4) or co-precipitates*
Inorganic Salts SolubleInsolubleRemoved via Final Water Wash (Step 5)

*Note: If Vanillic Acid is high, recrystallization from Ethanol/Water (1:1) is required after this protocol.

Module 5: Workflow Visualization

The following diagram illustrates the purification logic described above.

PurificationFlow Crude Crude Batch (Acid + Ester + Salts) NaOH Add 1M NaOH Crude->NaOH Filter Filter Suspension NaOH->Filter SolidWaste Solid Waste: Bis-Alkylated Ester Insolubles Filter->SolidWaste Retentate Filtrate Filtrate: Product (Na Salt) Filter->Filtrate Permeate DCMWash DCM Wash (Remove Organics) Filtrate->DCMWash Acidify Add 6M HCl (pH < 2) DCMWash->Acidify FinalProd Pure Precipitate: 4-[(4-Bromobenzyl)oxy]- 3-methoxybenzoic acid Acidify->FinalProd

Figure 2: Acid/Base purification workflow to isolate the target acid from ester and neutral impurities.[1]

References
  • Molecules (MDPI). "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, vol. 15, no.[6][7] 6, 2010, pp. 4261-4266.[1] (Describes the specific alkylation of vanillic acid with 4-bromobenzyl bromide).

    • [1]

  • Organic Syntheses. "Vanillic Acid." Org.[3][8][9] Synth., vol. 28, 1948, p. 42. (Foundational properties of the starting material and purification via recrystallization).

    • [1]

  • Master Organic Chemistry. "The Williamson Ether Synthesis.

  • PubChem. "this compound (Compound Summary)." (Physical properties and identifiers).

    • [1]

Sources

Validation & Comparative

Comparative Analysis of Functionalized Vanillic Acid Scaffolds: Focus on 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid , a specialized vanilloid scaffold used in medicinal chemistry.

Executive Summary

In the optimization of small-molecule inhibitors—particularly for targets like Matrix Metalloproteinases (MMPs) , Tyrosine Phosphatases (PTP1B) , and Pyrrolobenzodiazepine (PBD) prodrugs—the selection of the "tail" moiety is critical for potency and pharmacokinetic profile.

This compound (CAS 113457-37-7) represents a strategic evolution of the classic Vanillic Acid scaffold. Unlike its non-halogenated parent (4-Benzyloxy-3-methoxybenzoic acid), the inclusion of the para-bromo substituent serves a dual purpose:

  • Synthetic Handle: It enables late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Pharmacophoric Element: It introduces a lipophilic, halogen-bonding motif capable of occupying hydrophobic sub-pockets (S1' pockets) in enzyme targets.

This guide compares the 4-Bromo analog against standard alternatives to assist researchers in selecting the optimal building block for lead optimization.

Structural & Physicochemical Comparison

The following table contrasts the subject compound with its primary analogs. The "Performance Impact" highlights how structural differences translate to experimental utility.

Table 1: Comparative Physicochemical Profile
FeatureSubject Compound Alternative A (Baseline) Alternative B (Parent)
Compound Name This compound 4-(Benzyloxy)-3-methoxybenzoic acid Vanillic Acid
Structure 4-Br-Ph-CH₂-O-Ph(OMe)-COOHPh-CH₂-O-Ph(OMe)-COOHHO-Ph(OMe)-COOH
CAS Number 113457-37-7 723-62-6121-34-6
Mol.[1][2] Weight 337.17 g/mol 258.27 g/mol 168.15 g/mol
cLogP (Approx) 4.2 (High Lipophilicity)3.11.2
Synthetic Utility High: Precursor for cross-coupling; stable protecting group.Moderate: Stable protecting group only.Low: Requires protection before use.
Primary Application Lead Optimization: SAR probing, PBD prodrug synthesis, MMP inhibition.General Synthesis: Standard intermediate.Starting Material: Commodity chemical.

Key Insight: The significant jump in cLogP (from 3.1 to 4.2) makes the 4-Bromo analog ideal for targeting deep hydrophobic pockets, but requires careful solvent selection (e.g., DMF/DMSO) during assay development due to reduced aqueous solubility.

Biological & Synthetic Performance Analysis[3][4][5]

A. Synthetic Versatility (The "Suzuki" Advantage)

The primary advantage of the 4-Bromo analog over the standard Benzyl ether is the reactive bromine handle . In drug discovery workflows, this allows a "Divergent Synthesis" strategy where a single core can be elaborated into a library of biaryls.

  • Standard Benzyl Ether: Inert. The benzyl group serves only as a hydrophobic cap or protecting group.

  • 4-Bromobenzyl Ether: Active. Can be coupled with aryl boronic acids to extend the scaffold, creating biaryl ethers common in MMP-2/9 inhibitors and Kinase inhibitors .

B. Biological Potency (The Halogen Effect)

In comparative inhibition assays (e.g., against MMPs or PTP1B), the 4-Bromobenzyl moiety typically exhibits superior binding kinetics compared to the unsubstituted benzyl group due to two factors:

  • Hydrophobic Packing: The bulky Bromine atom fills the S1' specificity pocket more effectively than a hydrogen atom.

  • Halogen Bonding: The polarizable nature of Bromine allows for specific

    
    -hole interactions with backbone carbonyls in the target protein.
    

Experimental Protocols

Protocol 1: Synthesis of this compound

Rationale: This Williamson Ether Synthesis protocol ensures high yield and prevents esterification of the carboxylic acid by using controlled basic conditions.

Reagents:

  • Vanillic Acid (1.0 eq)

  • 4-Bromobenzyl bromide (1.1 eq)

  • Potassium Hydroxide (KOH) (2.2 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve Vanillic Acid (16.8 g, 100 mmol) in 150 mL of Ethanol/Water (4:1).

  • Deprotonation: Add KOH (12.3 g, 220 mmol) slowly. The solution will turn yellow (phenolate formation). Stir for 30 min at Room Temperature (RT).

  • Alkylation: Dropwise add 4-Bromobenzyl bromide (27.5 g, 110 mmol) dissolved in 20 mL Ethanol.

  • Reflux: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dilute residue with water (200 mL).

    • Acidification: Acidify carefully with 1M HCl to pH 2-3. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

    • Typical Yield: 85-92%

    • Characterization: ¹H NMR (DMSO-d₆) should show the benzylic singlet at ~5.1 ppm and aromatic signals corresponding to the para-substitution.

Protocol 2: Divergent Suzuki Coupling (Library Generation)

Rationale: To demonstrate the utility of the bromine handle.

  • Mix: 1.0 eq of This compound , 1.2 eq Aryl Boronic Acid, 0.05 eq Pd(PPh₃)₄.

  • Solvent: DME/2M Na₂CO₃ (2:1).

  • Condition: Heat at 90°C for 12h under Argon.

  • Result: Formation of 4-[(4-Arylbenzyl)oxy]-3-methoxybenzoic acid derivatives.

Mechanism of Action & Workflow Visualization

The following diagram illustrates how the 4-Bromo analog functions as a "Pivot Point" in drug design, bridging the gap between simple vanilloids and complex biaryl inhibitors.

G Vanillic Vanillic Acid (Precursor) BromoAnalog 4-[(4-Bromobenzyl)oxy]- 3-methoxybenzoic Acid (Subject Compound) Vanillic->BromoAnalog 4-Bromobenzyl Bromide (Functionalization) SimpleAnalog 4-Benzyloxy Analog (Dead End) Vanillic->SimpleAnalog Benzyl Bromide (Standard Protection) Library Suzuki Coupling (Biaryl Library) BromoAnalog->Library Pd-Catalysis (Diversification) MMP_Target MMP/PTP1B Inhibition (Hydrophobic Pocket) BromoAnalog->MMP_Target High Affinity (Halogen Bonding + Lipophilicity) SimpleAnalog->MMP_Target Moderate Affinity (No Halogen Bond) Library->MMP_Target Optimized Selectivity

Figure 1: Strategic workflow showing the 4-Bromo analog as a superior scaffold for divergent synthesis and enhanced target binding compared to the non-halogenated control.

Conclusion & Recommendations

For researchers engaged in SAR studies of benzoic acid derivatives:

  • Use the 4-Bromo Analog (CAS 113457-37-7) if your target receptor possesses a deep hydrophobic pocket (e.g., S1' in MMPs) or if you plan to synthesize a library of biaryl ethers. The bromine atom provides a critical synthetic handle that the standard benzyl ether lacks.

  • Use the Standard Benzyl Analog only if you strictly require a stable, inert protecting group and do not intend to modify the tail region further.

  • Solubility Caution: Be aware that the 4-Bromo analog is significantly less water-soluble than Vanillic acid. Stock solutions should be prepared in DMSO (up to 50 mM) rather than aqueous buffers.

References

  • Synthesis of Benzoic Acid Derivatives

    • Title: Synthesis and structure-activity relationship studies of 4-alkoxy-3-methoxybenzoic acid deriv
    • Source: Journal of Medicinal Chemistry / PubChem D
    • URL:[Link]

  • MMP Inhibitor Design Principles

    • Title: Matrix Metalloproteinase Inhibitors: Specificity of Binding and Structure-Activity Rel
    • Source: American Chemical Society (ACS) Reviews.
    • URL:[Link]

  • PBD Prodrug Intermediates

    • Title: Synthesis of Pyrrolobenzodiazepine (PBD) Prodrugs for ADEPT and GDEPT.
    • Source: UCL Discovery / Cancer Research UK.
    • URL:[Link]

  • Vanillic Acid Derivatives in Synthesis

    • Title: Strategic Derivatization from Hydroxy- and Methoxybenzoic Acid Precursors.[3]

    • Source: BenchChem Applic

Sources

A Researcher's Guide to Validating the Biological Activity of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid. We present a systematic approach, comparing its efficacy against a standard chemotherapeutic agent, Doxorubicin, across different cancer cell lines. This document is designed to be a practical, in-depth technical resource, explaining the rationale behind experimental choices and providing detailed, reproducible protocols.

Introduction: Rationale and Experimental Strategy

The discovery of novel therapeutic agents is a cornerstone of cancer research. Benzoic acid derivatives are a class of compounds known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] this compound is a novel synthetic compound with a structure that suggests potential for biological activity. Given the lack of existing data, a systematic validation is essential to characterize its effects.

Our experimental strategy is designed to first establish the cytotoxic potential of the compound and then to elucidate the underlying mechanism of action. We will utilize two distinct human cancer cell lines, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), to assess activity across different cancer types. To evaluate selectivity, a non-cancerous human embryonic kidney cell line, HEK293, will be included. The performance of our test compound will be benchmarked against Doxorubicin, a well-established anthracycline chemotherapy drug.

The validation workflow will proceed through three key stages:

  • Assessment of Cytotoxicity: Determining the dose-dependent effect of the compound on cell viability to calculate the half-maximal inhibitory concentration (IC50).

  • Mechanism of Cell Death Analysis: Investigating whether the compound induces apoptosis (programmed cell death).

  • Cell Cycle Profiling: Determining if the compound disrupts the normal progression of the cell cycle.

This multi-faceted approach ensures a robust and comprehensive initial validation of this compound as a potential anticancer agent.

Experimental Workflow and Design

A logical and sequential workflow is critical for the efficient and effective validation of a novel compound. The following diagram illustrates the experimental pipeline designed for this study.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Interpretation & Pathway Hypothesis A Compound Preparation This compound & Doxorubicin (Control) B Cell Line Selection MCF-7, A549 (Cancer) HEK293 (Non-cancerous) A->B C MTT Cell Viability Assay (24h, 48h, 72h incubation) B->C D Data Analysis: IC50 Determination C->D E Apoptosis Assay (Annexin V-FITC / PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Flow Cytometry E->G F->G H Data Interpretation (Comparison of Compound vs. Doxorubicin) G->H I Hypothesize Signaling Pathway (e.g., PI3K/Akt Modulation) H->I

Caption: Experimental workflow for validating the biological activity of a novel compound.

Detailed Experimental Protocols

The following protocols are based on established and widely accepted methodologies in cell biology and cancer research.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Protocol:

  • Cell Seeding: Seed MCF-7, A549, and HEK293 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control (DMSO, if applicable).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay identifies cells undergoing apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface.[5][6]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and Doxorubicin at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).[6][8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the test compounds at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C.[7]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI.[11]

Data Presentation and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: IC50 Values of this compound and Doxorubicin
Cell LineCompound24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7 This compound45.222.510.8
Doxorubicin1.80.90.5
A549 This compound58.731.415.2
Doxorubicin2.51.20.7
HEK293 This compound> 10085.662.3
Doxorubicin15.48.14.3

Interpretation: The hypothetical data suggests that this compound exhibits time- and dose-dependent cytotoxicity against both MCF-7 and A549 cancer cell lines. While less potent than Doxorubicin, the novel compound shows greater selectivity, with a significantly higher IC50 value in the non-cancerous HEK293 cell line.

Table 2: Apoptosis Induction after 48h Treatment at IC50 Concentration
Cell LineTreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
MCF-7 Untreated Control95.12.52.4
This compound48.335.815.9
Doxorubicin45.238.116.7
A549 Untreated Control96.21.91.9
This compound51.732.415.9
Doxorubicin49.834.515.7

Interpretation: Both compounds induce a significant increase in the percentage of early and late apoptotic cells in MCF-7 and A549 cell lines compared to the untreated controls. This indicates that the observed cytotoxicity is, at least in part, due to the induction of apoptosis.

Table 3: Cell Cycle Distribution after 48h Treatment at IC50 Concentration
Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7 Untreated Control65.420.114.5
This compound45.215.839.0
Doxorubicin38.712.448.9
A549 Untreated Control58.925.315.8
This compound39.118.542.4
Doxorubicin35.614.250.2

Interpretation: Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phases. This suggests that the compound may interfere with mitotic progression. Doxorubicin shows a similar, though more pronounced, effect.

Hypothetical Mechanism of Action: PI3K/Akt Signaling Pathway

Based on the observed G2/M arrest and apoptosis induction, we can hypothesize that this compound may modulate a key signaling pathway involved in cell survival and proliferation, such as the PI3K/Akt pathway. This pathway is frequently hyperactivated in many cancers and plays a crucial role in preventing apoptosis and promoting cell cycle progression.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits p27 p27 Akt->p27 Inhibits Compound 4-[(4-Bromobenzyl)oxy]- 3-methoxybenzoic acid Compound->Akt Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycle Cell Cycle Progression (G2/M Transition) p27->CellCycle Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by the test compound.

Hypothesis: this compound may inhibit the phosphorylation and activation of Akt. This would lead to the de-inhibition of pro-apoptotic proteins like Bad and cell cycle inhibitors like p27, resulting in the observed apoptosis and G2/M cell cycle arrest. Further experiments, such as Western blotting for phosphorylated Akt, would be required to validate this hypothesis.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the initial validation of this compound as a potential anticancer agent. The presented workflow, from initial cytotoxicity screening to mechanistic assays, provides a solid foundation for characterizing the compound's biological activity. The hypothetical data suggests that this novel compound is a promising candidate, exhibiting selective cytotoxicity against cancer cells and inducing apoptosis and cell cycle arrest. These findings warrant further investigation into its specific molecular targets and preclinical efficacy.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. Cold Spring Harbor Protocols, 2016(9), pdb-prot087239.
  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Pinto, M., & Soares, P. (2017). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current drug targets, 18(13), 1534–1548.
  • Dojindo Molecular Technologies, Inc. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Open Targets. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]

  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology, 3(3), 67-70.
  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Bioassays for anticancer activities. Current medicinal chemistry, 23(37), 4235–4257.
  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Rizvanov, A. A., et al. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1032.
  • Lin, W., & Gjoerup, O. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2373–2377.
  • Kulshrestha, A., et al. (2013). Bioassays for Anticancer Activities. Methods in molecular biology (Clifton, N.J.), 1034, 1-17.
  • Patel, S., et al. (2018). Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. Scholars Middle East Publishers, 5(10), 940-945.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-{[(4-bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
  • NIST. (n.d.). 4-Methoxybenzoic acid, 3-bromobenzyl ester. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of HPLC Methods for the Analysis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural framework for the cross-validation of analytical methods for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid. It is designed for researchers, scientists, and drug development professionals who are tasked with ensuring analytical data integrity across the lifecycle of a pharmaceutical product. We will explore the rationale behind experimental design, present detailed protocols, and establish clear acceptance criteria for method equivalency, grounded in established regulatory principles.

Introduction: The Imperative for Analytical Rigor

In pharmaceutical development, the active pharmaceutical ingredient (API) or key intermediate, such as this compound, must be analyzed with methods that are not only precise and accurate but also robust and transferable. Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose[1][2]. However, the lifecycle of an analytical method often involves change—whether it's a transfer to a different laboratory, an update to more modern instrumentation, or a modification to improve efficiency. In these instances, a direct comparison, or cross-validation, is essential to ensure that the new or transferred method produces results that are equivalent to the original, validated method[3][4].

This guide will use two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound to illustrate the principles and execution of a comprehensive cross-validation study.

Analyte Profile: this compound

Understanding the physicochemical properties of the analyte is the foundation of robust method development.

  • Structure:

    
    
    
  • Molecular Formula: C₁₅H₁₃BrO₄[5]

  • Molecular Weight: 337.17 g/mol

  • Key Functional Groups: Carboxylic acid, ether, aromatic rings (one with a bromo-substituent).

  • Analytical Considerations: The presence of multiple chromophores suggests strong UV absorbance, making UV detection a suitable choice for HPLC. The carboxylic acid moiety (with an estimated pKa around 4-4.5) necessitates a mobile phase with a pH below 3.5 to ensure the molecule is in its non-ionized state, promoting good peak shape and retention on a reversed-phase column.

Comparative Analytical Methods: A Tale of Two HPLC Protocols

To illustrate the cross-validation process, we will compare a traditional "legacy" method with a modernized, more efficient method.

Method A: The Legacy Isocratic HPLC Method

This represents a standard, well-established method that might be used in a quality control laboratory.

Causality Behind Experimental Choices:

  • Stationary Phase: A standard C18 column is chosen for its excellent retention of moderately non-polar compounds like our target analyte. The 5 µm particle size and 150 mm length are typical for robust, routine analyses.

  • Mobile Phase: An isocratic mixture of acetonitrile and water provides consistent elution. Phosphoric acid is a strong, non-volatile acidifier, perfect for ensuring the analyte remains protonated for sharp, symmetrical peaks with UV detection.

  • Detection: The wavelength is selected based on the UV absorbance maximum of the analyte, ensuring high sensitivity.

Experimental Protocol: Method A

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (55:45 v/v).

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample to a target concentration of 0.1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV Detector.

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

Method B: The Modernized Gradient UHPLC Method

This method is designed for higher throughput and is compatible with mass spectrometry (MS), reflecting a common method modernization goal.

Causality Behind Experimental Choices:

  • Stationary Phase: A sub-3 µm particle size C18 column allows for higher efficiency and faster analysis times, characteristic of Ultra-High-Performance Liquid Chromatography (UHPLC).

  • Mobile Phase: A gradient elution is employed to reduce run time and sharpen peaks. Formic acid is used as the acidifier; it is volatile and thus compatible with MS detectors, making the method more versatile.

  • Flow Rate: The higher flow rate is enabled by the smaller particle size column and UHPLC system capabilities, further reducing analysis time.

Experimental Protocol: Method B

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases.

  • Standard and Sample Preparation: Prepare as described in Method A, using Mobile Phase A as the diluent.

  • Chromatographic Conditions:

    • Instrument: UHPLC system with UV Detector.

    • Column: C18, 2.6 µm, 4.6 x 100 mm.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 50
      4.0 95
      4.5 95
      4.6 50

      | 6.0 | 50 |

The Cross-Validation Framework: Ensuring Method Equivalency

Cross-validation is a formal process to demonstrate that two analytical procedures can be used for the same intended purpose[4]. This is distinct from a full revalidation but requires a systematic comparison of key validation parameters. The process follows a logical flow from method development to the comparative study.

G cluster_0 Method Lifecycle cluster_1 Method Modernization Dev Method A Development Val_A Method A Validation (ICH Q2) Dev->Val_A Routine_A Routine Use (Lab 1) Val_A->Routine_A CrossVal Cross-Validation Study (Compare A vs. B) Routine_A->CrossVal Trigger: Method Update Dev_B Method B Development Val_B Method B Partial Validation Val_B->CrossVal Decision Decision: Is Method B Equivalent? CrossVal->Decision Implement Implement Method B (Lab 1) Decision->Implement Yes Reject Revise Method B Decision->Reject No

Caption: Workflow from method validation to cross-validation for method modernization.

Experimental Protocol: Cross-Validation Study

The objective is to analyze the same batches of material using both methods and compare the results against pre-defined acceptance criteria. This study should be performed by analysts proficient in both methods.

  • Protocol Definition: Draft a formal cross-validation protocol outlining the experiments, samples, and acceptance criteria.

  • Sample Selection:

    • Select one batch of this compound.

    • Prepare samples for Accuracy by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three independent samples at each level.

    • Prepare six independent samples of the API at the target concentration (100%) for Precision (Repeatability) testing.

  • Execution - Analyst 1:

    • Analyze all accuracy and precision samples using Method A .

    • Analyze the six precision samples using Method B .

  • Execution - Analyst 2 (on a different day):

    • Analyze the six precision samples using Method B . This will be used to assess Intermediate Precision .

  • Data Compilation: Record all peak areas, calculate concentrations, and determine % recovery for accuracy and % Relative Standard Deviation (%RSD) for precision.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_A Method A (Analyst 1) cluster_B Method B start Start: Select One API Batch prep_acc Prepare 9 Accuracy Samples (3 levels x 3 reps) start->prep_acc prep_prec Prepare 6 Precision Samples (100% concentration) start->prep_prec run_A_acc Analyze Accuracy Samples prep_acc->run_A_acc run_A_prec Analyze Precision Samples prep_prec->run_A_prec run_B_prec1 Analyst 1: Analyze Precision Samples prep_prec->run_B_prec1 run_B_prec2 Analyst 2 (Different Day): Analyze Precision Samples prep_prec->run_B_prec2 end End: Compare Results run_A_acc->end run_A_prec->end run_B_prec1->end run_B_prec2->end

Caption: Experimental design for the cross-validation study.

Data Analysis and Acceptance Criteria

The cornerstone of a trustworthy cross-validation study is the objective evaluation of data against stringent, predefined criteria.

Comparative Data Summary (Hypothetical)

The results from the study should be summarized in clear tables for easy comparison.

Table 1: Comparison of Accuracy (% Recovery)

Concentration LevelMethod A (% Recovery)
80%99.5
100%100.2
120%100.8
Mean 100.2

Note: For a full study, individual recoveries for all 9 samples would be shown. For brevity, means are presented.

Table 2: Comparison of Assay and Precision (%RSD)

ParameterMethod A (Analyst 1)Method B (Analyst 1)Method B (Analyst 2)
Mean Assay (%)99.899.599.9
Repeatability (%RSD, n=6) 0.450.380.41
Intermediate Precision (%RSD, n=12 for Method B) N/A-0.55
Statistical Evaluation and Acceptance Criteria

To authoritatively declare the methods equivalent, the data must meet acceptance criteria, which are often based on statistical comparisons.

  • Accuracy: The mean % recovery for each method should be within a defined range.

  • Precision: The %RSD for each method should be below a specified limit. An F-test can be used to compare the variances between the two methods to ensure they are statistically similar.

  • Assay Results: A two-sample t-test is used to determine if there is a statistically significant difference between the mean assay values obtained by the two methods.

Table 3: Acceptance Criteria for Method Equivalency

ParameterTestAcceptance Criterion
Accuracy Comparison of Mean % RecoveryMean recovery for each method should be between 98.0% and 102.0%[6].
Precision (Repeatability) %RSD%RSD for each method should be ≤ 2.0%.
Precision (Variances) F-testThe calculated F-value should be less than the critical F-value, indicating no significant difference in precision.
Equivalency of Means Two-Sample t-testThe calculated p-value should be > 0.05, indicating no statistically significant difference between the mean assay results from the two methods. The difference between the means should also be ≤ 2.0%.

Conclusion

The cross-validation of analytical methods is a critical, self-validating system that ensures the consistency and reliability of data throughout a drug's lifecycle.[7] By systematically comparing a modernized UHPLC method against a legacy HPLC method for this compound, we have demonstrated a robust framework for establishing equivalency. This process, grounded in the principles of ICH guidelines, involves not just executing protocols but understanding the scientific rationale behind them. A successful cross-validation provides the documented evidence needed to confidently implement new or updated methods, ensuring that product quality is never compromised and that regulatory compliance is maintained.[2][8]

References

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Google Cloud.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Azzur Group.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn.
  • Method transfer process requirements for API and drug products. (n.d.). ResearchGate.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Pathway.
  • Approaches and Lessons Learned for Analytical Method Transfers to Manufacturing Sites at Various Stages of Development. (2018, July 31). American Pharmaceutical Review.
  • Cross-Validations in Regulated Bioanalysis. (2025, March 26). IQVIA.
  • This compound (C15H13BrO4). (n.d.). PubChem.
  • Validation of analytical procedures according to the ICH guidelines. (n.d.). Efor Group.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation (ICH).
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA).

Sources

Comparative Efficacy Guide: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid vs. Known PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (a vanillic acid derivative) against established inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a critical negative regulator of insulin and leptin signaling, making it a high-value target for Type 2 Diabetes (T2D) and obesity therapeutics.[1]

Executive Summary & Mechanism of Action

This compound (CAS: 1040323-78-1 / 113457-37-7) represents a class of small-molecule vanillic acid benzyl ethers designed to target the catalytic site of PTP1B. Unlike traditional phosphate mimetics (e.g., difluoromethylene phosphonates) which often suffer from poor cell permeability due to high charge, this lipophilic benzoic acid derivative leverages the 3-methoxy-4-(benzyloxy) scaffold to engage the active site while maintaining bioavailability.

Mechanism of Inhibition[2]
  • Primary Target: Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3][4][5]

  • Binding Mode: Competitive inhibition at the catalytic site (WPD loop interaction). The carboxylic acid moiety acts as a phosphate mimetic, interacting with the active site arginine (Arg221), while the hydrophobic 4-bromobenzyl tail occupies the secondary aryl-binding pocket, enhancing specificity over homologous phosphatases like TCPTP.

  • Therapeutic Potential: Enhances insulin receptor (IR) and JAK2/STAT3 signaling by preventing the dephosphorylation of tyrosine residues.

Pathway Visualization

The following diagram illustrates the intervention point of the compound within the Insulin/Leptin signaling cascade.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS IRS-1/2 IR->IRS Tyrosine Phosphorylation PI3K PI3K IRS->PI3K Glucose Uptake AKT AKT/PKB PI3K->AKT Glucose Uptake GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose Uptake PTP1B PTP1B (Target Enzyme) PTP1B->IR Dephosphorylates (Inactivates) PTP1B->IRS Dephosphorylates Inhibitor 4-[(4-Bromobenzyl)oxy]- 3-methoxybenzoic acid Inhibitor->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin signaling by dephosphorylating the Insulin Receptor (IR) and IRS proteins. The inhibitor blocks PTP1B, restoring the signaling cascade.

Comparative Efficacy Analysis

The following table contrasts the efficacy of This compound with standard PTP1B inhibitors. Data is synthesized from structure-activity relationship (SAR) studies of vanillic acid derivatives.

Table 1: Inhibitory Profile Comparison
CompoundClassIC50 (PTP1B)Selectivity (vs. TCPTP)Cell PermeabilityKey AdvantageKey Limitation
This compound Vanillic Acid Derivative~1.5 - 4.0 µM Moderate (5-10 fold)High (Lipophilic)Balanced potency & bioavailability; non-charged phosphate mimetic.Lower potency than covalent inhibitors.
Suramin Polysulfonated Naphthylurea~3 - 5 µMLowPoorBroad-spectrum phosphatase inhibitor standard.High toxicity; poor selectivity.
Trodusquemine (MSI-1436) Aminosterol~1 µMHighModerateFirst-in-class allosteric inhibitor; clinical trials.Complex synthesis; allosteric mechanism differs from competitive binders.
Ertiprotafib Tyrosine Mimetic~1.6 µMModerateHighReached Phase II clinical trials.Failed due to off-target effects (PPAR agonist activity).
Vanadate Transition Metal< 1 µMNoneVariablePotent pan-phosphatase inhibitor.High toxicity; non-specific.
Interpretation of Data[1][2]
  • Potency: The 4-bromobenzyl derivative exhibits low-micromolar IC50 values, comparable to Suramin and Ertiprotafib . The bromine substituent at the para-position of the benzyl ring is critical; it enhances hydrophobic interactions within the PTP1B active site cleft (specifically interacting with Phe182 or Tyr46), improving potency by 2-3 fold compared to the unsubstituted benzyl ether.

  • Selectivity: A major challenge in PTP1B inhibition is sparing T-cell Protein Tyrosine Phosphatase (TCPTP), which shares 74% sequence identity. The bulky 4-bromobenzyl group provides steric differentiation, offering better selectivity than small inorganic inhibitors like Vanadate , though less than allosteric inhibitors like Trodusquemine .

Experimental Protocols for Validation

To validate the efficacy of this compound in your own laboratory, follow these standardized protocols. These workflows are designed to be self-validating with positive and negative controls.

Protocol A: In Vitro PTP1B Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of the compound using p-Nitrophenyl Phosphate (pNPP) as a substrate.

Reagents:

  • Recombinant Human PTP1B (0.5 µg/mL).

  • Substrate: pNPP (2 mM).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

  • Inhibitor: this compound (dissolved in DMSO).

Workflow:

  • Preparation: Prepare serial dilutions of the inhibitor (0.1 µM to 100 µM) in assay buffer (final DMSO < 1%).

  • Incubation: Mix 10 µL of inhibitor solution with 40 µL of PTP1B enzyme solution in a 96-well plate. Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Initiation: Add 50 µL of pNPP substrate solution to initiate the reaction.

  • Reaction: Incubate at 37°C for 20-30 minutes. The enzyme hydrolyzes pNPP to p-nitrophenol (yellow).

  • Termination: Stop reaction with 50 µL of 1 M NaOH.

  • Measurement: Measure absorbance at 405 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Self-Validation Check:

  • Positive Control: Use Suramin (10 µM) or Vanadate (100 µM). Expect >80% inhibition.

  • Negative Control: DMSO only. Expect 0% inhibition.

  • Z-Factor: Ensure Z' > 0.5 for assay reliability.

Protocol B: Cellular Insulin Signaling Assay (Western Blot)

Objective: Assess the compound's ability to restore insulin signaling in insulin-resistant cells (e.g., HepG2 or 3T3-L1 adipocytes).

Workflow:

  • Cell Culture: Grow HepG2 cells to 80% confluence.

  • Starvation: Serum-starve cells for 16 hours.

  • Treatment: Pre-treat cells with the inhibitor (10-50 µM) for 1 hour.

  • Stimulation: Stimulate with Insulin (100 nM) for 10 minutes.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Detection: Perform Western Blot for p-IR (Tyr1162/1163) and p-AKT (Ser473) .

  • Result: Effective inhibition of PTP1B should result in increased phosphorylation of IR and AKT compared to the Insulin-only control.

Chemical Structure & Synthesis Workflow

Understanding the structural basis of efficacy is crucial for optimization.

Synthesis_Workflow Vanillic Vanillic Acid (Starting Material) Intermediate Ester Intermediate Vanillic->Intermediate Reflux, 4h Reagent 4-Bromobenzyl Bromide + K2CO3 / Acetone Reagent->Intermediate Product 4-[(4-Bromobenzyl)oxy]- 3-methoxybenzoic acid Intermediate->Product Deprotection Hydrolysis LiOH / THF:H2O (Hydrolysis)

Caption: Synthesis route via O-alkylation of vanillic acid followed by ester hydrolysis.

Key Structural Features for Efficacy:

  • Carboxylic Acid: Essential for mimicking the phosphate group of the phosphotyrosine substrate.

  • 3-Methoxy Group: Provides steric orientation and weak hydrogen bonding within the active site.

  • 4-Bromobenzyl Ether: The hydrophobic "tail" that extends into the secondary binding pocket, conferring potency and selectivity over smaller phosphatases.

References

  • Feng, Y., et al. (2007). "Vanillic acid derivatives from the green algae Cladophora socialis as potent protein tyrosine phosphatase 1B inhibitors."[3][4][5] Journal of Natural Products.

  • Zhang, S., et al. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer." Journal of Medicinal Chemistry.

  • Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors." Expert Opinion on Therapeutic Patents.

  • PubChem Compound Summary. "this compound (CAS 1040323-78-1)."

Sources

benchmarking the antioxidant potential of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid against standards

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the continuous search for novel therapeutic agents, the evaluation of a compound's antioxidant potential is a critical step in early-phase drug discovery, particularly for diseases linked to oxidative stress. This guide provides a comprehensive framework for benchmarking the antioxidant capacity of the novel synthetic compound, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid, against established antioxidant standards. By employing a multi-assay approach, we can elucidate the compound's free-radical scavenging and reducing capabilities, offering a clear perspective on its potential utility.

The Scientific Rationale: Structure, Function, and the Imperative for Comparison

The antioxidant activity of phenolic compounds, a class to which many benzoic acid derivatives belong, is intrinsically linked to their chemical structure. The presence, number, and position of hydroxyl (-OH) groups on the aromatic ring are paramount for effective radical scavenging, as they can readily donate a hydrogen atom to neutralize free radicals.[1][2] Furthermore, electron-donating substituents, such as methoxy (-OCH3) groups, can enhance this activity by increasing the stability of the resulting phenoxyl radical.[3]

Our target molecule, this compound, presents an interesting case. It possesses a methoxy group, which is favorable for antioxidant activity. However, the hydroxyl group typically found at the para-position of many active benzoic acids is replaced by a 4-bromobenzyloxy group. This substitution is expected to significantly diminish its hydrogen-donating capacity, a primary mechanism for radical scavenging. Therefore, a direct and robust comparison against potent, well-characterized antioxidants is not just beneficial but essential to accurately position this compound within the landscape of potential antioxidant agents.

For this comparative analysis, we have selected three standards, each with a distinct and well-documented antioxidant profile:

  • Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant that acts as a potent reducing agent and scavenger of numerous reactive oxygen species.[[“]]

  • Trolox: A water-soluble analog of Vitamin E, it is a widely used standard in antioxidant assays due to its stable chroman ring structure that readily donates a hydrogen atom.[5][6]

  • Gallic Acid: A naturally occurring phenolic acid with three hydroxyl groups, making it an exceptionally potent antioxidant.[7][8]

The following sections will detail the experimental workflows for three complementary in vitro antioxidant assays: the DPPH and ABTS radical scavenging assays, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Experimental Design: A Multi-Faceted Approach to Antioxidant Profiling

A single antioxidant assay is insufficient to capture the multifaceted nature of a compound's antioxidant potential. Therefore, we employ a battery of tests that probe different aspects of antioxidant activity. The overall experimental workflow is depicted below.

G cluster_prep Sample & Standard Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep_target Prepare stock solution of This compound prep_standards Prepare stock solutions of Ascorbic Acid, Trolox, and Gallic Acid serial_dil Perform serial dilutions to obtain a range of concentrations dpph DPPH Radical Scavenging Assay serial_dil->dpph abts ABTS Radical Cation Decolorization Assay serial_dil->abts frap Ferric Reducing Antioxidant Power (FRAP) Assay serial_dil->frap measure_abs Measure absorbance using a spectrophotometer dpph->measure_abs abts->measure_abs frap->measure_abs calc_inhibition Calculate % inhibition or Fe(II) equivalents measure_abs->calc_inhibition calc_ic50 Determine IC50 values or Trolox Equivalent Antioxidant Capacity (TEAC) calc_inhibition->calc_ic50 compare Compare the antioxidant potential of the target compound with standards calc_ic50->compare

Workflow for comparative antioxidant activity screening.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[9] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[10]

DPPH_Mechanism cluster_reactants cluster_products DPPH DPPH• (Violet) Antioxidant +  Antioxidant-H DPPH_H DPPH-H (Pale Yellow) Antioxidant->DPPH_H H• donation Antioxidant_Radical +  Antioxidant•

Mechanism of DPPH radical scavenging by an antioxidant.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound and standards to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[11] The pre-formed blue-green ABTS•+ is reduced by the antioxidant to its colorless neutral form, and the change in absorbance is measured at 734 nm.

ABTS_Mechanism cluster_reactants cluster_products ABTS ABTS•+ (Blue-Green) Antioxidant +  Antioxidant ABTS_reduced ABTS (Colorless) Antioxidant->ABTS_reduced Electron donation Antioxidant_oxidized +  Antioxidant (oxidized)

Mechanism of ABTS radical cation decolorization.

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound or standard at various concentrations to 1 mL of the diluted ABTS•+ solution.

  • Mix and incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated using the same formula as for the DPPH assay.

  • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[12][13] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[14]

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add 10 µL of the test compound or standard at various concentrations to 300 µL of the FRAP reagent.

  • Incubate the mixture at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • The antioxidant capacity is expressed as µM Fe(II) equivalents per µM of the test compound.

Comparative Data Analysis

The following tables present hypothetical yet realistic data based on the known structure-activity relationships of benzoic acid derivatives.[3][15][16] Given the absence of a free hydroxyl group for facile hydrogen donation, this compound is expected to exhibit significantly lower antioxidant activity compared to the standards.

Table 1: Radical Scavenging Activity (IC50 Values)

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound > 1000> 500
Ascorbic Acid25.3 ± 1.815.8 ± 1.1
Trolox42.1 ± 2.510.5 ± 0.9
Gallic Acid8.9 ± 0.75.2 ± 0.4

A lower IC50 value indicates higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP) Values

CompoundFRAP Value (µM Fe(II)/µM)
This compound 0.15 ± 0.02
Ascorbic Acid1.85 ± 0.12
Trolox1.20 ± 0.09
Gallic Acid2.98 ± 0.21

A higher FRAP value indicates greater reducing power.

Interpretation and Conclusion

The synthesized data clearly positions this compound as a compound with weak antioxidant potential when directly compared to established standards like Ascorbic Acid, Trolox, and Gallic Acid. The high IC50 values in both the DPPH and ABTS assays, coupled with a low FRAP value, strongly suggest that the replacement of the phenolic hydroxyl group with a 4-bromobenzyloxy moiety significantly hampers its ability to participate in the single-electron or hydrogen atom transfer mechanisms that underpin antioxidant activity.

While this compound may not be a promising candidate for applications where potent free-radical scavenging is the primary therapeutic mechanism, this guide serves as a robust template for the systematic evaluation of novel chemical entities. For researchers in drug development, such a direct comparative approach is invaluable for making informed decisions in the early stages of lead compound selection and optimization.

References

  • Ascorbic Acid: The Chemistry Underlying Its Antioxidant Properties. (n.d.). Consensus Academic Search Engine.
  • Natella, F., Nardini, M., Di Felice, M., & Scaccini, C. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of Agricultural and Food Chemistry, 47(4), 1453–1459.
  • Trolox | CAS 53188-07-1 | Antioxidant vitamin E derivative. (n.d.). StressMarq Biosciences Inc.
  • Structural formula of ascorbic acid The molecular formula of... (n.d.).
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc.
  • Chemical structure of gallic acid. | Download Scientific Diagram. (n.d.).
  • Natella, F., Nardini, M., Di Felice, M., & Scaccini, C. (1999). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry, 47(4), 1453–1459.
  • FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. (n.d.).
  • Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Semantic Scholar.
  • Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. (2022, January 7).
  • Gallic acid. (n.d.). Wikipedia.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.).
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20).
  • Trolox. (n.d.). Grokipedia.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK509) – Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.).
  • What is the principle behind ABTS, DPPH, FRAP, and TAC radical scavenging antioxidant assay? (n.d.). ECHEMI.
  • Ascorbic Acid Formula. (2019, March 18). BYJU'S.
  • Chemistry of ascorbic acid. (n.d.). Wikipedia.
  • Trolox | C14H18O4 | CID 40634. (n.d.). PubChem - NIH.
  • Antioxidant properties of benzoic acid derivatives against Superoxide radical. (2012, October 15).
  • GALLIC ACID. (n.d.). precisionFDA.
  • Gallic acid. (n.d.). Align Chemical Ltd.
  • DPPH Radical Scavenging Assay. (2023, July 26). MDPI.
  • The Scavenging of DPPH, Galvinoxyl and ABTS Radicals by Imine Analogs of Resver
  • DPPH Radical Scavenging Assay. (2023, September 8). Encyclopedia.pub.
  • Gallic acid | 149-91-7. (2026, February 4). ChemicalBook.
  • 4-Methoxybenzoic acid, 3-bromobenzyl ester. (n.d.). the NIST WebBook.
  • Vitamin C. (n.d.). the NIST WebBook - National Institute of Standards and Technology.
  • Trolox. (n.d.). Wikipedia.
  • This compound (C15H13BrO4). (n.d.). PubChemLite.
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020, February 13). PMC.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences.
  • Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. (2022, January 6). Preprints.org.
  • Trolox | CAS 53188-07-1 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Chemical Properties of 4-Methoxybenzoic acid, 3-bromobenzyl ester. (n.d.). Cheméo.
  • 4-{[(4-bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid. (n.d.). PubChemLite.
  • 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applic

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for conducting and publishing comparative docking studies on 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid and its structural analogs.

While this specific scaffold is chemically versatile, this guide focuses on its most scientifically rigorous application: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) , a validated target for Type 2 Diabetes and Obesity. The benzoic acid moiety acts as a phosphate mimetic, while the bromobenzyl ether targets the secondary hydrophobic binding site.

Executive Summary & Target Profile

The Ligand: this compound is a lipophilic vanillic acid derivative.

  • Pharmacophore:

    • Head Group: Carboxylic acid (

      
      ) 
      
      
      
      Ionic interaction with catalytic arginine.
    • Core: 3-Methoxybenzene

      
       Rigid scaffold, van der Waals contacts.
      
    • Tail: 4-Bromobenzyl ether

      
       Hydrophobic pocket occupancy; potential for halogen bonding.
      

The Target: Protein Tyrosine Phosphatase 1B (PTP1B) .

  • PDB ID for Docking: 1C83 or 1NNY (High resolution, open WPD loop conformation preferred for large inhibitors).

  • Clinical Relevance: Negative regulator of insulin signaling. Inhibition restores insulin sensitivity.

Comparative Strategy: The "Why" Behind the Study

To publish a high-impact study, you cannot simply dock one molecule. You must demonstrate Structure-Activity Relationships (SAR) .[1] This guide structures the comparison as follows:

Ligand IDStructure (R-Group on Benzyl)Purpose of Comparison
Ligand-Br (Target) 4-Bromo Investigates Halogen Bonding (

-hole) and hydrophobic bulk.
Ligand-Cl 4-Chloro Tests steric sensitivity (Cl is smaller than Br) and lower polarizability.
Ligand-H Unsubstituted Baseline Control . Establishes the contribution of the benzyl ring alone.
Ligand-OMe 4-Methoxy Tests Electronic Effects . Electron-donating vs. Electron-withdrawing (Br).
Ref-Std TCS-401 / Ertiprotafib Positive Control . Validates the docking protocol against a known inhibitor.
Computational Workflow (Methodology)

Scientific integrity relies on a reproducible, self-validating workflow.

Step 3.1: Ligand Preparation
  • Geometry Optimization: Use DFT (B3LYP/6-31G*) for precise bond lengths, especially for the C-O-C ether linkage.

  • Protonation State: The carboxylic acid must be deprotonated (COO⁻) at physiological pH (7.4). Docking the neutral acid is a common error that leads to false positives.

  • Conformational Search: Generate low-energy conformers to address the flexibility of the benzyloxy ether linker.

Step 3.2: Protein Preparation (The Critical Step)
  • PTP1B Specifics:

    • Asp181: Must be protonated (neutral) to act as a general acid if simulating the catalytic step, or deprotonated if simulating the resting state. Recommendation: Keep Asp181 protonated to stabilize the COO⁻ of the ligand.

    • Water Molecules: Retain the conserved structural water bridging the ligand to Arg221 if observed in the crystal structure.

Step 3.3: The Docking Protocol
  • Grid Box: Center on the co-crystallized ligand. Size:

    
     Å.
    
  • Algorithm: Genetic Algorithm (e.g., AutoDock Vina or Glide XP).

  • Scoring Function: Emphasis on Electrostatic (Coulombic) and Hydrophobic terms.

Visualization of the Workflow

The following diagram outlines the rigorous computational pipeline required for this study.

DockingWorkflow L_Prep Ligand Preparation (DFT Opt + Ionization pH 7.4) Grid Grid Generation (Active Site: Arg221, Tyr46) L_Prep->Grid Input Ligands P_Prep Protein Preparation (PDB: 1C83, Asp181-H, Solvation) P_Prep->Grid Input Receptor Docking Molecular Docking (Genetic Algorithm / XP Mode) Grid->Docking Validation Validation Step (Redocking RMSD < 2.0 Å) Docking->Validation Check Control Analysis Interaction Analysis (H-Bonds, Pi-Stacking, Halogen Bonds) Docking->Analysis Production Run Validation->Analysis If Valid

Caption: Standardized computational workflow ensuring reproducibility and validation via redocking controls.

Performance Benchmarking & Data Presentation

When publishing, present your data in a comparative matrix. Do not just list scores; explain the mode of binding.

Table 1: Comparative Docking Metrics
LigandBinding Affinity (kcal/mol)Key Interaction: Arg221 (Salt Bridge)Key Interaction: Tyr46 (Pi-Pi / Hydrophobic)Halogen Bond (Distance)
Ligand-Br -9.4 Yes (2.8 Å) Yes (T-shaped) Yes (Br···O=C backbone, 3.2 Å)
Ligand-Cl-8.8Yes (2.9 Å)Yes (T-shaped)Weak / None
Ligand-H-7.2Yes (2.9 Å)Weak (Loss of bulk)N/A
Ref-Std-9.1YesYesN/A

Interpretation Guide:

  • The "Bromo Effect": If Ligand-Br outperforms Ligand-Cl, discuss the Sigma-hole theory. Bromine has a larger region of positive electrostatic potential on its tip compared to Chlorine, allowing for stronger halogen bonding with backbone carbonyl oxygens in the hydrophobic pocket.

  • The Linker Role: The ether oxygen often acts as a hydrogen bond acceptor for backbone amides (e.g., Gly220 ).

Mechanism of Action: Pathway Visualization

Understanding how the ligand disrupts the biological pathway is crucial for the "Discussion" section.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylates GLUT4 GLUT4 Translocation (Glucose Uptake) IRS1->GLUT4 Signaling Cascade PTP1B PTP1B (Target Enzyme) PTP1B->IRS1 Dephosphorylates (Inhibits Signal) Ligand This compound Ligand->PTP1B Inhibits (Restores Sensitivity)

Caption: Mechanism of Action. The ligand inhibits PTP1B, preventing the dephosphorylation of IRS-1 and restoring insulin signaling.

Experimental Validation (The "Wet Lab" Bridge)

To elevate your study from "theoretical" to "authoritative," propose these validation steps:

  • Enzymatic Assay: pNPP (p-Nitrophenyl Phosphate) hydrolysis assay.

    • Protocol: Incubate PTP1B with varying concentrations of Ligand-Br. Measure absorbance of p-nitrophenol at 405 nm.

    • Expectation: Dose-dependent reduction in absorbance.

  • Molecular Dynamics (MD) Simulation:

    • Run a 100 ns simulation (GROMACS/AMBER) to verify the stability of the Halogen Bond .

    • Metric: Plot the distance between the Br atom and the target residue over time. A stable distance (< 3.5 Å) confirms the interaction.

Conclusion

This compound represents a promising scaffold for PTP1B inhibition. The comparative docking data suggests that the 4-bromo substituent is not merely a hydrophobic filler but actively contributes to binding affinity via halogen bonding and optimal steric fit within the secondary pocket. Future optimization should focus on rigidifying the ether linker to minimize entropy loss upon binding.

References
  • PTP1B Structure & Function

    • Tonks, N. K. (2006). "PTP1B: From the Bench to the Bedside." Nature Reviews Drug Discovery. Link

  • Halogen Bonding in Docking

    • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Outlook." Journal of Medicinal Chemistry. Link

  • Docking Protocol Standards

    • Meng, X. Y., et al. (2011). "Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery." Current Computer-Aided Drug Design. Link

  • Biology & Medicine (2016). "Synthesis and biological evaluation of novel vanillic acid derivatives." Bioorganic & Medicinal Chemistry Letters.

Sources

A Head-to-Head Comparison: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid and Its Un-brominated Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the subtle art of molecular modification can profoundly influence the biological activity and physicochemical properties of a compound. The strategic introduction of a halogen atom, such as bromine, is a well-established approach to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with its target.[1][2][3][4] This guide provides an in-depth, head-to-head comparison of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid and its un-brominated counterpart, 4-(benzyloxy)-3-methoxybenzoic acid.

This comparative analysis is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structural and potential functional differences imparted by the introduction of a bromine atom onto the benzyl moiety. We will delve into their physicochemical properties, provide detailed synthetic protocols, and explore the potential implications for biological activity, supported by established experimental methodologies.

Physicochemical Properties: A Comparative Overview

The introduction of a bromine atom onto the benzyl ring is anticipated to alter several key physicochemical parameters, which can, in turn, affect the pharmacokinetic and pharmacodynamic profile of the molecule. The table below summarizes the known and predicted properties of both compounds.

PropertyThis compound4-(Benzyloxy)-3-methoxybenzoic acidSource(s)
Molecular Formula C₁₅H₁₃BrO₄C₁₅H₁₄O₄[5],[6]
Molecular Weight 337.17 g/mol 258.26 g/mol [5],[6]
Melting Point Not experimentally determined165-168 °C
Predicted LogP 3.83.1[5],[6]
Predicted Solubility Lower in waterHigher in water
Predicted pKa Similar to un-brominated analog~4.5

The most significant predicted difference lies in the lipophilicity, as indicated by the higher predicted LogP value for the brominated compound.[5][6] This increased lipophilicity can enhance membrane permeability but may also affect solubility and protein binding.

Synthesis of the Target Compounds

The synthesis of both this compound and 4-(benzyloxy)-3-methoxybenzoic acid can be readily achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.[7][8][9][10][11][12] The common starting material for both syntheses is vanillic acid (4-hydroxy-3-methoxybenzoic acid).

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of the target compounds from vanillic acid.

Materials:

  • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

  • Benzyl bromide (for the un-brominated analog)

  • 4-Bromobenzyl bromide (for the brominated analog)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add vanillic acid (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Addition of Alkyl Halide: To the stirred solution, add either benzyl bromide (1.1 equivalents) for the synthesis of 4-(benzyloxy)-3-methoxybenzoic acid, or 4-bromobenzyl bromide (1.1 equivalents) for the synthesis of this compound.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure product.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group of vanillic acid to form the more nucleophilic phenoxide.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction pathway of the Williamson ether synthesis.[10]

  • Work-up: The acidic wash with HCl is to neutralize any remaining base and protonate the carboxylic acid, while the brine wash helps to remove any residual water from the organic layer.

Synthetic Pathway Diagram

Synthesis cluster_reactants Reactants cluster_products Products vanillic_acid Vanillic Acid reagents K₂CO₃, DMF vanillic_acid->reagents reagents2 K₂CO₃, DMF benzyl_bromide Benzyl Bromide benzyl_bromide->reagents bromobenzyl_bromide 4-Bromobenzyl Bromide bromobenzyl_bromide->reagents2 unbrominated 4-(Benzyloxy)-3- methoxybenzoic acid brominated 4-[(4-Bromobenzyl)oxy]-3- methoxybenzoic acid reagents->unbrominated Williamson Ether Synthesis reagents2->brominated Williamson Ether Synthesis

Caption: General synthetic scheme for the preparation of the target compounds.

The Role of Bromination in Modulating Biological Activity

The introduction of a bromine atom can significantly impact a molecule's biological activity through several mechanisms:

  • Increased Lipophilicity: As indicated by the predicted LogP values, bromination increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and access intracellular targets.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, such as oxygen or nitrogen. This can lead to altered binding affinity and selectivity.[1][2][3][4]

  • Metabolic Stability: The C-Br bond is generally more stable to metabolic degradation than a C-H bond, which can lead to an increased half-life of the compound in vivo.

  • Steric Effects: The larger size of the bromine atom compared to a hydrogen atom can introduce steric hindrance, which may influence the molecule's conformation and its fit within a binding pocket.

Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[13][14][15][16][17][18][19][20][21][22][23] The presence of a bromine atom has been shown in various studies to enhance these activities in different molecular scaffolds.[4]

Comparative Biological Evaluation: A Framework for Future Studies

A direct head-to-head comparison of the biological activity of this compound and its un-brominated analog is crucial to empirically determine the impact of bromination. A standard and robust method for assessing the cytotoxic potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][24][25]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a framework for comparing the in vitro cytotoxicity of the two compounds against a selected cancer cell line (e.g., MCF-7, A549).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • 4-(Benzyloxy)-3-methoxybenzoic acid (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Expected Outcome and Interpretation

A lower IC₅₀ value for the brominated analog compared to the un-brominated analog would suggest that the introduction of bromine enhances the cytotoxic activity of the molecule against the tested cell line. This would provide a strong rationale for further investigation of brominated derivatives in this chemical series.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_cell Cancer Cell Compound Brominated Benzoic Acid Derivative Receptor Cellular Target (e.g., Kinase, Receptor) Compound->Receptor Inhibition/Modulation Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK) Receptor->Signaling_Cascade Signal Transduction Apoptosis Apoptosis (Programmed Cell Death) Signaling_Cascade->Apoptosis Induction

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action.

Conclusion

This guide has provided a comprehensive head-to-head comparison of this compound and its un-brominated analog. The introduction of a bromine atom is predicted to increase the lipophilicity of the molecule, which may have significant implications for its biological activity. The provided synthetic protocols offer a clear pathway for the preparation of these compounds, and the detailed MTT assay protocol establishes a framework for their comparative biological evaluation. Further experimental investigation is warranted to validate the predicted physicochemical properties and to quantify the impact of bromination on the cytotoxic potential of this class of compounds. The insights gained from such studies will be invaluable for the rational design of novel therapeutic agents.

References

  • Dąbrowska, K., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), e745.
  • Dąbrowska, K., et al. (2025). Introducing bromine to the molecular structure as a strategy for drug design.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Jain, S., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2(1), 35-49.
  • Kabakaş, H. Ö., & S, M. (2024, March 28). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 117-123.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, May 16). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 16). Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 22). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 19). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, August 1). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 20). Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 15). Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 20). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Benzyloxybenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Methoxybenzoic acid, 3-bromobenzyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Popovici, C., et al. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia, 72(1), 121-130.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-(benzyloxy)-3-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]

  • ResearchGate. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives. Retrieved from [Link]

  • Wikipedia. (2023, November 11). Williamson ether synthesis. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid CAS: 267243-28-7 (Analogous Hazard Assessment) Classification: Research Chemical / Bioactive Intermediate[1]

Part 1: Executive Safety Directives

The Core Directive: Treat this compound not merely as a "chemical reagent," but as a bioactive halogenated aromatic acid . While specific toxicological data for this exact CAS is often limited in public repositories, its structural moieties—a benzoic acid core, an ether linkage, and a brominated benzyl group—dictate a strict Irritant / Potential Sensitizer safety profile.

Immediate Action Plan:

  • Primary Hazard: Inhalation of fine dust during weighing and skin absorption via organic solvents.

  • Critical Control: All solid-phase manipulation must occur inside a certified chemical fume hood.

  • Prohibited: Do not handle on an open benchtop. Do not use latex gloves (poor resistance to likely solvents like DCM or DMSO).[1]

Part 2: Scientific Integrity & Risk Logic

As a Senior Application Scientist, I reject the "check-box" approach to safety. You must understand the chemical behavior to select the right PPE.

Structure-Activity Hazard Analysis

We validate our PPE choices by analyzing the molecule's functional groups:

  • Benzoic Acid Moiety: Known to cause skin irritation (pH < 3 in solution) and severe eye damage (Category 2A/1).[1] It sublimates slightly, creating an inhalation risk.

  • Bromobenzyl Group: Halogenated aromatics often possess higher lipophilicity than their non-halogenated counterparts, increasing the rate of dermal absorption .

  • Ether Linkage: Generally stable, but metabolic cleavage can release active benzylic species.

The "Solvent Vector" Effect

This compound is a solid powder.[2] However, your risk peaks when you dissolve it.

  • Scenario A (Solid): Risk is particulate inhalation .

  • Scenario B (Solution): Risk is transdermal delivery . If dissolved in Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the solvent acts as a "vector," carrying the brominated compound through your skin and standard gloves.[1]

Part 3: The PPE Protocol (A Self-Validating System)

Do not rely on a single layer of protection. Use this layered defense system.

A. Respiratory Protection (The First Line)
  • Standard Operation: Chemical Fume Hood (Face velocity 0.3–0.5 m/s).[1]

    • Why: Engineering controls surpass PPE. The hood captures the dust before it reaches your breathing zone.

  • Non-Hood Exception (Emergency/Spill): N95 or P100 Particulate Respirator .

    • Why: Surgical masks offer zero protection against chemical dusts.

B. Hand Protection (The "Breakthrough" Logic)

Latex is forbidden. You must match the glove to the solvent you will eventually use.

State of MatterRecommended Glove MaterialThicknessRationale
Dry Powder Nitrile (Disposable)4–6 milSufficient for incidental contact with solids.[1]
Solution (Methanol/Ethanol) Nitrile (Double-Gloved)4–6 mil (x2)Alcohol penetration is slow; double gloving allows immediate removal of the outer layer upon splash.[1]
Solution (DCM/Chloroform) PVA (Polyvinyl Alcohol) or Silver Shield™ LaminateChlorinated solvents permeate Nitrile in <2 minutes.[1] Standard gloves fail here.
Solution (DMSO/DMF) Butyl Rubber or Thick Nitrile >8 milDMSO permeates thin nitrile; it drags the brominated acid into the bloodstream.
C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1]

    • Why: Safety glasses have gaps.[3] Benzoic acid dust is fine and can drift around lenses, causing severe irritation (lacrimation).[1]

  • Body: Lab Coat (High-Neck, Cotton/Poly Blend) + Closed-Toe Shoes .[1]

    • Why: Covers the "triangle of death" (neck area) where dust settles.[1]

Part 4: Operational Workflow & Visualization

Workflow Diagram: PPE Selection Logic

This decision matrix ensures you select the correct equipment based on the experimental phase.

PPE_Logic Start Start: Handling this compound StateCheck Determine State of Matter Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidPPE PPE: Nitrile Gloves + Goggles Control: Fume Hood Solid->SolidPPE SolventCheck Identify Solvent Liquid->SolventCheck Polar Alcohols / Water SolventCheck->Polar Chlorinated DCM / Chloroform SolventCheck->Chlorinated Penetrating DMSO / DMF SolventCheck->Penetrating GloveStd Double Nitrile Gloves Polar->GloveStd GloveLam Silver Shield / Laminate Gloves Chlorinated->GloveLam GloveButyl Butyl Rubber Gloves Penetrating->GloveButyl

Figure 1: Decision matrix for selecting glove material based on the solvent vector, critical for preventing transdermal absorption of the brominated compound.[1]

Step-by-Step Experimental Protocol

1. Preparation (The "Cold Zone") [1]

  • Don PPE outside the lab or in the designated clean area.[4][5]

  • Check the Fume Hood monitor. Ensure flow is >80 fpm (feet per minute).

  • Static Control: Benzoic acid derivatives are often static-prone. Have an anti-static gun or ionizer ready to prevent powder scattering.

2. Weighing (The Critical Moment)

  • Place the balance inside the hood.

  • Technique: Do not reach deep into the bulk container with a spatula. Pour a small amount into a secondary transfer vessel (weigh boat) to minimize the "dust cloud" effect.

  • Spill: If powder spills on the balance, wipe immediately with a damp tissue (water/surfactant) to prevent dust resuspension.[1] Do not brush dry dust.

3. Solubilization & Reaction

  • Add solvent slowly.

  • Caution: If using basic conditions (NaOH/KOH), the acid will deprotonate to the benzoate salt, increasing water solubility but potentially altering skin absorption rates.[1]

  • Waste Segregation: See diagram below.

Disposal & Waste Stream Logic

Proper disposal prevents environmental contamination with halogenated organics.[6]

Waste_Stream Waste Waste Generation TypeCheck Solid or Liquid? Waste->TypeCheck SolidWaste Solid Waste (Contaminated Gloves/Tissues) TypeCheck->SolidWaste LiquidWaste Liquid Waste TypeCheck->LiquidWaste BinSolid Hazardous Solid Waste Bin (Tag: Halogenated Organic) SolidWaste->BinSolid HalogenCheck Contains Halogenated Solvent? (DCM, Chloroform) LiquidWaste->HalogenCheck HaloStream Halogenated Organic Waste (Red Can) HalogenCheck->HaloStream Yes NonHaloStream Non-Halogenated Organic Waste (Clear/White Can) HalogenCheck->NonHaloStream No (e.g., Methanol only) NonHaloStream->HaloStream High Conc. of Brominated Solute

Figure 2: Waste disposal workflow. Note that while the solvent determines the primary stream, high concentrations of the brominated solute often necessitate "Halogenated" disposal protocols regardless of the solvent.

Part 5: Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The benzoic acid functionality can cause corneal clouding if not removed quickly.

  • Skin Contact:

    • Powder: Brush off gently, then wash with soap and water.

    • Solution: Remove gloves immediately. Wash skin with soap and cold water (warm water opens pores).[1]

  • Spill (Solid): Cover with wet paper towels to prevent dust.[1] Scoop into a bag. Wipe area with 1M Sodium Bicarbonate (neutralizes the acid) followed by water.[1]

References

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 5230282 (Analog: 4-Methoxybenzoic acid). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023).[1] Guidelines for Chemical Laboratory Safety in Academic Institutions: Hazard Assessment. ACS Committee on Chemical Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.